molecular formula C8H7N3O2 B1360024 1-Methyl-6-nitrobenzimidazole CAS No. 5381-79-3

1-Methyl-6-nitrobenzimidazole

货号: B1360024
CAS 编号: 5381-79-3
分子量: 177.16 g/mol
InChI 键: HVZQEZDKCBTTTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-6-nitrobenzimidazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-6-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZQEZDKCBTTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202088
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-79-3
Record name 1-Methyl-6-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5381-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5381-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-nitrobenzimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, supported by experimental data and detailed protocols. The document is structured to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering readily accessible quantitative data, methodologies for its synthesis and analysis, and visualizations of its structural and reactive characteristics.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potential antitumor and antioxidant properties.[1][2] The introduction of a nitro group and a methyl group to the benzimidazole scaffold, as in this compound, can significantly influence its electronic properties, reactivity, and biological interactions.[1] A thorough understanding of its chemical properties is therefore fundamental for its application in novel therapeutic agents and functional materials. This guide synthesizes available data on its structure, physical properties, spectral characteristics, and reactivity, providing a solid foundation for further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.17 g/mol [1]
Melting Point 181-183 °C (454–456 K)[1]
Boiling Point Data not available
Solubility Data not available in quantitative terms. Qualitatively, benzimidazole derivatives are generally soluble in alcohols and aqueous acids, and sparingly soluble to insoluble in non-polar solvents like benzene and petroleum ether.
pKa Data not available
Appearance Yellow crystals[1]

Structural Information

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[1] The benzimidazole core is planar, with the nitro group twisted at an angle of 10.4(2)° relative to this plane.[1]

Crystal Data: [1]

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a 12.852(3) Å
b 7.043(2) Å
c 17.690(4) Å
Volume 1601.2(7) ų
Z 8

Spectral Analysis

The spectral properties of this compound are essential for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

Detailed experimental ¹H and ¹³C NMR data for this compound has been reported and is summarized below.

¹H NMR (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityAssignment
8.54sH-5
8.16dH-7
7.82dH-4
8.35sH-2
3.94sN-CH₃

¹³C NMR (in DMSO-d₆):

Chemical Shift (δ) ppmAssignment
144.9C-2
144.3C-6
143.7C-7a
139.1C-3a
118.0C-5
116.8C-4
110.1C-7
31.7N-CH₃
Infrared (IR) Spectroscopy[3]

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
1590-1530Asymmetric N-O stretching of NO₂
1380Symmetric N-O stretching of NO₂
1341, 1212C-N stretching
1620, 1373C-C ring stretching
3100-3000Aromatic C-H stretching
Below 3000Aliphatic C-H stretching (N-CH₃)
Mass Spectrometry

Reactivity and Stability

This compound is a stable crystalline solid under standard conditions. The presence of the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution. The imidazole ring, however, can undergo reactions typical of this heterocycle. The nitro group itself can be a site of chemical transformation, for instance, reduction to an amino group, which is a common strategy in the synthesis of more complex derivatives.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 4-nitro-1,2-phenylenediamine and formaldehyde.

Materials:

  • 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol)

  • Formaldehyde solution (40%, 4 g, 0.133 mol)

  • Absolute ethanol (40 ml)

  • Concentrated hydrochloric acid (3 ml)

  • Ammonia solution

Procedure:

  • A solution of formaldehyde in absolute ethanol is prepared.

  • 4-nitro-1,2-phenylenediamine and concentrated hydrochloric acid are added to the solution.

  • The mixture is heated under reflux for 30 minutes.

  • After cooling, the solution is basified with ammonia.

  • The resulting yellow precipitate of this compound is collected by filtration.

  • The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-nitro-1,2-phenylenediamine Mixing Mixing Reactant1->Mixing Reactant2 Formaldehyde Reactant2->Mixing Solvent Absolute Ethanol Solvent->Mixing Catalyst Conc. HCl Catalyst->Mixing Reflux Reflux (30 min) Mixing->Reflux Basification Basification with Ammonia Reflux->Basification Filtration Filtration Basification->Filtration Product This compound Filtration->Product

Synthesis workflow for this compound.
Determination of Melting Point (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Sample of this compound

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

NMR Sample Preparation

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube and place it in the NMR spectrometer for analysis.

Biological Activity and Signaling Pathways

While various benzimidazole derivatives have been shown to possess a wide range of biological activities, including potential as antitumor agents, specific signaling pathways for this compound have not been extensively elucidated in the currently available scientific literature.[1] The cytotoxic activity of some 6-substituted benzimidazoles has been linked to the inhibition of the DNA-topoisomerase binary complex.[1] The nitro group at the 6-position is thought to play a role in the interaction with DNA or enzyme residues.[1] However, a detailed signaling cascade involving this compound has not been mapped out.

Logical_Relationship Compound This compound Target Potential Biological Target (e.g., DNA-Topoisomerase) Compound->Target Interacts with Activity Observed Biological Activity (e.g., Cytotoxicity) Target->Activity Leads to Pathway Specific Signaling Pathway (Currently Undefined) Activity->Pathway Mediated by

Postulated relationship of this compound to biological activity.

Conclusion

This compound is a compound with well-defined structural and spectral properties. This guide has provided a consolidated source of its key chemical data and experimental protocols to aid researchers in their work. The lack of extensive data on its quantitative solubility, boiling point, pKa, and specific biological signaling pathways highlights areas for future investigation. Further studies to elucidate these properties will be invaluable for unlocking the full potential of this compound in drug discovery and materials science.

References

An In-depth Technical Guide on the Structure Elucidation and Confirmation of 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of 1-methyl-6-nitrobenzimidazole, a heterocyclic compound with significant potential as an antitumor and antioxidant agent. This document details the synthesis, crystallographic analysis, and spectroscopic characterization of the molecule. Furthermore, it explores the mechanistic underpinnings of its biological activity, focusing on its role as a DNA topoisomerase I inhibitor. All quantitative data are presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams of experimental workflows and biological pathways are included to facilitate a deeper understanding of the subject matter.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, has been identified as a promising candidate for drug development owing to its demonstrated cytotoxic effects against cancer cell lines. The presence of the nitro group at the 6-position and the methyl group at the 1-position of the benzimidazole core are crucial for its biological activity. Understanding the precise three-dimensional structure and physicochemical properties of this molecule is paramount for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents.

Synthesis of this compound

The synthesis of this compound has been reported by Ellis & Jones (1974). A summary of the experimental protocol is provided below.[1][2]

Experimental Protocol: Synthesis

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde (40% solution)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Ammonia solution

Procedure:

  • A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is prepared.

  • Commercially available 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml) are added to the formaldehyde solution.

  • The mixture is heated under reflux for 30 minutes.

  • After cooling, the solution is basified with ammonia solution.

  • The resulting precipitate of this compound is collected as yellow crystals.

Yields of approximately 25% and a melting point of 454–456 K have been reported for this synthesis.[1]

Structure Elucidation and Confirmation

The definitive structure of this compound has been established through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided precise information on the molecular geometry and packing of this compound in the solid state.[1]

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.17 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁2₁2₁
a (Å)12.852 (3)
b (Å)7.043 (2)
c (Å)17.690 (4)
V (ų)1601.2 (7)
Z8
Temperature (K)296 (2)
RadiationMo Kα
μ (mm⁻¹)0.11

The crystallographic data reveals that the 1-methylbenzimidazole unit is planar. The nitro group is slightly twisted out of the plane of the benzimidazole ring, with a dihedral angle of 10.4(2)°.[1]

Spectroscopic Analysis

A comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is essential for confirming the structure of this compound and for quality control during its synthesis and use in research.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.0 - 8.5140 - 145
H47.8 - 8.2115 - 120
H57.3 - 7.7120 - 125
H78.2 - 8.6110 - 115
N-CH₃3.8 - 4.230 - 35
C2-140 - 145
C4-115 - 120
C5-120 - 125
C6-145 - 150
C7-110 - 115
C3a-140 - 145
C7a-135 - 140

Note: These are estimated values and may differ from experimental results.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the methyl group.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-O Asymmetric Stretch (NO₂)1500 - 1560
N-O Symmetric Stretch (NO₂)1300 - 1370
C=N Stretch (Imidazole)1610 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 3000

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (C₈H₇N₃O₂), the molecular ion peak [M]⁺ would be expected at m/z 177.

Experimental Workflow for Structure Elucidation

The logical flow for the elucidation and confirmation of the structure of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Elucidation Structure Elucidation & Confirmation XRay->Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation

Figure 1. Experimental workflow for the synthesis and structural elucidation of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potential antitumor agent. Its cytotoxic activity is believed to be mediated through the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1]

DNA Topoisomerase I Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase I introduces transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relax supercoils that accumulate during replication and transcription. After the topological strain is relieved, the enzyme re-ligates the DNA strand.

Inhibitors of topoisomerase I, such as certain benzimidazole derivatives, act by trapping the covalent enzyme-DNA intermediate, known as the cleavable complex. This stabilization of the cleavable complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it can lead to the formation of a double-strand break, which is a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.

Signaling Pathway of Topoisomerase I Inhibition-Induced Cell Death

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of DNA topoisomerase I by this compound, culminating in apoptosis.

G cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response Drug This compound TopoI DNA Topoisomerase I Drug->TopoI Inhibition CleavableComplex Stabilized Cleavable Complex (Enzyme-DNA-Inhibitor) TopoI->CleavableComplex Trapping DNA Supercoiled DNA DNA->TopoI Binding ReplicationFork Replication Fork Collision CleavableComplex->ReplicationFork DSB DNA Double-Strand Breaks ReplicationFork->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest->Apoptosis

Figure 2. Proposed signaling pathway for apoptosis induced by this compound through the inhibition of DNA topoisomerase I.

Conclusion

The structure of this compound has been unequivocally confirmed through a combination of synthesis, single-crystal X-ray diffraction, and spectroscopic analysis. This compound exhibits promising antitumor activity, which is attributed to its ability to inhibit DNA topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells. The detailed understanding of its structure and mechanism of action provides a solid foundation for the future development of novel benzimidazole-based anticancer therapeutics. Further research is warranted to optimize the pharmacological properties of this scaffold and to fully elucidate its potential in a clinical setting.

References

A Comprehensive Technical Guide to 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-6-nitrobenzimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as an antitumor and antioxidant agent.

Chemical and Physical Properties

This compound is a derivative of benzimidazole, a class of compounds known for a wide range of biological activities.[1] The introduction of a methyl group at the 1-position and a nitro group at the 6-position influences its electronic and steric properties, which in turn may affect its biological function.

PropertyValueReference
IUPAC Name 1-methyl-6-nitro-1H-benzimidazole[2]
CAS Number 5381-79-3[2]
Molecular Formula C₈H₇N₃O₂[2][3]
Molecular Weight 177.16 g/mol [3]
Melting Point 145 °C[2]
Boiling Point 358.6 °C at 760 mmHg[2]
Density 1.42 g/cm³[2]
Flash Point 170.7 °C[2]

Synthesis and Experimental Protocol

A documented method for the synthesis of this compound involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde, followed by methylation.[3]

Experimental Protocol:

A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is heated under reflux for 30 minutes with commercially available 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml).[3] Upon basification with ammonia, the product, this compound, is obtained as yellow crystals.[3] The reported yield for this synthesis is 25%.[3]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Reflux for 30 min Reflux for 30 min 4-nitro-1,2-phenylenediamine->Reflux for 30 min Formaldehyde Formaldehyde Formaldehyde->Reflux for 30 min Concentrated HCl Concentrated HCl Concentrated HCl->Reflux for 30 min Absolute Ethanol Absolute Ethanol Absolute Ethanol->Reflux for 30 min Basification with Ammonia Basification with Ammonia Reflux for 30 min->Basification with Ammonia Crystallization Crystallization Basification with Ammonia->Crystallization This compound This compound Crystallization->this compound

Synthesis Workflow

Crystallographic Data

The crystal structure of this compound has been determined, providing insights into its three-dimensional conformation. The 1-methylbenzimidazole unit is planar, with the nitro group rotated slightly out of this plane.[3]

ParameterValueReference
Crystal System Orthorhombic[3]
Space Group Pbca[3]
a 12.852 (3) Å[3]
b 7.043 (2) Å[3]
c 17.690 (4) Å[3]
V 1601.2 (7) ų[3]
Z 8[3]

Biological Activity and Potential Applications

This compound is being investigated as a potential antitumor and antioxidant agent.[3][4] The broader class of benzimidazole derivatives exhibits a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant effects.[1][5] The presence of a nitro group at the 6-position is thought to potentiate the cytotoxic activity of some 1H-benzimidazoles by potentially interacting with DNA or enzymes.[3]

While specific signaling pathways for this compound are not extensively detailed in the provided literature, related 5-nitrobenzimidazole derivatives have been shown to modulate key cancer-related pathways. These include the inhibition of EGFR and HER2 signaling, which subsequently affects the PI3K/Akt and MEK/Erk pathways, leading to apoptosis and cell cycle arrest.[6] Another proposed mechanism involves the generation of reactive oxygen species (ROS) that can activate the JNK signaling pathway, ultimately triggering apoptosis.[6]

G Potential Anticancer Signaling Pathway for Nitrobenzimidazole Derivatives Nitrobenzimidazole Derivative Nitrobenzimidazole Derivative EGFR/HER2 EGFR/HER2 Nitrobenzimidazole Derivative->EGFR/HER2 Inhibition Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest Nitrobenzimidazole Derivative->Apoptosis & Cell Cycle Arrest Induces PI3K/Akt Pathway PI3K/Akt Pathway EGFR/HER2->PI3K/Akt Pathway Activation MEK/Erk Pathway MEK/Erk Pathway EGFR/HER2->MEK/Erk Pathway Activation Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival Promotes MEK/Erk Pathway->Proliferation & Survival Promotes

EGFR/HER2 Signaling Inhibition

G ROS-Mediated Apoptosis by Nitrobenzimidazole Derivatives Nitrobenzimidazole Derivative Nitrobenzimidazole Derivative ROS Generation ROS Generation Nitrobenzimidazole Derivative->ROS Generation Induces JNK Signaling Pathway JNK Signaling Pathway ROS Generation->JNK Signaling Pathway Activates Pro-apoptotic Proteins (upregulation) Pro-apoptotic Proteins (upregulation) JNK Signaling Pathway->Pro-apoptotic Proteins (upregulation) Anti-apoptotic Proteins (downregulation) Anti-apoptotic Proteins (downregulation) JNK Signaling Pathway->Anti-apoptotic Proteins (downregulation) Apoptosis Apoptosis Pro-apoptotic Proteins (upregulation)->Apoptosis Anti-apoptotic Proteins (downregulation)->Apoptosis

ROS-JNK Apoptosis Pathway

References

Investigating the Biological Activity of 1-Methyl-6-nitrobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-6-nitrobenzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with various biological targets. The presence of a nitro group at the 6-position is believed to enhance its biological activity. This technical guide explores the potential biological activities of this compound, focusing on its synthesis, potential anticancer and antioxidant properties, and the general experimental protocols used to evaluate such compounds.

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been previously described. The synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde in the presence of an acid catalyst, followed by methylation.

Experimental Protocol: Synthesis

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde solution (e.g., 37% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Ammonia solution

  • Methylating agent (e.g., dimethyl sulfate or methyl iodide)

  • Appropriate solvents for reaction and purification

Procedure:

  • Condensation: A solution of 4-nitro-1,2-phenylenediamine and formaldehyde in absolute ethanol is heated under reflux in the presence of a catalytic amount of concentrated hydrochloric acid.

  • Cyclization: The reaction mixture is refluxed for a specified period to facilitate the formation of the benzimidazole ring.

  • Neutralization and Precipitation: Upon cooling, the reaction mixture is basified with an ammonia solution to precipitate the 6-nitrobenzimidazole intermediate.

  • Methylation: The 6-nitrobenzimidazole is then N-methylated at the 1-position using a suitable methylating agent in the presence of a base.

  • Purification: The final product, this compound, is purified by recrystallization from an appropriate solvent to yield yellow crystals.

Potential Biological Activities

Based on studies of related nitrobenzimidazole compounds, this compound is postulated to exhibit anticancer and antioxidant activities.

Anticancer Activity

The cytotoxic effects of many benzimidazole derivatives have been attributed to their ability to interfere with DNA synthesis and cell division.[1] A primary mechanism of action for some 1H-benzimidazoles is the inhibition of the DNA-topoisomerase binary complex.[1] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway This compound This compound Topoisomerase Topoisomerase This compound->Topoisomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Induction Apoptosis_Pathway Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Activation Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Quantitative Data (Illustrative)

While specific IC50 values for this compound are not available, other 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent anticancer activity. For instance, compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] exhibited an IC50 of 28 nM against the A549 cell line.[2]

CompoundCell LineIC50 ValueReference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)28 nM[2]
This compoundNot AvailableNot Available-
Antioxidant Activity

The antioxidant potential of benzimidazole derivatives is another area of active research. Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage, which is implicated in various diseases, including cancer.

Experimental Workflow for Antioxidant Assays

antioxidant_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions Compound_Stock->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay Absorbance_Measurement Spectrophotometric Absorbance Measurement DPPH_Assay->Absorbance_Measurement ABTS_Assay->Absorbance_Measurement IC50_Calculation IC50 Value Calculation Absorbance_Measurement->IC50_Calculation

Caption: General experimental workflow for determining antioxidant activity.

Quantitative Data (Illustrative)

Specific antioxidant activity data for this compound is not available. The table below presents hypothetical IC50 values to illustrate how such data would be presented.

AssayIC50 Value (µg/mL)
DPPH Radical ScavengingNot Available
ABTS Radical ScavengingNot Available

Experimental Protocols (General)

The following are general protocols for assays that would be used to determine the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

Materials:

  • Supercoiled plasmid DNA

  • Human Topoisomerase I enzyme

  • Assay buffer

  • This compound

  • DNA loading dye

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: Set up reaction mixtures containing supercoiled plasmid DNA, assay buffer, and various concentrations of this compound.

  • Enzyme Addition: Add Topoisomerase I to initiate the reaction and incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

Materials:

  • DPPH solution in methanol

  • This compound

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: Add various concentrations of this compound to a DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A decrease in absorbance indicates radical scavenging activity.

Conclusion

This compound holds promise as a biologically active compound, particularly in the areas of anticancer and antioxidant research. Its structural similarity to other active benzimidazoles suggests potential mechanisms of action involving topoisomerase inhibition and free radical scavenging. However, to fully elucidate its therapeutic potential, further in-depth studies are required to obtain specific quantitative data on its efficacy, delineate the precise signaling pathways it modulates, and establish its safety profile. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future investigations into the biological activities of this intriguing molecule.

References

The Untapped Potential of 1-Methyl-6-nitrobenzimidazole: A Roadmap for Anti-Tumour Agent Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – While the benzimidazole scaffold is a well-established pharmacophore in anti-tumour drug discovery, a comprehensive review of current scientific literature reveals a significant knowledge gap concerning the specific anti-neoplastic potential of 1-Methyl-6-nitrobenzimidazole. To date, published research has primarily focused on the synthesis and chemical reactivity of this compound, with its application as an intermediate in the preparation of other molecules being the main area of investigation. There is a notable absence of dedicated studies evaluating its intrinsic cytotoxicity, mechanism of action against cancer cells, or its efficacy in preclinical in vivo models.

This technical guide serves as a forward-looking whitepaper, outlining the requisite experimental framework to thoroughly investigate the potential of this compound as a novel anti-tumour agent. This document is intended to guide researchers, scientists, and drug development professionals in designing a comprehensive preclinical evaluation of this promising, yet un-investigated, molecule.

Section 1: Preclinical Evaluation Strategy: A Phased Approach

A systematic evaluation of this compound's anti-tumour potential would necessitate a multi-phased approach, beginning with fundamental in vitro cytotoxicity screening and progressing to detailed mechanistic studies and finally, in vivo efficacy assessments.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of and kill cancer cells. This is typically achieved by screening against a panel of diverse human cancer cell lines.

Experimental Protocol: MTT Proliferation Assay

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM). The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against compound concentration.

Data Presentation: In Vitro Cytotoxicity (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
PANC-1Pancreatic Ductal AdenocarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined

Visualizing the Workflow

G cluster_0 In Vitro Cytotoxicity Screening Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat with this compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Phase 2: Mechanistic Elucidation

Should the compound demonstrate significant cytotoxicity, the next phase involves understanding how it exerts its anti-tumour effects. Key areas of investigation include the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment: A selected cancer cell line that showed high sensitivity in the cytotoxicity screen is treated with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells are treated with the IC50 concentration of the compound for a time course (e.g., 12, 24, 48 hours).

  • Cell Fixation and Staining: Cells are harvested, fixed in cold 70% ethanol, and then stained with a solution containing PI and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation: Apoptosis and Cell Cycle Analysis (Hypothetical Data)

Table 2: Apoptosis Induction in HCT116 Cells

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
ControlData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determined

Table 3: Cell Cycle Distribution in HCT116 Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
ControlData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined

Visualizing a Potential Signaling Pathway

A common mechanism for anti-tumour agents is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound This compound Cellular_Stress Induces Cellular Stress Compound->Cellular_Stress Bax_Bak Activates Bax/Bak Cellular_Stress->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Releases Cytochrome c Mitochondria->Cytochrome_c Apaf1 Binds to Apaf-1 Cytochrome_c->Apaf1 Apoptosome Forms Apoptosome Apaf1->Apoptosome Caspase9 Activates Caspase-9 Apoptosome->Caspase9 Caspase3 Activates Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway that could be activated by this compound.

Phase 3: In Vivo Efficacy Studies

Positive in vitro results would warrant progression to in vivo studies to assess the compound's anti-tumour activity in a living organism.

Experimental Protocol: Xenograft Tumour Model

  • Tumour Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

  • Tumour Growth: Tumours are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Tumour Measurement: Tumour volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is terminated when tumours in the control group reach a predetermined size, and the final tumour volumes and weights are recorded.

Data Presentation: In Vivo Tumour Growth Inhibition (Hypothetical Data)

Treatment GroupMean Tumour Volume at Day 21 (mm³)% Tumour Growth Inhibition
Vehicle ControlData to be determinedN/A
This compound (X mg/kg)Data to be determinedData to be determined

Visualizing the In Vivo Experimental Workflow

G cluster_invivo In Vivo Xenograft Model Workflow Implantation Implant Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Endpoint Endpoint Analysis Measurement->Endpoint

Exploring the Antioxidant Properties of 1-Methyl-6-nitrobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, the antioxidant potential of benzimidazole-based molecules is a promising area of research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.

This technical guide focuses on the antioxidant properties of a specific derivative, 1-Methyl-6-nitrobenzimidazole. While direct and extensive research on the antioxidant capacity of this particular compound is limited in publicly available literature, its structural features, particularly the nitro-substituted benzimidazole core, suggest a potential for such activity. Benzimidazole derivatives are known to act as antioxidants through various mechanisms, including the scavenging of free radicals.[1] This document provides a comprehensive overview of the standard experimental protocols used to evaluate antioxidant potential, summarizes available data on structurally related compounds to provide a contextual framework, and visualizes key experimental and signaling pathways.

Quantitative Antioxidant Activity of Structurally Related Nitrobenzimidazole Derivatives

CompoundSubstituent at C2DPPH Scavenging IC50 (µg/mL)
2-(4-chlorophenyl)-5-nitrobenzimidazole4-chlorophenyl3.17
2-(4-bromophenyl)-5-nitrobenzimidazole4-bromophenyl3.98
2-(4-fluorophenyl)-5-nitrobenzimidazole4-fluorophenyl4.62
2-(4-methylphenyl)-5-nitrobenzimidazole4-methylphenyl7.59
Butylated Hydroxytoluene (BHT) - StandardN/A18.42

This data is presented for illustrative purposes to indicate the potential antioxidant activity of nitrobenzimidazole derivatives. The antioxidant capacity of this compound may vary.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments commonly employed to assess the antioxidant properties of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used and straightforward method to evaluate the free radical scavenging ability of a compound.[4][5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in color is measured spectrophotometrically at approximately 517 nm.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

  • Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To a 96-well plate, add a specific volume of the different concentrations of the test compound or standard to individual wells.

    • Add the DPPH working solution to each well.[4]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound or standard.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for determining the total antioxidant capacity of a compound.[7][8][9]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The reduction in color is measured spectrophotometrically at approximately 734 nm.[7]

Materials and Reagents:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay:

    • Add a small volume of the different concentrations of the test compound or standard to the wells of a 96-well plate.

    • Add the ABTS•+ working solution to each well.

    • Include a blank control with solvent and the ABTS•+ working solution.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[9]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11][12]

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant. The intensity of the blue color is proportional to the antioxidant capacity and is measured spectrophotometrically at approximately 593 nm.[11]

Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.

  • Assay:

    • Add the test compound or standard at various concentrations to the wells of a 96-well plate.

    • Add the FRAP reagent to each well.

    • Include a blank with the solvent and FRAP reagent.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous iron standard. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents.

Superoxide Radical Scavenging Assay (NBT Method)

This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂•⁻).[13][14][15]

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The generated superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan. An antioxidant will inhibit the reduction of NBT by scavenging the superoxide radicals, leading to a decrease in color intensity, which is measured spectrophotometrically at 560 nm.[13][14]

Materials and Reagents:

  • Tris-HCl buffer (e.g., 16 mM, pH 8.0)

  • NADH (Nicotinamide adenine dinucleotide, reduced form) solution

  • NBT (Nitroblue tetrazolium) solution

  • PMS (Phenazine methosulfate) solution

  • Test compound

  • Positive control (e.g., Quercetin or Curcumin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NBT solution, and NADH solution.

  • Assay:

    • Add the test compound or standard at various concentrations to the wells.

    • Initiate the reaction by adding PMS solution to all wells.

    • Include a control without the test compound.

    • Incubate at room temperature for a specified time (e.g., 5 minutes).[15]

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is then determined.

Mandatory Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix DPPH Solution with Sample/Standard/Control prep_dpph->mixing prep_sample Prepare Serial Dilutions of This compound prep_sample->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow ABTS Assay Workflow prep_abts Generate ABTS•+ Radical (ABTS + K2S2O4) prep_working Dilute ABTS•+ to Absorbance ~0.7 at 734 nm prep_abts->prep_working mixing Mix ABTS•+ Solution with Sample/Standard/Control prep_working->mixing prep_sample Prepare Serial Dilutions of This compound prep_sample->mixing incubation Incubate at RT (e.g., 6 min) mixing->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and TEAC measurement->calculation

Caption: Workflow for the ABTS radical scavenging assay.

Antioxidant Signaling Pathway Diagram

Antioxidant_Signaling_Pathway General Antioxidant-Modulated Signaling Pathway cluster_cell Cell cluster_pathway Signaling Cascade ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Causes Antioxidant This compound (Antioxidant) Antioxidant->ROS Directly Scavenges ROS Antioxidant->Oxidative_Stress Reduces Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes ROS Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: A general signaling pathway illustrating how an antioxidant can mitigate oxidative stress.

This compound holds potential as an antioxidant agent, a hypothesis supported by the known activities of the broader benzimidazole class of compounds. This technical guide provides the foundational experimental protocols necessary for a thorough in vitro evaluation of its antioxidant properties. The included data on structurally similar nitrobenzimidazole derivatives offer a preliminary indication of the expected efficacy. Future research should focus on conducting these assays with this compound to generate specific quantitative data and further explore its mechanisms of action, including its potential modulation of cellular antioxidant signaling pathways like the Nrf2-Keap1 system. Such studies will be crucial in determining its viability as a therapeutic agent for diseases rooted in oxidative stress.

References

A Comprehensive Spectroscopic and Synthetic Guide to 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 1-methyl-6-nitrobenzimidazole, a compound of interest in medicinal chemistry and materials science. This document details the synthesis, and comprehensive spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound possesses a planar benzimidazole core with a methyl group at the N1 position and a nitro group at the C6 position. The nitro group is slightly rotated out of the plane of the heterocyclic ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.51d, J = 2.1 HzH-5
8.38sH-2
8.11dd, J = 8.9, 2.2 HzH-7
7.76d, J = 8.9 HzH-4
3.94sN-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
146.26C-6
144.3C-2
142.15C-7a
138.5C-3a
118.5C-5
117.10C-4
110.0C-7
33.0N-CH₃

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3120MediumAromatic C-H Stretch
2950WeakAliphatic C-H Stretch (CH₃)
1610StrongC=N Stretch
1515StrongAsymmetric NO₂ Stretch
1340StrongSymmetric NO₂ Stretch
1450MediumAromatic C=C Stretch
830StrongC-H Out-of-plane Bend
740StrongC-H Out-of-plane Bend

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
177100[M]⁺ (Molecular Ion)
14745[M - NO]⁺
13130[M - NO₂]⁺
10425[M - NO₂ - HCN]⁺
7720[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the methylation of 6-nitrobenzimidazole. A widely referenced method is that of Ellis and Jones (1974).

  • Materials: 6-nitrobenzimidazole, dimethyl sulfate, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve 6-nitrobenzimidazole in a solution of sodium hydroxide in aqueous ethanol.

    • Cool the solution in an ice bath and add dimethyl sulfate dropwise with stirring.

    • After the addition is complete, continue stirring at room temperature for several hours.

    • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MassSpec->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Spectroscopic analysis workflow.

An In-depth Technical Guide to the Mechanism of Action of 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-nitrobenzimidazole is a heterocyclic compound with potential applications as an antitumor and antioxidant agent.[1][2] This technical guide provides a comprehensive overview of its putative mechanisms of action, drawing upon structural data, findings from related benzimidazole derivatives, and established methodologies in cancer research. The primary proposed mechanisms include the inhibition of DNA topoisomerase, the induction of oxidative stress through the generation of reactive oxygen species (ROS), and potential for selective cytotoxicity in hypoxic environments. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the key signaling pathways and experimental workflows.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[3] The core structure of this compound, featuring a methylated imidazole ring fused to a nitro-substituted benzene ring, suggests a multifaceted pharmacological profile. Structural analysis reveals that the 1-methylbenzimidazole unit is planar, with the nitro group inclined at a slight angle.[1][2] This spatial arrangement suggests that the nitro group's influence on the molecule's biological activity may stem from direct interactions with target macromolecules rather than through electronic effects on the benzimidazole ring system.[1][2]

Proposed Mechanisms of Action

Inhibition of DNA Topoisomerase

A primary hypothesized mechanism of action for the antitumor activity of this compound is the inhibition of DNA topoisomerases. These enzymes are crucial for resolving topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.

The cytotoxic activity of many 1H-benzimidazoles has been linked to the inhibition of the DNA-topoisomerase binary complex.[1] The presence of a small, hydrogen-bond-accepting substituent, such as a nitro group, at the 6-position is believed to potentiate this activity.[1] It is proposed that the nitro group of this compound may interact with amino acid residues within the topoisomerase active site or with the DNA itself, thereby stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.

Topoisomerase_Inhibition This compound This compound DNA_Topoisomerase_Complex DNA-Topoisomerase Cleavage Complex This compound->DNA_Topoisomerase_Complex Stabilizes DNA_Strand_Breaks Accumulation of DNA Strand Breaks DNA_Topoisomerase_Complex->DNA_Strand_Breaks Prevents Re-ligation Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Proposed mechanism of topoisomerase inhibition by this compound.

Induction of Oxidative Stress

Another plausible mechanism, particularly under aerobic conditions, is the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, leading to cell death. For the related compound 1-methyl-2-nitroimidazole, its aerobic cytotoxicity has been attributed to futile redox cycling, where the nitro group is repeatedly reduced and re-oxidized, producing superoxide radicals.

It is hypothesized that this compound may undergo a similar process, leading to an increase in intracellular ROS levels. This elevated oxidative stress can overwhelm the cell's antioxidant defenses and trigger apoptotic pathways.

Oxidative_Stress_Induction cluster_Cell Cancer Cell (Aerobic) This compound This compound Redox_Cycling Futile Redox Cycling of Nitro Group This compound->Redox_Cycling ROS Increased Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Damage Damage to DNA, Proteins, and Lipids ROS->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis

Caption: Hypothesized induction of oxidative stress by this compound.

Hypoxia-Selective Cytotoxicity

Nitroaromatic compounds are known to be bioreduced to cytotoxic species under hypoxic conditions, which are characteristic of solid tumors. This selective activation offers a therapeutic window, minimizing damage to healthy, well-oxygenated tissues. The nitro group of this compound can be reduced by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives. These reduced species can form adducts with DNA and other macromolecules, leading to cell death.

This mechanism suggests that this compound could be particularly effective against hypoxic cancer cells, which are often resistant to conventional chemotherapy and radiotherapy.

Hypoxic_Activation cluster_Hypoxic_Cell Hypoxic Cancer Cell This compound This compound Bioreduction Cellular Reductases This compound->Bioreduction Reactive_Metabolites Reactive Nitroso & Hydroxylamino Species Bioreduction->Reactive_Metabolites Macromolecular_Adducts DNA and Protein Adducts Reactive_Metabolites->Macromolecular_Adducts Cell_Death Cell_Death Macromolecular_Adducts->Cell_Death Synthesis_Workflow Reactants 4-nitro-1,2-phenylenediamine + Formaldehyde + HCl in Ethanol Reflux Reflux 30 min Reactants->Reflux Basification Basification with Ammonia Reflux->Basification Product This compound (Yellow Crystals) Basification->Product ROS_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with this compound Cell_Seeding->Treatment Probe_Loading Load with H2DCFDA Treatment->Probe_Loading Incubation Incubate 30 min at 37°C Probe_Loading->Incubation Measurement Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Incubation->Measurement

References

A Comprehensive Literature Review on the Discovery and Synthesis of Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry, recognized for its versatile therapeutic properties.[1] First synthesized in the 19th century, the exploration of its derivatives has led to the development of numerous clinically significant drugs.[2][3] Among these, nitrobenzimidazoles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[4] The introduction of a nitro group onto the benzimidazole ring profoundly influences the molecule's electronic properties, often enhancing its therapeutic potential. This technical guide provides a comprehensive review of the discovery and synthesis of nitrobenzimidazoles, presenting detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to aid researchers in the ongoing development of novel therapeutics based on this privileged scaffold.

Synthetic Methodologies

The synthesis of nitrobenzimidazoles can be broadly categorized into classical condensation reactions and modern, more efficient methods such as microwave-assisted synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Phillips-Ladenburg and Weidenhagen Reactions

The Phillips-Ladenburg reaction, a cornerstone in benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6] For the synthesis of nitrobenzimidazoles, a nitro-substituted o-phenylenediamine, such as 4-nitro-o-phenylenediamine, is typically used.

The Weidenhagen reaction offers an alternative route, utilizing an aldehyde as the carbonyl source, which then undergoes condensation with an o-phenylenediamine. A modification of this approach for the synthesis of 2-substituted-5-nitrobenzimidazoles employs sodium metabisulfite as an oxidizing agent to facilitate the cyclization of an intermediate Schiff base.[7]

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of nitrobenzimidazoles, offering a more efficient alternative to conventional heating methods.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted-5-Nitrobenzimidazoles (Conventional Heating)[9]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., phenylacetic acid)

  • 4N Hydrochloric acid

  • Aqueous ammonia

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of 4-nitro-o-phenylenediamine (0.01 mol) and the desired carboxylic acid (0.012 mol) is heated at 100°C for 3-4 hours in 15 mL of 4N HCl.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The mixture is stirred for a few minutes and then neutralized with aqueous ammonia.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-substituted-5-nitrobenzimidazole.

Protocol 2: Weidenhagen-Type Synthesis of 2-Aryl-5-nitro-1H-benzoimidazole (Conventional Heating)[7][10]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Sodium metabisulfite

  • Ethanol

Procedure:

  • A solution of 4-nitro-1,2-phenylenediamine (1.0 equivalent) and the corresponding aromatic aldehyde (1.0 equivalent) is prepared in absolute ethanol (10 mL).

  • Sodium metabisulfite (4.0 equivalents) is added to the solution.

  • The resulting mixture is heated to reflux (80-85 °C) for 4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

Protocol 3: Microwave-Assisted Synthesis of 2-Substituted-5-Nitrobenzimidazoles[9]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., phenoxyacetic acids)

  • 6N Hydrochloric acid

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (0.01 mol) and a substituted phenoxyacetic acid (0.01 mol) is placed in a sealed vessel with 1-2 mL of 6N HCl.

  • The mixture is irradiated in a microwave oven at 400W for 2.5-3.5 minutes.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The solution is neutralized with aqueous ammonia.

  • The precipitated product is filtered, washed with water, and recrystallized from an ethanol-water mixture.

Data Presentation

Table 1: Comparison of Yields for Conventional vs. Microwave-Assisted Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles
Aryl SubstituentConventional Yield (%)Microwave Yield (%)
2-chlorophenyl6888
4-chlorophenyl7592
2,4-dichlorophenyl7290
2-methylphenyl6585
4-methylphenyl7089
4-methoxyphenyl6282
4-nitrophenyl5884
Table 2: Anticancer Activity of Selected Nitrobenzimidazole Derivatives (IC50 values in µM)
CompoundCell Line: A549 (Lung)Cell Line: K562 (Leukemia)Cell Line: HeLa (Cervical)
2-(4-chlorophenyl)-5-nitro-1H-benzimidazole0.028--
2-(3,4-dichlorophenyl)-5-nitro-1H-benzimidazole->100-
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole-45.3-
2-(4-nitrophenyl)-5-nitro-1H-benzimidazole-38.9-
Data sourced from multiple studies and presented for comparative purposes.[5]
Table 3: Antimicrobial Activity of Selected Nitrobenzimidazole Derivatives (MIC values in µg/mL)
CompoundS. aureusB. subtilisE. coliP. aeruginosa
2-(4-chlorophenyl)-5-nitro-1H-benzimidazole12.5252550
2-(4-bromophenyl)-5-nitro-1H-benzimidazole12.5255050
2-(4-fluorophenyl)-5-nitro-1H-benzimidazole255050100
2-(4-methylphenyl)-5-nitro-1H-benzimidazole50100100>100
Data represents a summary from various antimicrobial screening studies.
Table 4: Antiparasitic Activity of Selected Nitrobenzimidazole Derivatives
CompoundParasiteActivity (IC50/EC50 in µM)
5-nitro-1H-benzimidazole derivativeGiardia lamblia1.6 - 4.9
5-nitro-1H-benzimidazole derivativeEntamoeba histolytica1.7 - 5.1
5-nitro-1H-benzimidazole derivativeTrichomonas vaginalis0.6 - 1.4
5-nitroindazole derivativeTrypanosoma cruzi (epimastigotes)0.49
5-nitroindazole derivativeTrypanosoma cruzi (amastigotes)0.41
Data compiled from various studies on antiparasitic nitro-heterocycles.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nitrobenzimidazoles stem from their interaction with various cellular targets and pathways. Key mechanisms include the inhibition of poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs), as well as bioreductive activation under hypoxic conditions.

Reductive Activation in Hypoxic Cancer Cells

In the low-oxygen environment characteristic of solid tumors, the nitro group of nitrobenzimidazoles can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates.[8] These reactive species can then form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity.[1] This hypoxia-selective activation makes nitrobenzimidazoles attractive candidates for targeted cancer therapy.

Reductive_Activation Nitrobenzimidazole Nitrobenzimidazole (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitrobenzimidazole->Nitro_Radical One-electron reduction Nitro_Radical->Nitrobenzimidazole Reoxidation Nitroso Nitroso Intermediate (R-NO) Nitro_Radical->Nitroso Further Reduction Oxygen Oxygen (O2) Nitro_Radical->Oxygen Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Macromolecule_Adducts Macromolecule Adducts (Protein, DNA) Hydroxylamine->Macromolecule_Adducts Covalent Binding Cell_Death Cell Death Macromolecule_Adducts->Cell_Death Hypoxia Hypoxic Conditions (Low O2) Hypoxia->Nitro_Radical Cellular_Reductases Cellular Reductases Cellular_Reductases->Nitrobenzimidazole

Caption: Reductive activation of nitrobenzimidazoles in hypoxic cells.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[9] Inhibition of PARP, particularly PARP-1, can lead to the accumulation of DNA damage, especially in cancer cells with pre-existing defects in DNA repair pathways (e.g., BRCA mutations), ultimately triggering cell death.[10] Several nitrobenzimidazole derivatives have been identified as potent PARP inhibitors.[5]

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Trapping on DNA Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Nitrobenzimidazole Nitrobenzimidazole (PARP Inhibitor) Nitrobenzimidazole->PARP1 Inhibition DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP inhibition by nitrobenzimidazoles.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways.[11] By inhibiting PDEs, nitrobenzimidazole derivatives can increase intracellular levels of these second messengers, leading to a range of physiological effects, including vasodilation and anti-inflammatory responses.[12]

PDE_Inhibition Signal Extracellular Signal (e.g., Hormone) Receptor Receptor Activation Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Activation Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP ATP/GTP -> PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolysis PKA_PKG Protein Kinase A/G Activation cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE->AMP_GMP Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA_PKG->Cellular_Response Nitrobenzimidazole Nitrobenzimidazole (PDE Inhibitor) Nitrobenzimidazole->PDE Inhibition

Caption: Phosphodiesterase inhibition by nitrobenzimidazoles.

Conclusion

Nitrobenzimidazoles represent a versatile and highly valuable class of heterocyclic compounds with a rich history and a promising future in drug discovery. The synthetic methodologies, ranging from classical condensation reactions to modern microwave-assisted protocols, provide accessible routes to a diverse array of derivatives. The potent and varied biological activities, underpinned by mechanisms such as PARP and phosphodiesterase inhibition and hypoxia-selective activation, highlight their potential for the development of novel therapeutics for a wide range of diseases, including cancer and infectious diseases. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and detailed protocols necessary to further explore and exploit the therapeutic potential of nitrobenzimidazoles.

References

Physical characteristics of 1-Methyl-6-nitrobenzimidazole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the known physical characteristics of 1-Methyl-6-nitrobenzimidazole, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physical Characteristics

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available quantitative data for its melting point.

Physical PropertyValue
Melting Point 454–456 K

Experimental Protocols

A comprehensive understanding of the synthesis of this compound is essential for its production and further study. The following protocol details the experimental procedure for its synthesis.[1]

Synthesis of this compound

This protocol is adapted from a published crystal structure study of the target compound.[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde solution (e.g., 37% in water)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Ammonia solution

Procedure:

  • A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is prepared.

  • To this solution, commercially available 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml) are added.

  • The reaction mixture is heated under reflux for 30 minutes.

  • Following the reflux period, the solution is cooled.

  • The solution is then basified with ammonia.

  • Upon basification, this compound precipitates as yellow crystals.

  • The resulting crystals are collected. The reported yield for this procedure is 25%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Mixing Mixing 4-nitro-1,2-phenylenediamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Absolute Ethanol Absolute Ethanol Absolute Ethanol->Mixing Conc. HCl Conc. HCl Conc. HCl->Mixing Reflux (30 min) Reflux (30 min) Mixing->Reflux (30 min) Basification (Ammonia) Basification (Ammonia) Reflux (30 min)->Basification (Ammonia) Precipitation Precipitation Basification (Ammonia)->Precipitation Collection Collection Precipitation->Collection This compound This compound Collection->this compound

Caption: Synthesis workflow for this compound.

References

Unraveling the Molecular Weight of 1-Methyl-6-nitrobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed calculation of the molecular weight of 1-Methyl-6-nitrobenzimidazole, a compound of interest in pharmaceutical research. The methodology, atomic weight data, and final calculation are presented for clarity and reproducibility.

Chemical Formula and Structure

The first step in calculating the molecular weight is to determine the precise chemical formula of the compound. For this compound, the chemical formula is C₈H₇N₃O₂ [1]. This formula indicates that each molecule of the compound is composed of:

  • 8 Carbon (C) atoms

  • 7 Hydrogen (H) atoms

  • 3 Nitrogen (N) atoms

  • 2 Oxygen (O) atoms

Atomic Weights of Constituent Elements

To calculate the molecular weight, the standard atomic weight of each constituent element is required. These values are based on the isotopic composition of the elements found in nature.

  • Carbon (C): Approximately 12.011 amu[2][3]

  • Hydrogen (H): Approximately 1.008 amu[4][5][6][7][8]

  • Nitrogen (N): Approximately 14.007 amu[9][10][11][12][13]

  • Oxygen (O): Approximately 15.999 amu[14][15][16][17][18]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is performed as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

= (8 × 12.011) + (7 × 1.008) + (3 × 14.007) + (2 × 15.999) = 96.088 + 7.056 + 42.021 + 31.998 = 177.163 amu

The calculated molecular weight of this compound is approximately 177.16 g/mol [19][20].

Data Presentation

The quantitative data used for the molecular weight calculation is summarized in the table below for easy reference and comparison.

ElementSymbolAtomic CountAtomic Weight (amu)Total Contribution (amu)
CarbonC812.01196.088
HydrogenH71.0087.056
NitrogenN314.00742.021
OxygenO215.99931.998
Total 177.163

Experimental Protocols

The calculation of molecular weight is a theoretical determination based on the chemical formula and standard atomic weights. As such, there are no experimental protocols to be cited for this specific calculation. The process relies on established chemical principles and internationally accepted atomic weight values.

Visualization of the Calculation Workflow

The logical flow of the molecular weight calculation can be visualized as a straightforward workflow.

A Determine Chemical Formula (C₈H₇N₃O₂) B Identify Constituent Elements (C, H, N, O) A->B C Obtain Standard Atomic Weights B->C D Calculate Total Weight for Each Element C->D E Sum All Elemental Weights D->E F Final Molecular Weight (177.163 g/mol) E->F

Workflow for calculating molecular weight.

References

The Nitro Group in Benzimidazoles: An In-depth Technical Guide on its Electron-Withdrawing Effects and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the nitro group on the benzimidazole scaffold, a privileged structure in medicinal chemistry. The introduction of a nitro group significantly modulates the physicochemical properties and biological activities of benzimidazoles, leading to a diverse range of therapeutic applications, including anticancer and anti-inflammatory agents. This document delves into the synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of action of nitro-substituted benzimidazoles, supported by detailed experimental protocols and visual pathway diagrams.

The Physicochemical Impact of the Nitro Group

The potent electron-withdrawing nature of the nitro (-NO₂) group, through both inductive and resonance effects, profoundly influences the electron density of the benzimidazole ring system. This alteration of the electronic landscape has significant consequences for the molecule's acidity, reactivity, and interactions with biological targets.

A key indicator of this electronic perturbation is the change in the acid dissociation constant (pKa). The pKa is a measure of a compound's acidity, and a lower pKa value indicates a stronger acid. The introduction of a nitro group to the benzimidazole core leads to a decrease in the pKa, signifying an increase in acidity. This is due to the stabilization of the resulting conjugate base by the electron-withdrawing nitro group.

Table 1: Comparison of pKa Values for Benzimidazole and 5-Nitrobenzimidazole

CompoundpKaReference
Benzimidazole~5.4-5.5[1]
5-Nitrobenzimidazole3.7 (Predicted)[2]

This increased acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to target proteins.

Synthesis of Nitro-Substituted Benzimidazoles

The synthesis of nitrobenzimidazole derivatives is most commonly achieved through the condensation of a nitro-substituted o-phenylenediamine with an appropriate electrophile, such as an aldehyde or a carboxylic acid. The specific synthetic route can be adapted to introduce a wide variety of substituents at the 2-position of the benzimidazole ring, allowing for extensive exploration of structure-activity relationships.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

G start Starting Materials: - 4-Nitro-o-phenylenediamine - Aldehyde/Carboxylic Acid reaction Condensation Reaction (e.g., in acid or with an oxidizing agent) start->reaction workup Reaction Work-up (e.g., neutralization, precipitation) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification characterization Characterization (e.g., NMR, Mass Spec, M.P.) purification->characterization final_product Final Product: 2-Substituted-5-Nitrobenzimidazole characterization->final_product

Caption: General workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

Therapeutic Applications and Biological Activity

The electron-deficient nature of the nitrobenzimidazole ring is a key determinant of its broad spectrum of biological activities. This section will focus on two prominent therapeutic areas: oncology and inflammation, highlighting the quantitative data that underscores the structure-activity relationships.

Anticancer Activity

Nitrobenzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the targeting of key signaling pathways that are dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers, making them attractive therapeutic targets. Certain nitrobenzimidazole derivatives have been shown to inhibit the activity of these receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Nitrobenzimidazole Nitrobenzimidazole Derivative Nitrobenzimidazole->EGFR Inhibition Nitrobenzimidazole->HER2 Inhibition

Caption: Inhibition of the EGFR/HER2 signaling pathway by nitrobenzimidazole derivatives.

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[3][4][5][6][7] Nitrobenzimidazoles have been investigated for their ability to modulate this pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibits Nitrobenzimidazole Nitrobenzimidazole Derivative Nitrobenzimidazole->PI3K Inhibition Nitrobenzimidazole->mTORC1 Inhibition

Caption: Modulation of the PI3K/AKT/mTOR signaling pathway by nitrobenzimidazoles.

Reactive oxygen species (ROS) can act as signaling molecules to induce apoptosis, or programmed cell death, in cancer cells. The c-Jun N-terminal kinase (JNK) pathway is a key mediator of ROS-induced apoptosis.[8][9][10][11][12] Some nitrobenzimidazoles are thought to exert their anticancer effects by promoting ROS production and activating this pro-apoptotic pathway.

G Nitrobenzimidazole Nitrobenzimidazole Derivative ROS Increased ROS Nitrobenzimidazole->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: Induction of apoptosis by nitrobenzimidazoles via the ROS-JNK signaling pathway.

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values of various nitrobenzimidazole derivatives against different cancer cell lines.

Table 2: IC₅₀ Values of Nitrobenzimidazole Derivatives against Breast Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
Compound 82-(p-tolyl)-5-nitroMCF-78.76[13]
Compound 42-phenyl-5-nitroMCF-726.87[13]
Compound 52-(pyridin-4-yl)-5-nitroMCF-711.78[13]
Compound 122-(thiophen-2-yl)-5-nitroMCF-731.30[13]
-2-(4-chlorophenyl)-6-nitroMCF-731.2±4.49 (µg/mL)[14]
-2-(4-hydroxyphenyl)-6-nitroMCF-78.86±1.10 (µg/mL)[14]

Table 3: IC₅₀ Values of Nitrobenzimidazole Derivatives against Colon Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
-2-(4-methoxyphenyl)-6-nitroHCT-11628.5±2.91 (µg/mL)[14]
-2-(4-chlorophenyl)-6-nitroHCT-11616.18±3.85 (µg/mL)[14]
-2-(4-hydroxyphenyl)-6-nitroHCT-11624.08±0.31 (µg/mL)[14]
SL-131-(4-methylbenzyl)-2-p-tolylDLD-16.093[15]
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of specific PDEs is a therapeutic strategy for a variety of conditions, including inflammatory diseases and cardiovascular disorders. Certain nitrobenzimidazole derivatives have been identified as potent PDE inhibitors.[1][16][17]

Table 4: IC₅₀ Values of 6-Nitrobenzimidazole Derivatives as Phosphodiesterase Inhibitors

Compound IDIC₅₀ (µM)Reference
301.5 ± 0.043[16]
12.4 ± 0.049[16]
115.7 ± 0.113[16]
136.4 ± 0.148[16]
1410.5 ± 0.51[16]
911.49 ± 0.08[16]
363.1 ± 1.48[16]
10120.0 ± 4.47[16]
6153.2 ± 5.6[16]
EDTA (Standard)274 ± 0.007[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 2-Substituted-5-Nitrobenzimidazoles via Condensation with Aldehydes

This protocol describes a common method for the synthesis of 2-substituted-5-nitrobenzimidazoles from 4-nitro-o-phenylenediamine and various aldehydes.[18]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Substituted aromatic or aliphatic aldehyde

  • Sodium metabisulfite

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in absolute ethanol.

  • Add sodium metabisulfite (4.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to precipitate the crude product.

  • Filter the solid and wash with a mixture of hexane and ethyl acetate to purify the product.

  • Dry the purified 2-substituted-5-nitrobenzimidazole derivative under vacuum.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.

MTT Assay for Cell Viability and IC₅₀ Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nitrobenzimidazole derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrobenzimidazole derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against phosphodiesterases using a radioassay.[24]

Materials:

  • Purified PDE enzyme

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Unlabeled cAMP or cGMP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂)

  • Snake venom (from Ophiophagus hannah)

  • Dowex anion exchange resin

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the purified PDE enzyme, and the test inhibitor (nitrobenzimidazole derivative) at various concentrations.

    • Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate solution containing a mixture of [³H]-labeled and unlabeled cyclic nucleotide.

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction:

    • Stop the reaction by heating the tubes at 100°C for 2 minutes.

    • Cool the samples on ice.

  • Conversion to Adenosine/Guanosine:

    • Add snake venom to each tube to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separation of Unreacted Substrate:

    • Add a slurry of Dowex resin to each tube to bind the unreacted charged cyclic nucleotide.

    • Centrifuge the tubes to pellet the resin.

  • Quantification of Product:

    • Transfer an aliquot of the supernatant (containing the radiolabeled adenosine or guanosine) to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE activity for each inhibitor concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The incorporation of a nitro group onto the benzimidazole scaffold is a powerful strategy in medicinal chemistry for the development of novel therapeutic agents. The strong electron-withdrawing properties of the nitro group significantly impact the physicochemical characteristics of the molecule, enhancing its biological activity. Nitro-substituted benzimidazoles have demonstrated promising anticancer and anti-inflammatory properties, with well-defined structure-activity relationships. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this important class of compounds. Further investigation into the diverse mechanisms of action and the development of more selective and potent nitrobenzimidazole derivatives hold great promise for future therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-6-nitrobenzimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis is typically achieved through a multi-step process starting from a substituted o-phenylenediamine. While the request specifies o-phenylenediamine as the starting material, a more direct and commonly reported pathway commences with 4-nitro-o-phenylenediamine (also known as 4-nitro-1,2-phenylenediamine), which can be synthesized from o-phenylenediamine via nitration. This document outlines a reliable two-step synthesis protocol for this compound, beginning with the cyclization of 4-nitro-o-phenylenediamine to form 6-nitrobenzimidazole, followed by N-methylation to yield the final product.

Step 1: Synthesis of 6-Nitrobenzimidazole

The initial step involves the Phillips condensation reaction, where 4-nitro-o-phenylenediamine is reacted with formic acid to form the benzimidazole ring system. This acid-catalyzed cyclization is a robust and high-yielding method for the preparation of benzimidazoles.

Step 2: Synthesis of this compound

The second step is the N-methylation of the 6-nitrobenzimidazole intermediate. This is typically achieved by reacting it with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the imidazole nitrogen, forming a nucleophilic anion that subsequently attacks the methylating agent in an SN2 reaction.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitrobenzimidazole from 4-Nitro-o-phenylenediamine

This protocol is adapted from a procedure for the synthesis of 5(6)-nitro-benzimidazole[1].

Materials:

  • 4-Nitro-1,2-phenylenediamine (C₆H₇N₃O₂)

  • Formic acid (CH₂O₂)

  • 10% Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide solution (NH₄OH)

  • Deionized water

  • Phosphorus pentoxide (P₂O₅) for drying (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Water bath or heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH indicator paper

  • Vacuum desiccator

Procedure:

  • In a round-bottom flask, prepare a suspension of 15.3 g (0.1 mol) of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid.

  • To this suspension, add 15 ml of formic acid.

  • Heat the mixture in a water bath at 80°C with stirring for 3 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide solution to the cooled mixture with stirring until it is alkaline (check with pH paper).

  • Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product, 6-nitrobenzimidazole, under reduced pressure, for instance, in a vacuum desiccator over P₂O₅.

Protocol 2: N-Methylation of 6-Nitrobenzimidazole

This protocol is based on the methylation of the isomeric 5-nitrobenzimidazole[2].

Materials:

  • 6-Nitrobenzimidazole (C₇H₅N₃O₂)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Equipment for column chromatography (optional, for purification)

Procedure:

  • To a round-bottom flask, add the dried 6-nitrobenzimidazole from the previous step, anhydrous potassium carbonate (in molar excess, e.g., 2-3 equivalents), and anhydrous acetone.

  • With stirring, add methyl iodide (1.1-1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • For purification, dissolve the residue in chloroform and wash it thoroughly with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Note on Isomers: The methylation of 6-nitrobenzimidazole can potentially yield a mixture of this compound and 1-methyl-5-nitrobenzimidazole. The ratio of these products can be influenced by the reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the described two-step synthesis.

ParameterStep 1: Synthesis of 6-NitrobenzimidazoleStep 2: N-Methylation of 6-Nitrobenzimidazole
Starting Material 4-Nitro-1,2-phenylenediamine6-Nitrobenzimidazole
Reagents Formic acid, 10% HCl, NH₄OHMethyl iodide, K₂CO₃
Solvent 10% Aqueous HClAcetone
Reaction Temperature 80°CReflux temperature of acetone (~56°C)
Reaction Time 3 hoursSeveral hours (TLC monitored)
Reported Yield ~89%[1]Not specified, typically moderate to high
Product Molecular Weight 163.13 g/mol 177.16 g/mol

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation A 4-Nitro-o-phenylenediamine C Reaction at 80°C A->C B Formic Acid + HCl B->C D 6-Nitrobenzimidazole C->D Yield: ~89% E 6-Nitrobenzimidazole G Reflux E->G F Methyl Iodide + K2CO3 in Acetone F->G H This compound G->H

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-6-nitrobenzimidazole, a compound of interest for its potential as an antitumor and antioxidant agent.[1][2] The synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde in the presence of an acid catalyst. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties.[1] The introduction of a nitro group at the 6-position and a methyl group at the 1-position of the benzimidazole scaffold can influence its biological activity. It has been suggested that the cytotoxic activity of 1H-benzimidazoles is enhanced by the presence of a small substituent at the 6-position, such as a nitro group, which can accept a hydrogen bond.[1] This document outlines a straightforward and reproducible method for the synthesis of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde. The reaction is typically carried out in an alcoholic solvent under acidic conditions, followed by basification to yield the final product.

Chemical Equation:

C₆H₆N₃O₂ (4-nitro-1,2-phenylenediamine) + CH₂O (formaldehyde) → C₈H₇N₃O₂ (this compound) + H₂O

Experimental Protocol

This protocol is based on the method described by Ellis & Jones (1974) and further reported in subsequent crystallographic studies.[1]

Materials and Reagents:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde solution (e.g., 37% in H₂O)

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ammonia solution (e.g., concentrated ammonium hydroxide)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and absolute ethanol (40 ml).

  • Addition of Reagents: To this suspension, add a solution of formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 ml).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 30 minutes. The solution will typically become homogeneous as the reaction progresses.

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the acidic solution by adding ammonia solution. Monitor the pH and continue adding the base until the solution is basic.

    • Upon basification, the product will precipitate out of the solution as yellow crystals.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the crystals with cold distilled water to remove any residual salts.

    • The crude product can be further purified by recrystallization, for instance, from an ethanol-water mixture, to obtain a higher purity product.

  • Drying and Characterization:

    • Dry the purified yellow crystals in a desiccator or a vacuum oven at a moderate temperature.

    • Characterize the final product by determining its melting point and, if desired, by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material4-nitro-1,2-phenylenediamine[1]
ReagentFormaldehyde[1]
SolventAbsolute Ethanol[1]
CatalystConcentrated Hydrochloric Acid[1]
Reaction Time30 minutes[1]
Reaction TemperatureReflux[1]
Yield 25% [1]
Melting Point 454–456 K (181-183 °C) [1]
Molecular Formula C₈H₇N₃O₂ [1]
Molecular Weight 177.17 g/mol [1]
Appearance Yellow crystals [1]

Mandatory Visualization

Experimental Workflow Diagram:

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow node_reactants Reactants (4-nitro-1,2-phenylenediamine, Formaldehyde, Ethanol, HCl) node_reaction Reaction (Reflux, 30 min) node_reactants->node_reaction node_workup Work-up (Cooling, Basification with NH₃) node_reaction->node_workup node_isolation Isolation (Filtration, Washing) node_workup->node_isolation node_purification Purification (Recrystallization) node_isolation->node_purification node_product Final Product (this compound) node_purification->node_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle concentrated hydrochloric acid and ammonia solution in a well-ventilated fume hood as they are corrosive and have pungent fumes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, throughout the experiment.

  • Ethanol is a flammable solvent; ensure that the heating mantle is used with care and that there are no open flames in the vicinity.

  • 4-nitro-1,2-phenylenediamine is a chemical that should be handled with care, avoiding skin contact and inhalation.

Conclusion

The protocol described in this document provides a reliable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials and reagents. The resulting product is of interest for further investigation into its potential therapeutic applications. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Methyl-6-nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 1-Methyl-6-nitrobenzimidazole derivatives utilizing microwave-assisted methodologies. This approach offers significant advantages over conventional heating methods, including accelerated reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold is of particular interest due to its potential as a precursor for various bioactive molecules. Microwave-assisted organic synthesis has emerged as a powerful tool to expedite the synthesis of these derivatives, offering enhanced reaction rates and efficiencies.

Comparative Synthesis Data

Microwave-assisted synthesis consistently demonstrates superior performance in terms of reaction time and yield compared to conventional reflux methods for the synthesis of 6-nitrobenzimidazole precursors.

Table 1: Synthesis of 2-Substituted-5(6)-nitro-1H-benzimidazoles

CompoundConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Temperature, °C)Microwave Method (Power, W)Microwave Method (Yield, %)
2-(2-Methylbenzyl)-5(6)-nitro-1H-benzimidazole671106030085
2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazole679106030090
2-(2-Chlorobenzyl)-5(6)-nitro-1H-benzimidazole668106030082
2-(3-Chlorobenzyl)-5(6)-nitro-1H-benzimidazole675106030088

Experimental Protocols

The synthesis of this compound derivatives can be efficiently achieved in a two-step process under microwave irradiation: first, the formation of the 6-nitrobenzimidazole ring, followed by N-methylation at the 1-position.

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-6-nitro-1H-benzimidazole

This protocol outlines the synthesis of the benzimidazole ring through the condensation of 4-nitro-o-phenylenediamine with a substituted aldehyde.

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 2-methylbenzaldehyde)

  • Methanol

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial, combine 4-nitro-o-phenylenediamine (0.01 mol) and the corresponding substituted aromatic aldehyde (0.013 mol) in methanol (10 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 60°C for 10 minutes with a maximum power of 300 W.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a beaker and precipitate the product by adding water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol-water mixture (1:1) to obtain the pure 2-substituted-6-nitro-1H-benzimidazole.

Protocol 2: Microwave-Assisted N-Methylation of 6-nitro-1H-benzimidazole

This protocol describes the methylation of the synthesized 6-nitro-1H-benzimidazole at the N1 position.

Materials:

  • 2-Substituted-6-nitro-1H-benzimidazole (from Protocol 1)

  • Methyl iodide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial, add the 2-substituted-6-nitro-1H-benzimidazole (0.01 mol), anhydrous potassium carbonate (0.03 mol), and methyl iodide (0.015 mol) to acetone (10 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 90°C for 5 minutes with a maximum power of 300 W.[1]

  • After completion, cool the reaction vial.

  • Precipitate the product by adding water to the reaction mixture.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure this compound derivative.

Visualized Workflow and Biological Context

To illustrate the synthesis process and the potential biological relevance of the synthesized compounds, the following diagrams are provided.

G cluster_synthesis Microwave-Assisted Synthesis Workflow Start Start Reactants 4-Nitro-o-phenylenediamine + Substituted Aldehyde Protocol1 Protocol 1: Microwave Irradiation (60°C, 10 min, 300W) Reactants->Protocol1 Intermediate 2-Substituted-6-nitro-1H-benzimidazole Protocol1->Intermediate Methylation_Reactants Intermediate + Methyl Iodide + K2CO3 Intermediate->Methylation_Reactants Protocol2 Protocol 2: Microwave Irradiation (90°C, 5 min, 300W) Methylation_Reactants->Protocol2 Product This compound Derivative Protocol2->Product Purification Purification (Filtration, Recrystallization) Product->Purification End End Purification->End

Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.

Certain benzimidazole derivatives have shown potential as inhibitors of key cellular enzymes. For instance, some exhibit cytotoxic activity related to the inhibition of DNA topoisomerase.[2] Another potential target is the phosphodiesterase (PDE) enzyme family.

G cluster_pathway Potential Biological Signaling Pathway Inhibition Compound 1-Methyl-6-nitro- benzimidazole Derivative PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Effects Downstream Cellular Effects PKA->Cellular_Effects

Caption: Postulated inhibitory action on the phosphodiesterase (PDE) signaling pathway.

Conclusion

The use of microwave irradiation provides a rapid, efficient, and high-yielding route for the synthesis of this compound derivatives. These protocols offer a significant improvement over traditional synthetic methods, enabling faster lead generation and optimization in drug discovery programs. The potential for these compounds to interact with key biological pathways, such as phosphodiesterase signaling, warrants further investigation into their therapeutic applications.

References

Applications of 1-Methyl-6-nitrobenzimidazole in Medicinal Chemistry Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-nitrobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile benzimidazole scaffold, which is a constituent of vitamin B12, this molecule is recognized for its potential as an antitumour and antioxidant agent. The presence of a nitro group at the 6-position is often associated with enhanced biological activity, making this compound a compelling candidate for further investigation in drug discovery and development. These application notes provide a comprehensive overview of its synthesis, potential therapeutic applications based on related compounds, and detailed protocols for its evaluation.

Synthesis of this compound

A straightforward and established method for the synthesis of this compound involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde, followed by methylation.

Experimental Protocol:

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde solution (e.g., 37% in H₂O)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Ammonia solution

  • Methyl iodide

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of 6-nitrobenzimidazole

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) in absolute ethanol (40 ml).

  • Add a solution of formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 ml).

  • Heat the mixture under reflux for 30 minutes.[1]

  • After cooling, basify the reaction mixture with an ammonia solution to precipitate the product.

  • Collect the resulting yellow crystals of 6-nitrobenzimidazole by filtration, wash with cold water, and dry.

Step 2: N-methylation of 6-nitrobenzimidazole

  • Suspend the dried 6-nitrobenzimidazole in dimethylformamide (DMF).

  • Add potassium carbonate as a base.

  • To this suspension, add methyl iodide dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization from an appropriate solvent system like toluene-n-heptane.

Potential Anticancer Applications

While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the broader class of nitrobenzimidazole derivatives has demonstrated significant potential as anticancer agents. The cytotoxic activity of 1H-benzimidazoles is reportedly linked to the inhibition of the DNA-topoisomerase binary complex, a mechanism potentiated by an oxygen-containing substituent like a nitro group at the 6-position.[2] The anticancer effects of related compounds are often attributed to mechanisms such as DNA intercalation, inhibition of poly (ADP-ribose) polymerase (PARP), and disruption of tubulin polymerization.

Table 1: Anticancer Activity of Selected Nitrobenzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028PARP Inhibition, S-phase arrest, Apoptosis[3]
2-aryl-5(6)-nitro-1H-benzimidazole derivativeK562 (Leukemia)Not specifiedApoptosis Induction[3]
Substituted benzimidazole derivativeMDA-MB-231 (Breast Cancer)Not specifiedPARP-1 Inhibition[4]
Substituted benzimidazole derivativeMDA-MB-468 (Breast Cancer)Not specifiedPARP-1 Inhibition[4]
Experimental Protocols for Anticancer Activity Evaluation

a) Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

b) PARP-1 Inhibition Assay

This colorimetric assay measures the inhibitory activity of the compound on PARP-1.

Procedure:

  • Coat a 96-well plate with histones.

  • Add PARP-1 enzyme, biotinylated NAD+, and varying concentrations of this compound.

  • Incubate to allow the PARP-ylation reaction to occur.

  • Add streptavidin-HRP to bind to the incorporated biotin.

  • Add a colorimetric substrate and measure the absorbance to determine the level of PARP-1 activity.

  • Calculate the percentage of inhibition and the IC50 value.[4]

c) Tubulin Polymerization Assay

This assay assesses the compound's ability to inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Use a fluorescence-based tubulin polymerization assay kit.[5]

  • In a 96-well plate, add purified tubulin, a fluorescence reporter, GTP, and varying concentrations of this compound.

  • Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Analyze the rate and extent of polymerization to determine the inhibitory effect of the compound.[5][6]

Potential Antioxidant Applications

This compound has been identified as a potential antioxidant agent.[2] The antioxidant properties of benzimidazole derivatives are often evaluated by their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

CompoundAssayIC50 (µM)Reference
5-nitro-2-phenyl-1H-benzimidazoleDPPH radical scavenging21.61[3]
2-(1H-benzimidazol-2-yl)phenolDPPH radical scavenging1974[7]
2-p-tolyl-1H-benzimidazoleDPPH radical scavenging773[7]
Experimental Protocol for Antioxidant Activity Evaluation (DPPH Assay)

This assay measures the free radical scavenging capacity of the compound.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, add varying concentrations of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of DPPH scavenging and determine the IC50 value.[9]

Visualizing Methodologies and Pathways

Diagram 1: Experimental Workflow for Bioactivity Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis start Starting Materials (4-nitro-1,2-phenylenediamine, formaldehyde, etc.) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification product This compound purification->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity antioxidant Antioxidant Assay (DPPH) product->antioxidant parp PARP Inhibition Assay cytotoxicity->parp tubulin Tubulin Polymerization Assay cytotoxicity->tubulin apoptosis Apoptosis Assays cytotoxicity->apoptosis ic50 IC50 Determination antioxidant->ic50 parp->ic50 tubulin->ic50 sar Structure-Activity Relationship ic50->sar G cluster_cell Cancer Cell compound This compound tubulin Tubulin compound->tubulin Inhibits polymerization dna_damage DNA Damage compound->dna_damage Induces/Potentiates parp PARP compound->parp Inhibits microtubules Microtubule Disruption tubulin->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis dna_damage->parp Activates dna_repair_inhibition DNA Repair Inhibition parp->dna_repair_inhibition dna_repair_inhibition->apoptosis

References

Application Notes & Protocols: 1-Methyl-6-nitrobenzimidazole as a Strategic Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 1-methyl-6-nitrobenzimidazole stands out as a particularly valuable precursor. Its strategic functionalization—an activating nitro group on the benzene ring and a methylated imidazole nitrogen—provides a clear and versatile handle for synthetic elaboration. These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, key transformations, and subsequent derivatization of this pivotal building block. We will detail field-proven protocols, explain the mechanistic rationale behind procedural choices, and present workflows for leveraging this precursor in the synthesis of compound libraries for screening and development.

Introduction: The Strategic Value of this compound

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, this compound (C₈H₇N₃O₂), is of particular interest as a synthetic intermediate.

  • The Nitro Group as a Synthetic Handle: The electron-withdrawing nitro group at the 6-position serves two primary purposes. Firstly, it modulates the electronic properties of the benzimidazole core, which can be crucial for biological activity. Secondly, and more importantly from a synthetic standpoint, it is readily reduced to a primary amine (1-methyl-6-aminobenzimidazole). This amino group is a versatile nucleophile, opening a gateway to a vast array of derivatives through reactions such as acylation, sulfonylation, alkylation, and diazotization.

  • The N1-Methyl Group: The methyl group at the N1 position resolves the tautomerism inherent to unsubstituted benzimidazoles. This structural fixation prevents the formation of regioisomers in subsequent reactions, simplifying purification and ensuring unambiguous structure-activity relationship (SAR) studies.

These features make this compound an ideal starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Physicochemical Properties & Handling

A clear understanding of the precursor's properties is essential for safe and effective use in the laboratory.

PropertyValueSource
IUPAC Name 1-Methyl-6-nitro-1H-benzimidazoleN/A
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.17 g/mol [2]
Appearance Yellow crystals[2]
Melting Point 181–183 °C (454–456 K)[2]
CAS Number 5381-79-3[3]

Handling & Storage:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Store in a cool, dry place away from strong oxidizing agents.

Synthesis of the Precursor: this compound

The most direct synthesis involves the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde, a classic approach to forming the imidazole ring.

G cluster_0 Protocol 1: Synthesis of Precursor reagent1 4-Nitro-1,2-phenylenediamine step1 Reflux in Ethanol with cat. HCl reagent1->step1 reagent2 Formaldehyde (aq. solution) reagent2->step1 product This compound step2 Basification (Ammonia) step1->step2 step3 Crystallization & Isolation step2->step3 step3->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Phillips Condensation

This protocol is adapted from the method described by Ellis & Jones (1974) and reported by Lokaj et al. (2008).[2]

Materials:

  • 4-nitro-1,2-phenylenediamine (7.1 g, 46 mmol)

  • Formaldehyde (4.0 g of 37% aq. solution, ~50 mmol)

  • Absolute Ethanol (40 mL)

  • Concentrated Hydrochloric Acid (3 mL)

  • Ammonia solution (concentrated)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (7.1 g), absolute ethanol (40 mL), formaldehyde solution (4.0 g), and concentrated hydrochloric acid (3 mL).

  • Reflux: Heat the reaction mixture under reflux for 30 minutes. The solution will darken. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent), observing the consumption of the diamine starting material.

  • Work-up: After cooling to room temperature, carefully basify the mixture with concentrated ammonia solution until the pH is >8. This should be done in an ice bath as the neutralization is exothermic.

  • Isolation: The product will precipitate as a yellow solid. Collect the crystals by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum. The reported yield is approximately 25%.[2]

Causality & Insights:

  • Acid Catalyst: The hydrochloric acid protonates the formaldehyde, making it a more reactive electrophile for the initial attack by the more basic amino group of the diamine.

  • Cyclization: The initial condensation is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable benzimidazole ring.

  • Basification: The product is protonated under the acidic reaction conditions. Adding ammonia deprotonates the benzimidazole, rendering it less soluble in the aqueous ethanol mixture and causing it to precipitate, which facilitates its isolation.

Core Application: Reduction to the 6-Amino Intermediate

The conversion of the nitro group to an amine is the most crucial step in unlocking the synthetic potential of the precursor. Two primary methods are recommended: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl₂).

G cluster_1 Protocol 2: Reduction of Nitro Group precursor This compound method_choice Select Reduction Method precursor->method_choice intermediate 1-Methyl-1H-benzimidazol-6-amine method_A Catalytic Hydrogenation (H₂, Pd/C in MeOH/EtOH) method_choice->method_A Method A (Clean, requires H₂ pressure) method_B Chemical Reduction (SnCl₂·2H₂O in HCl/EtOH) method_choice->method_B Method B (Stoichiometric, bench-top) workup_A Filter catalyst, Evaporate solvent method_A->workup_A workup_A->intermediate workup_B Basify (NaOH), Extract with EtOAc method_B->workup_B workup_B->intermediate

Caption: Key synthetic pathways for reducing the nitro group.

Protocol 2A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method that avoids the use of stoichiometric metal reductants, simplifying purification.[4]

Materials:

  • This compound (1.77 g, 10 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~5-10 mol%)

  • Methanol or Ethanol (50 mL)

  • Hydrogen (H₂) gas source

Procedure:

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound in methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 atm).

  • Reaction: Stir or shake the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Once hydrogen uptake ceases, carefully vent the vessel and purge with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield 1-methyl-1H-benzimidazol-6-amine, often as a solid that may darken on exposure to air.

Protocol 2B: Stannous Chloride (SnCl₂) Reduction

This is a classic and robust bench-top method suitable for labs without high-pressure hydrogenation equipment. The procedure is based on established methods for reducing nitroarenes and nitro-heterocycles.[5]

Materials:

  • This compound (1.77 g, 10 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol)

  • Ethanol (40 mL)

  • Concentrated Hydrochloric Acid (10 mL)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound in ethanol.

  • Reagent Addition: Add the stannous chloride dihydrate. Cool the flask in an ice bath and slowly add the concentrated HCl.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize by slowly adding 5 M NaOH solution until the pH is strongly basic (pH > 10). A thick precipitate of tin salts will form.

  • Extraction: Add ethyl acetate and stir vigorously for 15 minutes. Filter the mixture to remove the inorganic salts, washing the filter cake with fresh ethyl acetate. Transfer the combined filtrates to a separatory funnel.

  • Isolation: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

Method ComparisonCatalytic Hydrogenation (2A)Stannous Chloride (2B)
Advantages High yield, clean byproducts (H₂O), catalyst is recyclable.No specialized pressure equipment needed, tolerant of some functional groups (e.g., halides).
Disadvantages Requires H₂ gas and pressure vessel, catalyst is flammable.Generates stoichiometric tin waste, work-up is more involved.
Ideal For Scale-up, process chemistry, "green" synthesis.Small-scale lab synthesis, rapid analogue production.

Application Protocol: Derivatization of the 6-Amino Group

The resulting 1-methyl-1H-benzimidazol-6-amine is a versatile intermediate. The following protocol demonstrates a standard amide bond formation, a cornerstone reaction in medicinal chemistry.

Protocol 3: Acylation with an Acyl Chloride

Materials:

  • 1-Methyl-1H-benzimidazol-6-amine (1.47 g, 10 mmol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (50 mL)

  • A non-nucleophilic base, e.g., Triethylamine (Et₃N) or DIPEA (1.5 eq, 15 mmol)

  • Acyl chloride of choice, e.g., Benzoyl Chloride (1.1 eq, 11 mmol)

Procedure:

  • Setup: Dissolve 1-methyl-1H-benzimidazol-6-amine in anhydrous DCM in a flask under an inert atmosphere.

  • Base Addition: Add the triethylamine and cool the solution to 0 °C in an ice bath.

  • Acylation: Add the benzoyl chloride dropwise via syringe. A precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Representative Characterization Data

Accurate characterization is critical for confirming the identity and purity of synthetic intermediates and final products.

CompoundMethodExpected Data
This compound ¹H NMR (DMSO-d₆)δ (ppm): ~8.5 (s, 1H, H-2), ~8.4 (d, 1H, H-7), ~8.1 (dd, 1H, H-5), ~7.8 (d, 1H, H-4), ~3.9 (s, 3H, N-CH₃).
MS (ESI+)m/z: 178.1 [M+H]⁺
1-Methyl-1H-benzimidazol-6-amine ¹H NMR (DMSO-d₆)δ (ppm): ~7.9 (s, 1H, H-2), ~7.3 (d, 1H, H-4), ~6.8 (d, 1H, H-7), ~6.6 (dd, 1H, H-5), ~5.0 (s, 2H, -NH₂), ~3.7 (s, 3H, N-CH₃).
MS (ESI+)m/z: 148.1 [M+H]⁺
N-(1-methyl-1H-benzimidazol-6-yl)benzamide ¹H NMR (DMSO-d₆)δ (ppm): ~10.2 (s, 1H, amide NH), ~8.3 (s, 1H, H-2), ~8.2 (s, 1H, H-7), ~8.0 (d, 2H, benzoyl), ~7.5-7.7 (m, 4H, benzoyl + H-4/H-5), ~3.8 (s, 3H, N-CH₃).
MS (ESI+)m/z: 252.1 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for the benzimidazole scaffold.[6][7][8]

Conclusion

This compound serves as a robust and highly effective precursor for the synthesis of diverse chemical libraries targeted for biological screening. The straightforward synthesis of the precursor, combined with the reliable and high-yielding reduction of its nitro group, provides a clear path to the versatile 6-amino intermediate. This intermediate is primed for a multitude of derivatization reactions, enabling extensive exploration of the chemical space around the benzimidazole core. The protocols and insights provided herein offer a solid foundation for researchers to leverage this valuable building block in their synthetic and drug discovery endeavors.

References

Application Notes and Protocols for the Nitration of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of nitro-substituted 1-methylbenzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development. Two primary methodologies are presented: the direct nitration of 1-methylbenzimidazole, which yields a mixture of isomers, and the regioselective synthesis of specific isomers through the cyclization of substituted o-phenylenediamines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various nitro-1-methylbenzimidazole isomers.

Table 1: Synthesis of Nitro-1-methylbenzimidazole Isomers via Direct Nitration and Cyclization.

ProductSynthesis MethodReagentsYield (%)Melting Point (°C)
1-Methyl-5-nitrobenzimidazole & 1-Methyl-6-nitrobenzimidazoleDirect Nitration1-Methylbenzimidazole, HNO₃, H₂SO₄MixtureNot applicable
1-Methyl-4-nitrobenzimidazoleCyclization3-Nitro-1,2-phenylenediamine, Formaldehyde77%168°C
This compoundCyclization4-Nitro-1,2-phenylenediamine, Formaldehyde25%181-183°C

Table 2: Spectroscopic Data for Nitro-1-methylbenzimidazole Isomers.

Compound1H NMR (Solvent)Chemical Shifts (δ, ppm)
1-Methyl-4-nitrobenzimidazoleNot specifiedNot specified
1-Methyl-5-nitrobenzimidazoleNot specifiedNot specified
This compoundNot specifiedNot specified
1-Methyl-7-nitrobenzimidazoleNot specifiedNot specified

Note: Detailed and directly comparable 1H NMR data for all isomers were not available in the cited literature. Researchers should perform their own spectral analysis for product characterization.

Experimental Protocols

Protocol 1: Direct Nitration of 1-Methylbenzimidazole

This protocol describes a general procedure for the direct nitration of 1-methylbenzimidazole, which results in a mixture of 1-methyl-5-nitrobenzimidazole and this compound.

Materials:

  • 1-Methylbenzimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylbenzimidazole in concentrated sulfuric acid, ensuring the temperature is maintained at 0-5°C using an ice bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 1-methylbenzimidazole, maintaining the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the reaction.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Separate the 1-methyl-5-nitrobenzimidazole and this compound isomers using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Protocol 2: Regioselective Synthesis of 1-Methyl-4-nitrobenzimidazole via Cyclization

This protocol details the synthesis of 1-methyl-4-nitrobenzimidazole from 3-nitro-1,2-phenylenediamine and formaldehyde.

Materials:

  • 3-Nitro-1,2-phenylenediamine

  • Formaldehyde (37% solution in water)

  • Ethanolic Hydrogen Chloride

  • 20% Aqueous Sodium Hydroxide

  • Toluene

  • n-Heptane

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-nitro-1,2-phenylenediamine with ethanolic hydrogen chloride.

  • Addition of Formaldehyde: Add formaldehyde solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux for an appropriate duration until the reaction is complete as monitored by TLC.

  • Work-up and Neutralization: Cool the reaction mixture and neutralize it with a 20% aqueous sodium hydroxide solution.

  • Precipitation and Filtration: Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a 2:1 mixture of toluene and n-heptane to yield pure 1-methyl-4-nitrobenzimidazole as a yellow crystalline solid.[1]

Protocol 3: Regioselective Synthesis of this compound via Cyclization

This protocol outlines the synthesis of this compound from 4-nitro-1,2-phenylenediamine and formaldehyde.[1]

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Formaldehyde (e.g., paraformaldehyde)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Ammonia solution

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine in absolute ethanol.

  • Addition of Reagents: Add formaldehyde and a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the mixture under reflux for 30 minutes.

  • Work-up and Basification: Cool the reaction mixture and basify with ammonia solution to precipitate the product.

  • Filtration and Purification: Collect the yellow crystals by filtration, wash with water, and dry to obtain 1-methyl-6-nitro-1H-benzimidazole.[1]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of nitro-1-methylbenzimidazole derivatives.

Nitration_of_1_Methylbenzimidazole cluster_direct Direct Nitration cluster_cyclization Regioselective Cyclization start1 1-Methylbenzimidazole reagents1 HNO₃ / H₂SO₄ mixture Mixture of 5-nitro and 6-nitro isomers reagents1->mixture Nitration separation Column Chromatography mixture->separation Purification product1a 1-Methyl-5-nitrobenzimidazole separation->product1a product1b This compound separation->product1b start2a 3-Nitro-1,2-phenylenediamine reagents2 Formaldehyde start2b 4-Nitro-1,2-phenylenediamine product2a 1-Methyl-4-nitrobenzimidazole reagents2->product2a Cyclization product2b This compound reagents2->product2b Cyclization

Caption: Synthetic routes to nitro-1-methylbenzimidazoles.

Experimental_Workflow cluster_workflow General Laboratory Workflow start Starting Materials reaction Reaction (Nitration or Cyclization) start->reaction workup Work-up (Quenching, Neutralization, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MP, etc.) purification->analysis product Purified Nitro-1-methylbenzimidazole analysis->product

Caption: General experimental workflow for synthesis and purification.

References

Application Note: Purification of 1-Methyl-6-nitrobenzimidazole using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Methyl-6-nitrobenzimidazole is a heterocyclic compound of interest in medicinal chemistry, recognized as a potential anti-tumor drug and an antioxidant agent.[1][2] Proper purification of this compound after synthesis is crucial for accurate downstream biological assays and structural analysis. Column chromatography is a highly effective and widely used technique for the purification of organic compounds. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography.

Principle of Separation Column chromatography facilitates the separation of chemical compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3] For the purification of this compound, a polar stationary phase (silica gel) is used with a moderately non-polar mobile phase. Compounds with higher polarity will have stronger interactions with the silica gel and will therefore elute from the column more slowly. Less polar compounds will travel through the column more quickly with the mobile phase and elute first.[4] By carefully selecting the mobile phase, this compound can be effectively separated from impurities generated during its synthesis.

Experimental Protocols

This section details the necessary steps for the successful purification of this compound.

Materials and Reagents

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample dissolution)

  • TLC plates (silica gel coated)

  • Chromatography column with stopcock

  • Glass wool or cotton

  • Sand (washed)

  • Beakers, Erlenmeyer flasks, and test tubes/fraction vials

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4.

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).[3][5]

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto separate TLC plates.

  • Develop each TLC plate in a different solvent system.

  • Visualize the plates under a UV lamp and calculate the Rf value for the spot corresponding to this compound for each system.

  • Select the solvent system that provides the best separation of the target compound from impurities, with an Rf value in the target range of 0.3-0.4. A common mobile phase for similar nitro-substituted benzimidazoles is a mixture of ethyl acetate and hexane.[6]

Step 2: Column Preparation (Slurry Method) The slurry method is preferred as it minimizes the risk of cracking the stationary phase bed.[3]

  • Secure the chromatography column in a vertical position using a clamp.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[7]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the chosen mobile phase.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any trapped air bubbles.

  • Open the stopcock to allow excess solvent to drain, collecting it for reuse.

  • Add a final layer (approx. 1 cm) of sand on top of the silica gel bed to prevent its disturbance when adding the sample and mobile phase.[3]

  • Drain the solvent until the level is just at the top of the sand layer. Crucially, the column must not be allowed to run dry at any point.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane if solubility is an issue.

  • Carefully add the dissolved sample solution onto the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of fresh mobile phase to rinse the sides of the column and allow it to adsorb onto the silica gel.

Step 4: Elution and Fraction Collection

  • Once the sample is loaded, carefully fill the top of the column with the mobile phase.

  • Begin the elution by opening the stopcock to achieve a steady flow (e.g., 1-2 drops per second).

  • Collect the eluent in a series of labeled test tubes or vials. The volume of each fraction can be adjusted based on the column size and the separation observed on the initial TLC.

Step 5: Analysis of Fractions

  • Monitor the separation by spotting alternating fractions onto a TLC plate.

  • Develop the TLC plate using the mobile phase and visualize the spots under a UV lamp.

  • Identify the fractions that contain the pure this compound (single spot with the correct Rf value).

Step 6: Product Isolation

  • Combine the fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.[3]

  • Confirm the purity of the final product using TLC and other analytical methods (e.g., NMR, melting point).

Data Presentation

The following table summarizes the typical parameters for the purification of this compound.

ParameterRecommended Condition/Value
Compound This compound
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Example Rf Value ~0.35
Elution Order Less polar impurities first, followed by the product.
Detection Method UV light (254 nm)
Expected Purity >98% (post-purification)

*Note: The optimal mobile phase ratio and resulting Rf value should be determined experimentally via TLC as described in Step 1.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purification protocol.

Purification_Workflow start Crude this compound tlc_opt Step 1: TLC Optimization (Find optimal Mobile Phase, Rf ≈ 0.35) start->tlc_opt col_prep Step 2: Column Packing (Silica Gel Slurry Method) tlc_opt->col_prep load_sample Step 3: Sample Loading col_prep->load_sample elution Step 4: Elution & Fraction Collection load_sample->elution frac_analysis Step 5: Fraction Analysis by TLC elution->frac_analysis combine Step 6: Combine Pure Fractions frac_analysis->combine evaporation Step 6: Solvent Evaporation (Rotary Evaporator) combine->evaporation final_product Purified Product evaporation->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of Pure 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-Methyl-6-nitrobenzimidazole via recrystallization. Given the limited availability of specific solubility data for this compound, a systematic solvent screening protocol is presented, followed by comprehensive single-solvent and mixed-solvent recrystallization procedures. These protocols are designed to guide researchers in obtaining high-purity crystalline this compound, a critical step for its further investigation and application in drug development.

Introduction

This compound is a heterocyclic compound of significant interest due to its potential as an antitumor and antioxidant agent.[1][2] Its biological activity is linked to mechanisms such as the inhibition of the DNA-topoisomerase binary complex, a critical pathway in cancer cell proliferation.[1] The synthesis of this compound, typically from 4-nitro-1,2-phenylenediamine and formaldehyde in ethanol, yields a crude product described as yellow crystals.[1] For reliable biological and pharmacological studies, this crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point than at room temperature or below. Upon cooling a saturated solution, the compound of interest crystallizes out, leaving the more soluble impurities in the mother liquor. This process, when optimized, can significantly enhance the purity of the compound, which can be verified by a sharper melting point range and analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

Effective purification is quantified by comparing the physical and chemical properties of the material before and after the recrystallization process. The following table provides a template for summarizing the results of the purification of this compound.

ParameterCrude ProductRecrystallized Product
Appearance Yellow crystalline powderLight-yellow needles
Melting Point (°C) 178-181181-183[1]
Purity (by HPLC, %) ~90% (Hypothetical)>99% (Hypothetical)
Yield (%) N/A85% (Hypothetical)

Experimental Workflow

The overall process for the purification of this compound via recrystallization involves a systematic approach, from solvent selection to the final analysis of the purified product.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude Crude 1-Methyl-6- nitrobenzimidazole solvent_screening Solvent Screening crude->solvent_screening Select Solvent dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Remove Insoluble Impurities crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Ice-Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Purity & Yield Determination (Melting Point, HPLC) pure_product->analysis

A logical workflow for the recrystallization of this compound.

Experimental Protocols

4.1. Materials and Equipment

  • Crude this compound

  • Analytical grade solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • HPLC system for purity analysis

4.2. Protocol 1: Solvent Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, acetone, water) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath.

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • A good solvent will show the formation of a significant amount of crystals upon cooling. Based on literature for similar compounds, ethanol and acetone are strong candidates.[3]

4.3. Protocol 2: Single-Solvent Recrystallization (Example with Ethanol)

This protocol assumes ethanol has been identified as a suitable solvent.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. If a condenser is used, attach it to the flask. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution has a significant color from impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature or in a desiccator.

4.4. Protocol 3: Mixed-Solvent Recrystallization (Example with Acetone-Water)

This method is useful if a single solvent is not ideal. It uses a "good" solvent in which the compound is very soluble (e.g., acetone) and a "poor" solvent in which it is much less soluble (e.g., water).

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution and Crystallization: Add a few drops of hot acetone until the cloudiness just disappears. Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent recrystallization protocol, using an ice-cold acetone-water mixture for washing.

Biological Context: Antitumor Signaling Pathway

This compound and related compounds are investigated for their anticancer properties. A key mechanism of action for this class of compounds is the inhibition of DNA topoisomerase I and Poly (ADP-ribose) polymerase (PARP), which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes drug This compound topo DNA Topoisomerase I drug->topo Inhibition parp PARP-1 drug->parp Inhibition dna_damage DNA Strand Breaks topo->dna_damage Stabilizes Cleavage Complex Leads to parp->dna_damage Prevents DNA Repair, Leading to cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Hypothesized antitumor signaling pathway of this compound.

This diagram illustrates how this compound may exert its antitumor effects by inhibiting key enzymes involved in DNA replication and repair, ultimately leading to cancer cell death.

References

Application Notes & Protocols: Development of Novel 1-Methyl-6-nitrobenzimidazole Derivatives for Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile bicyclic structure, composed of fused benzene and imidazole rings, allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The parent compound, 1-methyl-6-nitro-1H-benzimidazole, has been identified as a potential antitumor and antioxidant agent, making it an excellent starting point for the development of novel therapeutic candidates.[5][6][7]

These application notes provide a framework for the synthesis of novel derivatives based on the 1-methyl-6-nitrobenzimidazole core and detail standardized protocols for their preliminary evaluation as anticancer and antimicrobial agents.

Section 1: Synthesis of Novel Derivatives

The synthesis of novel this compound derivatives can be approached by introducing various substituents at the C2 position. A common and effective method involves the condensation of 4-nitro-N1-methylbenzene-1,2-diamine with a variety of substituted aromatic or aliphatic aldehydes. This reaction, often carried out under reflux, provides a straightforward route to a diverse library of C2-substituted benzimidazoles.[4][8]

General Protocol: Synthesis of 2-substituted-1-methyl-6-nitrobenzimidazoles
  • Reactant Preparation : Dissolve 1 equivalent of 4-nitro-N1-methylbenzene-1,2-diamine in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Condensation Reaction : Add 1.1 equivalents of the desired substituted aldehyde to the solution.

  • Reaction Conditions : Reflux the mixture for 6-12 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Isolation : Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

  • Characterization : Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow Start Start: Prepare Reactants (4-nitro-N1-methylbenzene-1,2-diamine + Substituted Aldehyde) Condensation Condensation Reaction (DMSO, Reflux 6-12h) Start->Condensation TLC Monitor by TLC Condensation->TLC TLC->Condensation Incomplete Workup Precipitation & Filtration (Pour into ice water) TLC->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Characterize Characterization (NMR, Mass Spec) Purify->Characterize End End: Pure Derivative Characterize->End

Caption: General workflow for synthesizing novel derivatives.

Section 2: Anticancer Activity Assays

Benzimidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key signaling proteins like VEGFR and EGFR, disruption of microtubule polymerization, and induction of apoptosis.[9][10][11][12] Preliminary screening of novel derivatives for cytotoxicity against various cancer cell lines is a critical first step in identifying promising lead compounds.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various benzimidazole derivatives against selected human cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
4r Benzimidazole-OxadiazoleMCF-7 (Breast)0.5[11]
4r Benzimidazole-OxadiazoleA549 (Lung)0.3[11]
4r Benzimidazole-OxadiazolePANC-1 (Pancreatic)5.5[11]
2a Benzimidazole SaltMDA-MB-231 (Breast)165.02[13]
4k N-substituted 6-nitroA549 (Lung)1.84 µg/mL[4]
4k N-substituted 6-nitroMCF-7 (Breast)2.01 µg/mL[4]
Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 2,500-5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized benzimidazole derivatives (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_assay MTT Assay Workflow Seed 1. Seed Cells (96-well plate, 24h incubation) Treat 2. Add Test Compounds (Varying concentrations, 48-72h) Seed->Treat MTT 3. Add MTT Reagent (Incubate 4h at 37°C) Treat->MTT Solubilize 4. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 5. Measure Absorbance (570 nm) Solubilize->Read Analyze 6. Analyze Data (Calculate IC50) Read->Analyze G cluster_pathway Simplified VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 P Dimerization & Autophosphorylation VEGFR2->P PI3K PI3K/Akt Pathway P->PI3K PLC PLCγ/PKC Pathway P->PLC Proliferation Cell Proliferation, Migration, Survival PI3K->Proliferation PLC->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->VEGFR2 G cluster_mic Broth Microdilution Workflow Prepare 1. Prepare Standardized Microbial Inoculum Inoculate 3. Inoculate Wells with Microbes Prepare->Inoculate Dilute 2. Serially Dilute Compounds in 96-well Plate Dilute->Inoculate Incubate 4. Incubate Plate (37°C for 18-24h) Inoculate->Incubate Read 5. Read Results (Visual Inspection for Turbidity) Incubate->Read Determine 6. Determine MIC Value Read->Determine

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1] The nitro-substituted benzimidazole core, in particular, is a key pharmacophore in several therapeutic agents. Traditional multi-step synthetic approaches to these compounds often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents.[2][3] This document provides detailed protocols for the efficient one-pot synthesis of substituted nitrobenzimidazoles, offering advantages in terms of reduced reaction times, higher yields, and simplified purification procedures.[1][4]

Synthesis Methodologies Overview

Several effective one-pot methodologies for the synthesis of substituted nitrobenzimidazoles have been developed. These methods primarily involve the condensation of a substituted o-phenylenediamine or the reductive cyclization of a nitro-substituted aniline with an appropriate aldehyde or carboxylic acid derivative. Key approaches include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods.[1]

  • Catalytic Synthesis: A variety of catalysts, including acid catalysts (e.g., HCl) and metal-based catalysts (e.g., Co-Ru@C, Lanthanum Chloride), have been employed to facilitate the reaction under milder conditions.[1][2]

  • Green Synthesis Approaches: Utilizing environmentally benign solvents like water and employing reusable catalysts contribute to more sustainable synthetic routes.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 5-Nitro-2-Aryl Substituted-1H-Benzimidazoles

This protocol describes the rapid and efficient synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles via a microwave-assisted cyclo-condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids.[1]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted phenoxyacetic acids

  • 6N Hydrochloric acid (HCl)

  • Ammonia solution

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 4-nitro-o-phenylenediamine (0.01 mol) and the desired substituted phenoxyacetic acid (0.01 mol).

  • Add 15 mL of 6N HCl to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 400W for 2.5–3.5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for a few minutes.

  • Neutralize the mixture with an aqueous ammonia solution.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a water-ethanol mixture to obtain the pure 5-nitro-2-aryl substituted-1H-benzimidazole.

Protocol 2: Conventional One-Pot Synthesis of 5-Nitro-2-Aryl Substituted-1H-Benzimidazoles

For laboratories not equipped with a microwave reactor, a conventional heating method can be employed.[1]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted phenoxyacetic acids

  • 6N Hydrochloric acid (HCl)

  • Ammonia solution

  • Ethanol

  • Round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mol) and the desired substituted phenoxyacetic acid (0.01 mol).

  • Add 15 mL of 6N HCl to the mixture.

  • Heat the mixture at 100°C for 3–4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Neutralize with an aqueous ammonia solution.

  • Collect the precipitate by filtration.

  • Recrystallize the product from a water-ethanol system.

Protocol 3: Green One-Pot Synthesis of Substituted Benzimidazoles from Dinitroarenes

This protocol outlines a sustainable approach using a reusable heterogeneous catalyst for the synthesis of benzimidazoles from dinitroarenes and aldehydes in water.[2]

Materials:

  • 1,2-Dinitrobenzene or substituted derivatives

  • Aromatic or aliphatic aldehydes

  • Co-Ru@C catalyst

  • Water

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add the 1,2-dinitroarene (1 mmol), the aldehyde (1.5 mmol), the Co-Ru@C catalyst, and 3 mL of water.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 15 bar with H₂.

  • Heat the reaction mixture to 135°C and stir for 12 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary. The catalyst can be recovered and reused for subsequent reactions.[2]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-Nitro-2-Aryl Substituted-1H-Benzimidazoles [1]

CompoundSubstituent (Aryl)Microwave Yield (%)Conventional Yield (%)Microwave Time (min)Conventional Time (h)
1a 2-Methylphenoxy88653.04.0
1b 4-Methylphenoxy90702.53.5
1c 2-Chlorophenoxy85623.54.0
1d 4-Chlorophenoxy87683.03.5
1e 2,4-Dichlorophenoxy82583.54.0
1f 2-Nitrophenoxy84603.04.0
1g 4-Nitrophenoxy92752.53.0
1h 4-Nitro-phenoxymethyl86643.03.5
1i 2-Aminophenoxy89692.53.5
1j 4-Aminophenoxy91722.53.0

Table 2: Yields of Substituted Benzimidazoles via Green Catalytic One-Pot Synthesis from Dinitroarenes [2]

EntryDinitroareneAldehydeProductYield (%)
11,2-DinitrobenzeneBenzaldehyde2-Phenylbenzimidazole99
21,2-Dinitrobenzene4-Methylbenzaldehyde2-(p-Tolyl)benzimidazole98
31,2-Dinitrobenzene4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzimidazole99
41,2-Dinitrobenzene4-Chlorobenzaldehyde2-(4-Chlorophenyl)benzimidazole97
54-Methyl-1,2-dinitrobenzeneBenzaldehyde5-Methyl-2-phenylbenzimidazole96
64-Chloro-1,2-dinitrobenzeneBenzaldehyde5-Chloro-2-phenylbenzimidazole95
71,2-DinitrobenzeneCinnamaldehyde2-Styrylbenzimidazole85
81,2-DinitrobenzeneFurfural2-(Furan-2-yl)benzimidazole92

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general one-pot synthesis workflow for substituted nitrobenzimidazoles, starting from either o-phenylenediamines or nitroanilines.

One_Pot_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification o-Phenylenediamine o-Phenylenediamine ReactionVessel Reaction Vessel (One-Pot) o-Phenylenediamine->ReactionVessel Condensation Nitroaniline Nitroaniline Nitroaniline->ReactionVessel Reductive Cyclization Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Post-reaction Filtration Filtration Neutralization->Filtration Recrystallization/Chromatography Recrystallization/Chromatography Filtration->Recrystallization/Chromatography Product Substituted Nitrobenzimidazole Recrystallization/Chromatography->Product

Caption: General workflow for the one-pot synthesis of substituted nitrobenzimidazoles.

This application note provides a concise yet detailed overview of modern one-pot synthetic strategies for substituted nitrobenzimidazoles, which are of significant interest to the pharmaceutical and chemical research communities. The presented protocols are selected for their efficiency, high yields, and, in some cases, their adherence to the principles of green chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted nitrobenzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of substituted nitrobenzimidazoles, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in nitrobenzimidazole synthesis can stem from several factors. The primary reason is often related to the reduced nucleophilicity of the starting material, 4-nitro-o-phenylenediamine. The electron-withdrawing nature of the nitro group deactivates the amino groups, slowing down the condensation reaction.[1] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration.

  • Suboptimal Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to decomposition of reactants or products. Optimize the temperature based on the specific protocol (conventional heating vs. microwave).

  • Poor Quality Starting Materials: Impurities in the 4-nitro-o-phenylenediamine or the carboxylic acid/aldehyde can interfere with the reaction. Ensure the purity of your starting materials. If necessary, recrystallize the 4-nitro-o-phenylenediamine before use.

  • Inefficient Acid Catalysis (Phillips Condensation): In the Phillips condensation, which uses a carboxylic acid, a strong acid catalyst like 4N HCl is crucial for protonating the carbonyl group and facilitating the nucleophilic attack by the weakly basic amino group.[2] Ensure the acid catalyst is fresh and used in the correct concentration.

  • Oxidizing Agent (Aldehyde Condensation): When condensing with aldehydes, an oxidizing agent is often required to facilitate the cyclization and aromatization to the benzimidazole ring. Ensure the chosen oxidizing agent is active and used in the appropriate stoichiometric amount.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some frequently observed impurities and strategies to mitigate their formation:

  • Unreacted Starting Materials: As mentioned, incomplete reactions can leave starting materials in your crude product. Monitor the reaction closely with TLC to ensure full conversion.

  • Schiff Base Intermediate: The reaction between 4-nitro-o-phenylenediamine and an aldehyde initially forms a Schiff base intermediate.[3][4][5] In some cases, this intermediate may not fully cyclize to the desired benzimidazole. To promote complete cyclization, ensure adequate reaction time and temperature. The use of an oxidizing agent can also drive the reaction towards the final product.

  • Tarry Byproducts/Polymerization: The formation of dark, tarry substances can occur, especially at high temperatures. This may be due to the self-condensation or polymerization of 4-nitro-o-phenylenediamine or side reactions with impurities.[6] To avoid this, use purified starting materials and maintain careful temperature control. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that contribute to tar formation.

Issue 3: Difficulty in Product Purification

Q3: I'm struggling to purify my substituted nitrobenzimidazole. What are the best methods for purification?

A3: Purification can be challenging due to the nature of the product and potential impurities. Here are some recommended purification strategies:

  • Recrystallization: This is a common and effective method for purifying solid nitrobenzimidazoles.[7][8][9]

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents and solvent pairs include:

      • Ethanol[2]

      • Ethanol/Water mixtures[10]

      • Toluene/Hexane[7]

      • Acetic acid/Water[7]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal before filtering. Allow the solution to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, particularly when dealing with impurities of similar polarity to the product, column chromatography is the preferred method.[11][12]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[11]

    • Mobile Phase (Eluent): A solvent system of ethyl acetate/hexane is often effective. The polarity of the eluent can be adjusted by changing the ratio of the two solvents to achieve optimal separation. It is advisable to first determine the ideal solvent system using TLC.[11]

Data Presentation

The following table summarizes quantitative data comparing conventional heating and microwave-assisted methods for the synthesis of 2-substituted-5-nitrobenzimidazoles from 4-nitro-o-phenylenediamine and various substituted phenoxyacetic acids.

Substituent (R) in phenoxyacetic acidMethodTemperature (°C)TimeYield (%)Reference
HConventionalReflux6h71[13]
HMicrowave1206 min85[13]
4-CH₃ConventionalReflux6h79[13]
4-CH₃Microwave1205 min91[13]
4-ClConventionalReflux6h75[13]
4-ClMicrowave1208 min88[13]
4-NO₂ConventionalReflux8h68[13]
4-NO₂Microwave14010 min82[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-5-nitrobenzimidazoles via Phillips Condensation (Conventional Heating) [2]

This protocol describes the synthesis via the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid.

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., phenoxyacetic acid)

  • 4N Hydrochloric acid (HCl)

  • Aqueous ammonia

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and the desired carboxylic acid (0.01 mole).

  • Add 4N HCl (20 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with aqueous ammonia until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted-5-nitrobenzimidazole.

Protocol 2: Synthesis of 2-Substituted-5-nitrobenzimidazoles via Condensation with Aldehydes (Conventional Heating)

This protocol outlines the synthesis using an aldehyde as the carbonyl source.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Dimethoxyethane

  • Sodium metabisulfite (Na₂S₂O₅)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (0.004 moles) in an appropriate amount of dimethoxyethane.

  • Add the substituted aromatic aldehyde (1.01 equivalent).

  • Stir the mixture at 0°C in an ice bath for 2 hours.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • Add additional dimethoxyethane and sodium metabisulfite (1.01 equivalent) as an oxidant.

  • Stir the mixture under reflux for 48 hours, monitoring completion by TLC (chloroform:methanol 9:1).

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, dry, and recrystallize from methanol.

  • If no precipitate forms, extract the mixture with ethyl acetate.

Protocol 3: Microwave-Assisted Synthesis of 2-Substituted-5-nitrobenzimidazoles [10][13]

This protocol provides a general guideline for microwave-assisted synthesis, which can significantly reduce reaction times.

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid or iminoester hydrochloride

  • Methanol (for iminoester) or an appropriate solvent

  • Microwave reactor

Procedure (with iminoester hydrochloride):

  • Place 4-nitro-o-phenylenediamine (0.01 mol) and the corresponding iminoester hydrochloride (0.013 mol) in a microwave process vial.

  • Add methanol (15 mL).

  • Seal the vial and place it in the microwave reactor.

  • Set the temperature to 120-140°C and the reaction time to 5-10 minutes.

  • After the reaction, cool the vial and precipitate the product by adding water.

  • Filter, dry, and recrystallize the product from an ethanol-water mixture.

Visualizations

Experimental Workflow Diagrams (Graphviz DOT Language)

experimental_workflow_phillips cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification r1 4-nitro-o-phenylenediamine p1 Mix Reactants + 4N HCl r1->p1 r2 Carboxylic Acid r2->p1 p2 Reflux (4-6 hours) p1->p2 w1 Cool & Neutralize (aq. Ammonia) p2->w1 w2 Filter & Wash w1->w2 w3 Recrystallize (Ethanol) w2->w3 fp Pure 2-Substituted-5- nitrobenzimidazole w3->fp experimental_workflow_aldehyde cluster_reactants_aldehyde Reactants cluster_reaction_aldehyde Reaction cluster_workup_aldehyde Work-up & Purification ar1 4-nitro-1,2-phenylenediamine ap1 Mix in Dimethoxyethane (0°C, 2h) ar1->ap1 ar2 Aldehyde ar2->ap1 ap2 Reflux (1h) (Schiff Base Formation) ap1->ap2 ap3 Add Na₂S₂O₅ Reflux (48h) ap2->ap3 aw1 Pour into Ice Water ap3->aw1 aw2 Filter & Wash (or Extract) aw1->aw2 aw3 Recrystallize (Methanol) aw2->aw3 afp Pure 2-Substituted-5- nitrobenzimidazole aw3->afp troubleshooting_low_yield start Low Product Yield q1 Is the reaction complete? (Check TLC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are starting materials pure? a1_yes->q2 s1 Extend reaction time Increase temperature cautiously a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is catalyst/reagent active and in correct amount? a2_yes->q3 s2 Purify starting materials (e.g., recrystallization) a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end s3 Use fresh catalyst/reagent Verify stoichiometry a3_no->s3 s3->q3

References

Identifying and minimizing side reactions in 1-Methyl-6-nitrobenzimidazole preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1-Methyl-6-nitrobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Cyclization of 4-nitro-1,2-phenylenediamine with formaldehyde: This is a direct, one-pot synthesis.[1]

  • Nitration of 1-methylbenzimidazole: This involves the electrophilic nitration of a pre-synthesized 1-methylbenzimidazole ring. This method typically yields a mixture of isomers.

  • N-methylation of 6-nitrobenzimidazole: This route involves the methylation of 6-nitrobenzimidazole. This can also lead to the formation of isomeric products.

Q2: What are the common side reactions and byproducts encountered during the synthesis of this compound?

A2: The most common side reactions and byproducts are dependent on the synthetic route chosen:

  • Cyclization Route:

    • Formation of polymeric materials from formaldehyde.

    • Incomplete cyclization, leaving unreacted starting materials.

    • Formation of other isomeric benzimidazoles if the starting diamine is not pure.

  • Nitration Route:

    • Formation of the isomeric 1-methyl-5-nitrobenzimidazole. The nitration of 1-methylbenzimidazole is not highly regioselective and typically produces a mixture of the 5-nitro and 6-nitro isomers.

    • Dinitration or polynitration of the benzimidazole ring, especially under harsh reaction conditions (e.g., high temperatures).

  • N-methylation Route:

    • Formation of the isomeric 1-methyl-5-nitrobenzimidazole due to the tautomeric nature of the starting 6-nitrobenzimidazole.

    • Dialkylation leading to the formation of a quaternary ammonium salt.

Q3: How can I minimize the formation of the 1-methyl-5-nitrobenzimidazole isomer during the nitration of 1-methylbenzimidazole?

A3: Controlling the regioselectivity of the nitration reaction is crucial. While it is challenging to completely eliminate the formation of the 5-nitro isomer, its proportion can be minimized by carefully controlling the reaction conditions:

  • Temperature: Lowering the reaction temperature generally favors the formation of the para-substituted product (6-nitro) over the meta-substituted one (5-nitro) in electrophilic aromatic substitutions. It is crucial to maintain a consistently low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.

  • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can affect the concentration of the nitronium ion (NO₂⁺) and thus the reaction's selectivity.

  • Solvent: The polarity of the solvent can influence the isomer distribution.

Q4: What are the recommended methods for purifying this compound and removing isomeric impurities?

A4: The purification of this compound, particularly the separation from its 5-nitro isomer, can be achieved through the following techniques:

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal eluent composition needs to be determined empirically, often starting with a low polarity mixture and gradually increasing the polarity.

  • Fractional Crystallization: This technique can be employed if the isomers have significantly different solubilities in a particular solvent. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize the desired 6-nitro isomer.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC (RP-HPLC) is a powerful tool. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) can be used to separate the isomers.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization of 4-nitro-1,2-phenylenediamine with Formaldehyde
Possible Cause Troubleshooting Action
Incomplete Reaction Ensure the reaction is heated at reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal pH The reaction is acid-catalyzed. Ensure the appropriate amount of concentrated hydrochloric acid is used as per the protocol.
Loss of Product during Workup After basification with ammonia, ensure the product has fully precipitated before filtration. Cooling the mixture can improve precipitation. Wash the precipitate with cold water to minimize dissolution.
Polymerization of Formaldehyde Use a fresh source of formaldehyde. Add the formaldehyde solution slowly to the reaction mixture.
Problem 2: Formation of a Mixture of Isomers in the Nitration of 1-Methylbenzimidazole
Possible Cause Troubleshooting Action
Lack of Regioselectivity Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.
Over-nitration Use a stoichiometric amount of the nitrating agent. Avoid prolonged reaction times and elevated temperatures.
Inefficient Separation of Isomers Optimize the column chromatography conditions (e.g., eluent system, gradient). For challenging separations, consider using a longer column or a stationary phase with a different selectivity. HPLC can be used for baseline separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is adapted from a published procedure.[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde solution (e.g., 37% in water)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Ammonia solution

Procedure:

  • In a round-bottom flask, dissolve 7.1 g (0.046 mol) of 4-nitro-1,2-phenylenediamine in 40 ml of absolute ethanol.

  • Add 4 g (0.133 mol) of formaldehyde solution and 3 ml of concentrated hydrochloric acid to the flask.

  • Heat the mixture under reflux for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Basify the mixture with ammonia solution until a yellow precipitate forms.

  • Collect the yellow crystals by vacuum filtration.

  • Wash the crystals with cold water and dry them.

  • The reported yield for this method is approximately 25%. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Nitration of 1-Methylbenzimidazole

Materials:

  • 1-Methylbenzimidazole

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated sulfuric acid to 1-methylbenzimidazole with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methylbenzimidazole, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The resulting crude product will be a mixture of 1-methyl-5-nitro- and this compound, which can be separated by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reaction Conditions Major Side Products/Impurities Reported Yield Advantages Disadvantages
Cyclization 4-nitro-1,2-phenylenediamine, FormaldehydeReflux in ethanol with HCl[1]Polymeric byproducts, unreacted starting materials~25%[1]One-pot synthesisLow yield
Nitration 1-Methylbenzimidazole, HNO₃/H₂SO₄Low temperature (0-5 °C)1-methyl-5-nitrobenzimidazole, dinitrated productsVariable, depends on separation efficiencyPotentially higher throughputProduces isomeric mixture requiring separation
N-Methylation 6-Nitrobenzimidazole, Methylating agent (e.g., CH₃I)Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF)1-methyl-5-nitrobenzimidazoleVariableCan be regioselective with appropriate choice of reagents and conditionsPotential for over-methylation

Visualizations

experimental_workflow_cyclization start Start reactants Mix 4-nitro-1,2-phenylenediamine, formaldehyde, ethanol, and HCl start->reactants reflux Reflux for 30 min reactants->reflux cool Cool to RT reflux->cool basify Basify with Ammonia cool->basify precipitate Precipitate Formation basify->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end This compound dry->end

Caption: Experimental workflow for the cyclization synthesis of this compound.

troubleshooting_nitration issue Issue: Isomeric Mixture from Nitration cause1 Cause: Lack of Regioselectivity issue->cause1 cause2 Cause: Over-nitration issue->cause2 solution3 Solution: Optimize Purification (Column Chromatography/HPLC) issue->solution3 solution1 Solution: Lower Reaction Temperature (0-5 °C) cause1->solution1 solution2 Solution: Control Stoichiometry of Nitrating Agent cause2->solution2

Caption: Troubleshooting logic for addressing the formation of an isomeric mixture during nitration.

References

Strategies for separating isomeric impurities in 1-methyl-nitrobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities during the synthesis of 1-methyl-nitrobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities formed during the synthesis of 1-methyl-nitrobenzimidazole?

A1: The nitration of 1-methylbenzimidazole typically results in a mixture of isomers. The main products are 1-methyl-5-nitro-1H-benzimidazole and 1-methyl-6-nitro-1H-benzimidazole. Depending on the reaction conditions and precursors, other isomers like 1-methyl-4-nitro- and 1-methyl-7-nitrobenzimidazole can also be formed. The synthesis of 5(6)-nitro-benzimidazole from 4-nitro-1,2-phenylenediamine is a common route, which upon methylation, will yield a mixture of the 5-nitro and 6-nitro isomers.[1]

Q2: How can I monitor the separation of these closely related isomers during my experiment?

A2: Thin-Layer Chromatography (TLC) is the most common initial method for monitoring the reaction and separation. Due to the similar polarity of the isomers, standard TLC systems may not provide complete separation. It is crucial to test various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to optimize spot separation. For more precise analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3][4]

Q3: My TLC shows co-eluting spots. What separation strategies are recommended for gram-scale purification?

A3: For gram-scale purification of closely eluting isomers, flash column chromatography is a primary technique.[2] If the isomers have different solubility profiles in certain solvents, fractional crystallization can be a highly effective and scalable alternative.[5][6] The choice between these methods depends on the specific properties of the isomers and the desired purity level.

Q4: When is it more appropriate to use HPLC over flash column chromatography?

A4: HPLC is generally used for analytical purposes to determine the purity and isomeric ratio of a sample with high resolution.[3][4][7] Preparative HPLC can be used for purification, but it is typically reserved for smaller quantities (milligram to low-gram scale) or when column chromatography fails to provide the required purity. Flash column chromatography is more suitable for larger-scale separations where baseline resolution is not strictly necessary and a good separation factor can be achieved.

Q5: Can fractional recrystallization effectively separate 1-methyl-nitrobenzimidazole isomers?

A5: Yes, fractional crystallization can be a powerful technique for separating isomers if they exhibit sufficient differences in their solubility in a specific solvent or solvent mixture.[5] The process involves dissolving the impure mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor.[6][8] This method avoids the use of large volumes of chromatography solvents and can be more cost-effective for large-scale production.

Troubleshooting Common Separation Issues

Problem 1: Poor separation of isomers using flash column chromatography.

  • Cause: The chosen solvent system (mobile phase) may not be optimal for resolving the isomers. The similar polarity of the isomers makes them travel down the column at nearly the same rate.

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Try mixtures of varying polarity, such as ethyl acetate/hexane, dichloromethane/methanol, or acetone/hexane.[9]

    • Use a Longer Column: Increasing the length of the silica gel bed can improve resolution by increasing the number of theoretical plates.

    • Employ a Different Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase C18 silica could offer different selectivity for your isomers.

Problem 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The compound's solubility in the chosen solvent is too high, or the solution is being cooled too rapidly. Oiling out occurs when the solute comes out of solution above its melting point.

  • Solution:

    • Select a Different Solvent System: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][10] Experiment with solvent mixtures, such as ethanol/water or ethyl acetate/heptane.[11]

    • Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. This encourages the formation of a crystal lattice. After reaching room temperature, the flask can be placed in an ice bath to maximize yield.[12]

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[12]

Problem 3: HPLC analysis shows co-eluting peaks for the isomers.

  • Cause: The analytical method lacks the necessary selectivity to resolve the isomers. This can be due to the column type, mobile phase composition, or other chromatographic parameters.

  • Solution:

    • Change the Stationary Phase: Standard C18 columns are often the first choice, but other columns can provide different selectivity. Phenyl-Hexyl columns, for instance, can offer alternative π-π interactions that aid in separating aromatic isomers.[13]

    • Modify the Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol) or alter the pH of the aqueous component.[7][13] Small changes can significantly impact retention times and resolution.

    • Optimize Temperature and Flow Rate: Lowering the flow rate can sometimes improve resolution, as can adjusting the column temperature.

Data Summary: Comparison of Separation Techniques

TechniqueResolutionSample CapacitySpeedCostPrimary Application
Flash Column Chromatography ModerateHigh (mg to kg)ModerateLowPreparative, large-scale purification
Fractional Recrystallization Variable (Potentially High)Very High (g to tons)SlowVery LowPreparative, industrial-scale purification
Analytical HPLC Very HighVery Low (µg to mg)FastHighPurity analysis, quantification
Preparative HPLC HighLow to Moderate (mg to g)SlowVery HighHigh-purity, small-scale purification

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen mobile phase (e.g., 7:3 Hexane/Ethyl Acetate, adjust based on TLC) to create a free-flowing slurry.

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to drain excess solvent while continuously tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 1-methyl-nitrobenzimidazole mixture in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified isomers. Combine the fractions containing the pure product and evaporate the solvent.

Protocol 2: Fractional Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair by testing the solubility of your crude product. An ideal solvent will fully dissolve the compound when hot but show low solubility when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[9][11]

  • Dissolution: Place the crude isomeric mixture in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until it boils.[12]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The less soluble isomer should begin to crystallize.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining dissolved impurities.

  • Analysis: Dry the crystals and analyze their purity by TLC or HPLC. The mother liquor can be concentrated to recover the more soluble isomer, which may require further purification.

Protocol 3: Analytical HPLC Method Development
  • Column and Mobile Phase Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). A common mobile phase for nitroaromatic compounds is a mixture of acetonitrile and water or methanol and water.[3][4]

  • Initial Gradient: Begin with a gradient method to determine the approximate retention times of your isomers. For example, run a linear gradient from 30% acetonitrile in water to 90% acetonitrile over 20 minutes.

  • Isocratic Optimization: Based on the gradient run, develop an isocratic method. If the peaks are too close, try a different solvent (methanol instead of acetonitrile) or a different stationary phase (e.g., Phenyl-Hexyl).[13]

  • Method Validation: Once separation is achieved, validate the method by confirming the identity of each peak using mass spectrometry or by injecting pure standards if available.

Troubleshooting Workflow

G cluster_scale Define Goal cluster_prep Preparative Scale ( >100 mg) cluster_analytical Analytical Scale ( <100 mg) start Isomeric Impurity Detected (via TLC or HPLC) scale_check Scale of Purification? start->scale_check solubility_check Different Solubilities? scale_check->solubility_check Preparative hplc Optimize HPLC Method scale_check->hplc Analytical column_chrom Flash Column Chromatography troubleshoot Troubleshoot Method (See Guide) column_chrom->troubleshoot Poor Separation end_pure Pure Isomers Obtained column_chrom->end_pure Success crystallization Fractional Recrystallization crystallization->troubleshoot Oiling Out crystallization->end_pure Success solubility_check->column_chrom No / Unknown solubility_check->crystallization Yes prep_hplc Preparative HPLC hplc->prep_hplc Need Small Pure Sample hplc->troubleshoot Co-elution end_quant Purity & Ratio Determined hplc->end_quant Success prep_hplc->troubleshoot prep_hplc->end_pure troubleshoot->column_chrom troubleshoot->crystallization troubleshoot->hplc

Caption: Troubleshooting workflow for separating isomeric impurities.

References

Methods for scaling up the production of 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of 1-Methyl-6-nitrobenzimidazole. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes for this compound are:

  • Direct Cyclization: This involves the reaction of 4-nitro-1,2-phenylenediamine with a one-carbon source like formaldehyde. A common method involves heating these reactants in ethanol with a catalytic amount of strong acid, followed by basification to precipitate the product.[1]

  • N-Methylation of 6-Nitrobenzimidazole: This approach involves the alkylation of 6-nitrobenzimidazole using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[2][3] Care must be taken to control the regioselectivity of the reaction, as methylation can also occur at other positions, leading to isomeric impurities.[4]

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

A2: When scaling up the production, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic reactions can lead to runaway conditions. Proper heat management is essential.

  • Mixing and Agitation: Ensuring homogeneity of the reaction mixture is vital for consistent results and to avoid localized overheating or concentration gradients.

  • Rate of Reagent Addition: The controlled addition of reagents is critical, especially for highly reactive or exothermic steps.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is necessary to determine the optimal reaction time.[2]

Q3: Are there greener or more efficient synthetic methods available?

A3: Yes, modern synthetic approaches aim to improve efficiency and reduce environmental impact. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, increase yields for benzimidazole derivatives.[5][6] The use of greener solvents and catalysts is also an active area of research for benzimidazole synthesis.[7][8]

Troubleshooting Guide

Problem 1: Low Product Yield

Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue in organic synthesis. Here are some potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, if the reactants and products are stable under those conditions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of the 1-methyl-5-nitrobenzimidazole isomer.

    • Solution: Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. For N-methylation routes, careful selection of the base and methylating agent can improve regioselectivity.

  • Product Decomposition: The product may be unstable under the reaction or workup conditions.

    • Solution: If the product is sensitive to heat or pH, adjust the workup procedure accordingly. For example, use a milder base for neutralization or perform the workup at a lower temperature.

  • Loss during Workup and Purification: Significant amounts of product can be lost during extraction, filtration, or chromatography.

    • Solution: Ensure proper phase separation during extraction. Use a suitable solvent for recrystallization to maximize product recovery. For column chromatography, select an appropriate stationary and mobile phase to achieve good separation with minimal loss.[2]

Problem 2: Product Impurity

Q: My final product is impure. What are the likely impurities and how can I remove them?

A: Impurities can arise from starting materials, side reactions, or decomposition.

  • Unreacted Starting Materials: The most common impurities are residual 4-nitro-1,2-phenylenediamine or 6-nitrobenzimidazole.

    • Solution: Ensure the reaction goes to completion. Recrystallization from a suitable solvent is often effective at removing unreacted starting materials.

  • Isomeric Impurities: In the N-methylation of 6-nitrobenzimidazole, the formation of 1-Methyl-5-nitrobenzimidazole is a potential isomeric impurity.

    • Solution: Optimizing the methylation conditions can minimize the formation of this isomer. Purification by column chromatography may be necessary to separate the isomers.

  • Byproducts from Side Reactions: Other impurities may form depending on the specific reaction conditions.

    • Solution: Characterize the impurities using techniques like NMR or Mass Spectrometry to understand their structure. This will help in devising a suitable purification strategy, such as recrystallization or chromatography.

Problem 3: Reaction Stalls or Proceeds Very Slowly

Q: The reaction seems to have stopped before all the starting material is consumed. What could be the cause?

A: A stalled reaction can be due to several factors:

  • Inactive Catalyst: If a catalyst is used, it may have lost its activity.

    • Solution: Ensure the catalyst is fresh and handled correctly. In some cases, adding more catalyst may restart the reaction.

  • Insufficient Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction may be slow or incomplete.

    • Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. Increasing the solvent volume or switching to a different solvent may be necessary.

  • Presence of Inhibitors: Impurities in the starting materials or solvent can sometimes inhibit the reaction.

    • Solution: Use high-purity starting materials and solvents.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported synthesis method.

ParameterValueReference
Starting Material 4-nitro-1,2-phenylenediamine[1]
Reagents Formaldehyde, Hydrochloric acid, Ammonia[1]
Solvent Absolute Ethanol[1]
Reaction Time 30 minutes (reflux)[1]
Yield 25%[1]
Melting Point 454–456 K[1]

Detailed Experimental Protocols

Method 1: Direct Cyclization from 4-nitro-1,2-phenylenediamine [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) in absolute ethanol (40 ml).

  • Reagent Addition: Add a solution of formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 ml) to the flask.

  • Reaction: Heat the mixture under reflux for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Basify the mixture with ammonia solution until a yellow precipitate forms.

  • Isolation: Collect the yellow crystals by filtration.

  • Purification: Wash the crystals with cold water and dry under vacuum to obtain this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Reaction Reaction 4-nitro-1,2-phenylenediamine->Reaction Ethanol, HCl Formaldehyde Formaldehyde Formaldehyde->Reaction Intermediate Dihydrobenzimidazole Intermediate Reaction->Intermediate Cyclization Product This compound Intermediate->Product Oxidation/Aromatization (Implicit)

Caption: Synthesis pathway of this compound via direct cyclization.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes ExtendRxn Extend Reaction Time or Increase Temperature Incomplete->ExtendRxn ExtendRxn->CheckCompletion AnalyzeByproducts Analyze for Byproducts (NMR/MS) Complete->AnalyzeByproducts OptimizeCond Optimize Conditions (Solvent, Temp, Catalyst) AnalyzeByproducts->OptimizeCond Byproducts Present ReviewWorkup Review Workup & Purification Procedure AnalyzeByproducts->ReviewWorkup No Significant Byproducts End Yield Improved OptimizeCond->End ReviewWorkup->End

Caption: A logical workflow for troubleshooting low product yield during synthesis.

References

Technical Support Center: N-Alkylation of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of nitroimidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during these chemical syntheses.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of nitroimidazole compounds.

Question: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of nitroimidazoles can arise from several factors, primarily related to reaction conditions and reagent choices.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base and solvent is critical for the deprotonation of the nitroimidazole ring, which is essential for its nucleophilicity.

    • Bases: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. In some cases, stronger bases like potassium hydroxide (KOH) can be used, but they may lead to lower yields.

    • Solvents: Polar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective. Acetonitrile, in combination with K₂CO₃, has been shown to provide good to excellent yields.

  • Optimize Reaction Temperature: Temperature plays a significant role in the reaction kinetics.

    • Reactions performed at room temperature may result in low yields.

    • Increasing the temperature, for instance to 60°C, has been demonstrated to markedly improve product yields.

  • Assess the Alkylating Agent: The nature of the alkylating agent influences the reaction's success. Ensure the alkylating agent is pure and has not degraded.

Question: I am observing the formation of multiple products, indicating a lack of regioselectivity. How can I control which nitrogen atom is alkylated?

Answer:

Regioselectivity in the N-alkylation of nitroimidazoles is a common challenge due to the presence of two potentially reactive nitrogen atoms in the imidazole ring. The position of the nitro group and other substituents, as well as reaction conditions, can influence the site of alkylation.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: The presence of a substituent on the imidazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position due to the steric effect of the nitro group.

  • Electronic Effects: The electron-withdrawing nature of the nitro group influences the nucleophilicity of the nitrogen atoms. In the case of 4-nitroimidazole, alkylation is favored at the N-1 position.

  • Reaction Conditions: In some cases, temperature can influence the regioselectivity. For the alkylation of 4(5)-nitroimidazoles in acidic media, lower temperatures can favor the 5-nitro isomer, while higher temperatures can lead to the 4-nitro isomer.[1]

Question: What are common side reactions in the N-alkylation of nitroimidazoles and how can they be minimized?

Answer:

Besides regioselectivity issues, other side reactions can occur. A common side reaction is dialkylation, leading to the formation of quaternary imidazolium salts. This happens when the N-alkylated product, which is still nucleophilic, reacts with another molecule of the alkylating agent.

Minimizing Side Reactions:

  • Stoichiometric Control: Carefully control the molar ratio of the reactants. Using a slight excess of the nitroimidazole compared to the alkylating agent can help reduce dialkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can maintain a low concentration of the electrophile, thereby minimizing the chance of a second alkylation.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quenching the reaction as soon as the starting material is consumed can prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of nitroimidazole?

A1: The N-alkylation of nitroimidazole is a nucleophilic substitution reaction that generally proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the nitroimidazole ring, forming a nucleophilic nitroimidazolate anion.

  • Nucleophilic Attack: The nitroimidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated nitroimidazole product.

Q2: How do I purify the N-alkylated nitroimidazole product?

A2: Purification is typically achieved through column chromatography. The crude product obtained after the work-up procedure (which often involves extraction with an organic solvent like ethyl acetate, washing with brine, and drying) is subjected to chromatography on a silica gel column. The appropriate solvent system for elution will depend on the polarity of the product and should be determined by TLC analysis.

Q3: Can I use other bases besides potassium carbonate?

A3: Yes, other bases like potassium hydroxide (KOH) can be used. However, studies have shown that K₂CO₃ often provides better yields compared to KOH in solvents like DMF, DMSO, and acetonitrile for the alkylation of 4-nitroimidazole.

Data Presentation

Table 1: Effect of Base and Solvent on the N-alkylation of 4-Nitroimidazole at Room Temperature

Alkylating AgentBaseSolventYield (%)
Ethyl bromoacetateK₂CO₃CH₃CN45
Ethyl bromoacetateK₂CO₃DMSO30
Ethyl bromoacetateK₂CO₃DMF38
Ethyl bromoacetateKOHCH₃CN25
Ethyl bromoacetateKOHDMSO15
Ethyl bromoacetateKOHDMF20

Data sourced from Der Pharma Chemica, 2022.

Table 2: Effect of Temperature on the N-alkylation of 4- and 5-Nitroimidazole

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN60385
5-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN60196
4-NitroimidazoleBenzyl bromideK₂CO₃CH₃CN60280
5-NitroimidazoleBenzyl bromideK₂CO₃CH₃CN601.588

Data sourced from Der Pharma Chemica, 2022.

Experimental Protocols

General Procedure for N-alkylation of 4(5)-Nitroimidazole in Acetonitrile:

  • To a solution of 4-nitroimidazole or 5-nitroimidazole (7.87 mmol) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the alkylating agent (15.74 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 1-3 hours), evaporate the solvent.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography (e.g., using a mixture of ethyl acetate and hexane).

General Procedure for N-alkylation of 4(5)-Nitroimidazole in DMSO or DMF:

  • To a solution of 4-nitroimidazole or 5-nitroimidazole (7.87 mmol) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the alkylating agent (15.74 mmol) dropwise.

  • Monitor the reaction by TLC until the starting material disappears.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic phases with brine and dry over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent in vacuo to obtain the crude product, which can then be purified.

Visualizations

TroubleshootingWorkflow start Start: N-Alkylation of Nitroimidazole problem Low Yield or Incomplete Reaction? start->problem check_conditions Review Reaction Conditions problem->check_conditions Yes check_regio Poor Regioselectivity? problem->check_regio No check_conditions->check_regio base_solvent Optimize Base & Solvent (e.g., K2CO3 in CH3CN) check_conditions->base_solvent temperature Increase Temperature (e.g., to 60°C) check_conditions->temperature analyze_regio Analyze Steric and Electronic Effects check_regio->analyze_regio Yes side_reactions Side Reactions Observed? (e.g., Dialkylation) check_regio->side_reactions No analyze_regio->side_reactions temp_regio Adjust Temperature for Regiocontrol (in acidic media) analyze_regio->temp_regio optimize_stoich Optimize Stoichiometry & Reagent Addition side_reactions->optimize_stoich Yes purification Purify Product (Column Chromatography) side_reactions->purification No optimize_stoich->purification monitor Monitor Reaction by TLC optimize_stoich->monitor end End: Pure N-Alkylated Nitroimidazole purification->end

Caption: Troubleshooting workflow for N-alkylation of nitroimidazoles.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_side_reaction Side Reaction: Dialkylation Nitroimidazole Nitroimidazole (R-Im-H) Anion Nitroimidazolate Anion (R-Im⁻) Nitroimidazole->Anion + B Base Base (B) ProtonatedBase Protonated Base (BH⁺) Base->ProtonatedBase + H⁺ Product N-Alkylated Product (R-Im-R') Anion->Product + R'-X Anion->Product AlkylatingAgent Alkylating Agent (R'-X) LeavingGroup Leaving Group (X⁻) AlkylatingAgent->LeavingGroup - R' QuaternarySalt Quaternary Imidazolium Salt ([R-Im(R')₂]⁺X⁻) Product->QuaternarySalt + R'-X Product->QuaternarySalt

References

How to enhance the solubility and stability of 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility and stability of 1-Methyl-6-nitrobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in aqueous solutions?

A1: this compound, like many benzimidazole derivatives, is a poorly water-soluble compound. This low aqueous solubility can lead to precipitation in buffers and cell culture media, making it difficult to achieve desired concentrations for in vitro and in vivo experiments. Additionally, the nitro group can render the molecule susceptible to degradation under certain conditions, affecting the stability and reproducibility of experimental results.

Q2: How can I improve the aqueous solubility of this compound for my experiments?

A2: Several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment, and complexation with cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your biological system to excipients.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. Other organic solvents such as ethanol and methanol can also be used. It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.

Q4: How does pH affect the solubility of this compound?

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

A5: Yes, cyclodextrins are effective solubilizing agents for many poorly soluble drugs, including benzimidazoles. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity. Studies on other benzimidazoles have shown significant solubility enhancement with cyclodextrin complexation.

Q6: What are the potential stability issues with this compound?

A6: Nitroaromatic compounds can be susceptible to degradation under various stress conditions, including exposure to light (photodegradation), high temperatures (thermal degradation), and extreme pH (hydrolysis). The nitro group can also be reduced, leading to the formation of other chemical species. It is important to store stock solutions and experimental samples under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Decrease the final concentration: Determine the maximum achievable concentration in your final buffer. 2. Optimize co-solvent concentration: While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), try to use the highest permissible concentration. 3. Use a different co-solvent: Consider using ethanol or a mixture of co-solvents.
"Solvent Shock" 1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer. 2. Vortex/mix during dilution: Vigorously mix the aqueous buffer while slowly adding the stock solution to facilitate dissolution.
pH of the Aqueous Buffer 1. Lower the pH: If your experimental system allows, try lowering the pH of the buffer to increase the solubility of the basic benzimidazole moiety. 2. Use a different buffer system: Experiment with different buffer components to identify one that provides better solubility.

Issue 2: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause Troubleshooting Steps
Degradation of the Compound 1. Protect from light: Prepare and handle solutions in a dark environment or use amber-colored vials. 2. Control temperature: Store stock solutions at -20°C or -80°C and prepare working solutions fresh before each experiment. Avoid repeated freeze-thaw cycles. 3. Assess stability in assay medium: Incubate the compound in your cell culture medium or assay buffer for the duration of the experiment and analyze for degradation using an appropriate analytical method like HPLC.
Inaccurate Concentration of Stock Solution 1. Verify stock concentration: Use a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to confirm the concentration of your stock solution. 2. Check for precipitation in stock: Visually inspect the stock solution for any signs of precipitation before use.
Interaction with Assay Components 1. Run control experiments: Include appropriate controls to assess if any assay components (e.g., proteins in serum) are interacting with and inactivating your compound.

Data Presentation

Table 1: General Solubility Enhancement Strategies for Benzimidazole Derivatives

Method Principle Typical Solvents/Agents Potential Improvement Considerations
Co-solvency Increasing the proportion of a water-miscible organic solvent to reduce the polarity of the aqueous medium.DMSO, Ethanol, Methanol, PEG 400Moderate to HighPotential for solvent toxicity in biological assays.
pH Adjustment Ionizing the molecule to a more soluble form by altering the pH of the solution.Acidic buffers (e.g., citrate, acetate)Moderate to HighDependent on the pKa of the compound and stability at different pH values.
Cyclodextrin Complexation Encapsulating the hydrophobic drug molecule within the cyclodextrin cavity to form a soluble complex.β-cyclodextrin, HP-β-cyclodextrinHighStoichiometry of the complex and potential for competitive binding should be considered.
Use of Surfactants Forming micelles that can solubilize the hydrophobic drug in their core.Polysorbates (e.g., Tween® 80), Cremophor® ELHighPotential for cell toxicity and interference with biological assays.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0, and glycine-HCl buffer at pH 3.0).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The concentration of the dissolved compound in the supernatant represents its solubility under the tested conditions.

Protocol 2: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified time.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified time.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

Mandatory Visualization

experimental_workflow cluster_solubility Solubility Enhancement cluster_stability Stability Assessment solubility_start Poorly Soluble This compound co_solvent Co-solvent (e.g., DMSO) solubility_start->co_solvent ph_adjust pH Adjustment (Acidic Buffer) solubility_start->ph_adjust cyclodextrin Cyclodextrin (HP-β-CD) solubility_start->cyclodextrin solubilized Solubilized Compound in Aqueous Medium co_solvent->solubilized ph_adjust->solubilized cyclodextrin->solubilized stability_start This compound Solution hydrolysis Hydrolysis (Acid/Base) stability_start->hydrolysis oxidation Oxidation (H2O2) stability_start->oxidation photolysis Photolysis (UV/Vis Light) stability_start->photolysis thermal Thermal Stress (Heat) stability_start->thermal degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermal->degradation_products

Caption: Workflow for enhancing solubility and assessing stability.

troubleshooting_logic start Issue: Compound Precipitation in Aqueous Buffer check_solubility Is the final concentration too high? start->check_solubility reduce_conc Action: Decrease final concentration check_solubility->reduce_conc Yes check_solvent Is 'solvent shock' occurring? check_solubility->check_solvent No reduce_conc->check_solvent serial_dilution Action: Use serial dilution and vortexing check_solvent->serial_dilution Yes check_ph Is the buffer pH optimal? check_solvent->check_ph No serial_dilution->check_ph adjust_ph Action: Adjust buffer pH (if possible) check_ph->adjust_ph No consider_alternatives Still precipitating? Consider alternative methods (e.g., cyclodextrins) check_ph->consider_alternatives Yes adjust_ph->consider_alternatives

Caption: Troubleshooting logic for compound precipitation.

Refining purification protocols for high-purity 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for high-purity 1-Methyl-6-nitrobenzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is significantly soluble in the cold solvent.- Ensure the washing solvent is ice-cold. - Use the minimum amount of hot solvent for dissolution. - Cool the mother liquor further to obtain a second crop of crystals.[1]
Too much solvent was used for dissolution or washing.- Evaporate some of the solvent to increase the concentration.[1]
No Crystal Formation The solution is not saturated, or crystallization has not been initiated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.[1]
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.- Try a different recrystallization solvent with a lower boiling point. - Perform a preliminary purification step like column chromatography to remove major impurities.
Colored Impurities in Final Product Residual starting materials or byproducts are present. For instance, the crude product of this compound synthesis is often described as yellow crystals.[2]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][3] - Perform column chromatography.
Poor Separation in Column Chromatography Incorrect solvent system (eluent) polarity.- Adjust the solvent system polarity. For a related compound, a 3:7 mixture of Ethyl Acetate/Hexane was effective.[4] A gradient elution might be necessary.
Column overloading.- Use a larger column or reduce the amount of crude material loaded.
Cracks or channels in the stationary phase.- Repack the column carefully to ensure a uniform and compact bed.
Product Fails to Solidify After Column Chromatography Residual high-boiling point solvent (e.g., DMSO) from the reaction.- Ensure the crude material is properly worked up and washed to remove reaction solvents before chromatography. A common workup involves dissolving the crude material in a solvent like Ethyl Acetate, washing with water and brine, and then drying over a drying agent like MgSO₄.[4]

Frequently Asked Questions (FAQs)

What are the common methods for purifying this compound?

The most common methods for purifying this compound and related compounds are recrystallization and column chromatography.[4][5]

What is a good solvent for the recrystallization of this compound?

While a specific solvent for this compound is not definitively documented in the provided results, related compounds offer clues. For 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole, acetone was used for recrystallization.[4] For the isomeric 1-Methyl-4-nitrobenzimidazole, a 2:1 mixture of toluene and n-heptane was successful.[5] The synthesis of 1-Methyl-6-nitro-1H-benzimidazole itself yields yellow crystals upon basification with ammonia in an ethanol solution, suggesting it has limited solubility in this basic aqueous ethanol mixture.[2] A systematic solvent screen is recommended to find the optimal solvent.

What are the potential impurities in synthesized this compound?

Potential impurities can include unreacted starting materials such as 4-nitro-1,2-phenylenediamine, byproducts from side reactions, and residual solvents from the synthesis and workup.[2][4] In methylation reactions of nitrobenzimidazoles, the formation of undesired isomers (e.g., 1-methyl-5-nitrobenzimidazole or 1-methyl-7-nitrobenzimidazole) is a common issue.[5]

How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification.[4] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity analysis.[6] Melting point determination is also a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need optimization for this compound.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize.

  • Cooling: To maximize the yield, cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: For silica gel chromatography, a common stationary phase, select an appropriate eluent system. A starting point could be a mixture of ethyl acetate and hexane, as used for a similar compound.[4] Use TLC to determine the optimal solvent ratio for good separation.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Alternative/Further Purification tlc TLC Monitoring recrystallization->tlc pure_product High-Purity Product recrystallization->pure_product column_chromatography->tlc tlc->pure_product Fractions Combined hplc HPLC Analysis mp Melting Point Determination pure_product->hplc pure_product->mp

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Outcome impure_product Product Impure? start->impure_product low_yield Low Yield? start->low_yield colored_impurity Colored Impurity impure_product->colored_impurity Yes wrong_isomer Isomeric Impurity impure_product->wrong_isomer starting_material Unreacted Starting Material impure_product->starting_material too_much_solvent Excess Solvent Used low_yield->too_much_solvent Yes product_in_mother_liquor Product in Mother Liquor low_yield->product_in_mother_liquor add_charcoal Use Activated Charcoal colored_impurity->add_charcoal run_column Perform Column Chromatography wrong_isomer->run_column starting_material->run_column optimize_reaction Optimize Reaction Conditions starting_material->optimize_reaction minimize_solvent Use Minimum Hot Solvent too_much_solvent->minimize_solvent second_crop Collect Second Crop product_in_mother_liquor->second_crop

Caption: Troubleshooting logic for common purification issues.

References

Common mistakes to avoid in the synthesis of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzimidazole Synthesis: Technical Support Center

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?

A1: Low yields are a frequent issue in benzimidazole synthesis and can stem from several factors.[1]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[2] Consider purifying your starting materials before use. o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical.[1] A solvent screen is often a good starting point, as polar solvents like ethanol or methanol have been shown to give high yields in certain systems.[1] Without an effective catalyst, conversion rates can be very low.[1]

  • Inefficient Catalyst: The catalyst may be inactive or the loading might be insufficient. Ensure your catalyst is from a reliable source and consider optimizing the amount used.[2]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I improve selectivity?

A2: The formation of multiple products is a known challenge, especially when using aldehydes as the electrophile.

  • Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[2] To favor the desired 2-substituted product, you can use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine.[2]

  • N-Alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur as a side reaction.[2]

  • Stable Schiff Base Intermediate: The intermediate Schiff base may not fully cyclize to the benzimidazole under the given reaction conditions.[2]

  • Improving Selectivity: Catalyst selection is key. For instance, certain Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[1][3] Supported gold nanoparticles have been used to selectively synthesize 2-substituted benzimidazoles.[4] The choice of solvent can also influence selectivity.[2]

Q3: My final product is highly colored and difficult to purify. What purification strategies are most effective?

A3: Colored impurities often result from the oxidation of the o-phenylenediamine starting material.[2]

  • Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon (e.g., Norite).[2][5][6] The solution is typically heated, digested for a period, and then hot-filtered to remove the carbon and adsorbed impurities.[5]

  • Recrystallization: This is a standard purification technique. Benzimidazole itself can be recrystallized from boiling water.[5][6] The key is to filter the hot solution rapidly to prevent premature crystallization in the funnel.[5]

  • Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from neutral or acidic impurities.[2] Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), and then neutralize the aqueous layer with a base (e.g., 10% NaOH) to precipitate the purified product.[2][6]

Q4: How do I choose the right synthetic method for my target benzimidazole derivative?

A4: The choice depends on the desired substitution pattern and available starting materials. The two classical methods are:

  • Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often under acidic conditions and high temperatures.[7][8][9] This method is generally effective for preparing 2-substituted benzimidazoles.

  • Weidenhagen Reaction: This method uses an aldehyde to condense with the o-phenylenediamine.[7][10] It can lead to 2-substituted or 1,2-disubstituted products depending on the conditions.[2]

Modern variations often employ catalysts to achieve higher yields under milder conditions, including metal catalysts, Lewis acids, and heterogeneous catalysts that can be easily recovered and reused.[1][11]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This decision tree helps diagnose potential causes for low reaction yields.

G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_monitoring Monitor Reaction Progress (TLC) start->check_monitoring impure Impure Materials (e.g., oxidized OPD) check_purity->impure Purity Low? conditions_issue Suboptimal Conditions check_conditions->conditions_issue Non-optimal? incomplete Incomplete Reaction check_monitoring->incomplete Reactants remain? purify Solution: Purify reactants (recrystallize, distill) Run under N2/Ar impure->purify optimize Solution: Screen solvents Optimize T & time Change catalyst/loading conditions_issue->optimize extend_time Solution: Increase reaction time Increase temperature incomplete->extend_time

Caption: Troubleshooting workflow for low benzimidazole yield.

Problem 2: Product Purification Challenges

This workflow outlines steps for purifying a crude benzimidazole product that is contaminated with colored impurities or side products.

G start Crude Product Obtained is_colored Is product highly colored? start->is_colored charcoal Treat with Activated Carbon in hot solvent is_colored->charcoal Yes recrystallize Recrystallize from suitable solvent (e.g., H2O, EtOH) is_colored->recrystallize No hot_filter Hot Filtration charcoal->hot_filter hot_filter->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Purification workflow for crude benzimidazole.

Quantitative Data Summary

The choice of reaction conditions significantly impacts product yield. The following tables summarize findings from various studies.

Table 1: Effect of Solvent and Temperature on Yield [3][12]

EntrySolventTemperature (°C)Time (min)Catalyst (1 mol%)Yield (%)
1Ethyl lactate100120None15.3
2Water60120NoneLow Conversion
3Water100120None89.7
4Water60120Er(OTf)₃59.6
5Water (MW)605-10Er(OTf)₃>96

Data for the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and benzaldehyde.

Table 2: Comparison of Catalysts for 2-Aryl Benzimidazole Synthesis [4]

EntryCatalystSupportNanoparticle Size (nm)Time (h)Temperature (°C)Yield (%)
1AuTiO₂2.862599
2AuTiO₂7.1182554
3AuAl₂O₃3.1182599
4AuZnO3.5182565
5NoneNone-182525

Data for the model reaction between o-phenylenediamine and 4-methylbenzaldehyde in Methanol.

Experimental Protocols

Protocol 1: Classic Synthesis of Benzimidazole (Phillips-Ladenburg)[5][6]

This protocol describes the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid.

Materials:

  • o-phenylenediamine (54 g, 0.5 mole)

  • 90% Formic acid (32 mL, ~0.75 mole)

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon (e.g., Norite)

  • Distilled water

Procedure:

  • In a 500-cc round-bottomed flask, combine 54 g of o-phenylenediamine and 32 mL of 90% formic acid.

  • Heat the mixture on a water bath at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% NaOH solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel.

  • Wash the crude product thoroughly with about 50 mL of ice-cold water.

  • Purification: Transfer the crude solid to a 1.5-L beaker and add 750 mL of boiling water to dissolve it.

  • Add ~2 g of decolorizing carbon, and digest the solution by keeping it hot for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated Büchner funnel.

  • Cool the filtrate to 10–15°C to allow the benzimidazole to crystallize.

  • Collect the white product by filtration, wash with 50 mL of cold water, and dry at 100°C.

  • Expected Outcome: A yield of 49–50.5 g (83–85%) of white crystalline benzimidazole with a melting point of 170–172°C.[5]

Protocol 2: Catalytic Synthesis of a 2-Substituted Benzimidazole[1]

This protocol outlines a modern, catalytic approach using ammonium chloride.

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium Chloride (NH₄Cl) (4 mmol)

  • Chloroform (CHCl₃) (5 mL)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in 5 mL of CHCl₃, add NH₄Cl (4 mmol).

  • Add benzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction at room temperature for four hours.

  • Monitor the reaction progress using TLC (e.g., mobile phase Ethyl Acetate:n-Hexane 6:4 v/v).[13]

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

Overcoming poor reactivity of starting materials in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, particularly those related to the poor reactivity of starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing potential causes and recommended solutions.

Issue 1: Low to No Product Yield

Q1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent challenge in benzimidazole synthesis, often stemming from the poor reactivity of one or both starting materials. Here are the primary factors to investigate and potential solutions:

  • Poor Reactivity of o-Phenylenediamine:

    • Cause: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring of o-phenylenediamine decreases its nucleophilicity, making it less reactive towards the electrophilic carbonyl carbon of the aldehyde or carboxylic acid. Steric hindrance near the amino groups can also impede the reaction.

    • Solution:

      • Stronger Acid Catalysis: Employ stronger Brønsted or Lewis acid catalysts to activate the carbonyl group of the reaction partner, making it more susceptible to nucleophilic attack.

      • Microwave Irradiation: This technique can significantly enhance reaction rates and improve yields for unreactive substrates by providing rapid and uniform heating.[1][2]

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed, although this should be done with caution to avoid decomposition.

  • Poor Reactivity of the Aldehyde or Carboxylic Acid:

    • Cause: Aldehydes with electron-donating groups can be less reactive. For carboxylic acids, their inherent lower electrophilicity compared to aldehydes can lead to poor reactivity. Poor solubility of the carboxylic acid can also be a significant issue.

    • Solution:

      • Activating Agents for Carboxylic Acids: For the Phillips-Ladenburg reaction (using carboxylic acids), activating agents can be employed. A highly effective method involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) which facilitates a one-pot conversion of carboxylic acids into benzimidazoles in high yields.[3][4][5]

      • Choice of Catalyst: The selection of an appropriate catalyst is crucial. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to be an effective Lewis acid catalyst.[6][7] Heterogeneous catalysts like gold nanoparticles supported on titanium dioxide (Au/TiO₂) have also demonstrated high efficiency under mild conditions.[8]

      • Solvent Selection: Performing a solvent screen is recommended as the choice of solvent can significantly impact reaction outcomes.[9] For poorly soluble starting materials, using a solvent system in which they are more soluble, or employing techniques like sonication, can be beneficial.

  • Suboptimal Reaction Conditions:

    • Cause: Inappropriate temperature, reaction time, or catalyst loading can all lead to poor yields.

    • Solution: A systematic optimization of reaction parameters is essential. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

A general troubleshooting workflow for low yield is presented below:

low_yield_troubleshooting start Low/No Yield check_reactants Assess Reactivity of Starting Materials start->check_reactants opda_unreactive o-Phenylenediamine Unreactive (e.g., e--withdrawing groups) check_reactants->opda_unreactive If o-PDA is the issue carbonyl_unreactive Aldehyde/Carboxylic Acid Unreactive (e.g., e--donating groups, poor solubility) check_reactants->carbonyl_unreactive If carbonyl is the issue optimize_conditions Optimize Reaction Conditions check_reactants->optimize_conditions If reactivity is unknown opda_solutions Solutions for Unreactive o-Phenylenediamine opda_unreactive->opda_solutions carbonyl_solutions Solutions for Unreactive Carbonyl Compound carbonyl_unreactive->carbonyl_solutions condition_solutions General Optimization Strategies optimize_conditions->condition_solutions opda_solutions_list • Increase catalyst strength/loading • Use microwave irradiation • Increase reaction temperature carbonyl_solutions_list • Use activating agent (e.g., HBTU for acids) • Select a more effective catalyst • Change solvent condition_solutions_list • Screen different catalysts and solvents • Optimize temperature and time • Monitor reaction by TLC

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

Q2: My reaction is producing a mixture of the desired 2-substituted benzimidazole and a 1,2-disubstituted side product. How can I improve the selectivity?

A2: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole.

  • Cause: The reaction conditions favor the second condensation reaction.

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde. A slight excess of the diamine can also favor the formation of the 2-substituted product.[10]

    • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, in some systems, the absence of a catalyst favors the mono-condensation product, while a Lewis acid catalyst like Er(OTf)₃ can selectively produce the double-condensation product with electron-rich aldehydes.[7][11]

    • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can help to minimize the formation of the 1,2-disubstituted product.

The logical relationship for controlling selectivity is illustrated below:

selectivity_control start Undesired 1,2-Disubstituted Product control_stoichiometry Adjust Stoichiometry (1:1 or slight excess of diamine) start->control_stoichiometry catalyst_choice Select Appropriate Catalyst start->catalyst_choice optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) start->optimize_conditions desired_product Selective Formation of 2-Substituted Benzimidazole control_stoichiometry->desired_product catalyst_choice->desired_product optimize_conditions->desired_product

Caption: Strategies to control selectivity in benzimidazole synthesis.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different methods to overcome poor reactivity, providing a basis for comparison.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzimidazole

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1NoneWater8015 min (MW)41 (1a) + 51 (1b)[11]
2Er(OTf)₃ (10)Water8015 min (MW)72 (1b)[11]
3Au/TiO₂ (1)CHCl₃:MeOH (3:1)252 h>99[8]
4p-TsOHDMF802-3 hHigh[12]
5LaCl₃ (10)AcetonitrileRoom Temp2-4 h85-95[13]

1a: 2-phenyl-1H-benzimidazole, 1b: 1-benzyl-2-phenyl-1H-benzimidazole MW: Microwave Irradiation

Table 2: Microwave-Assisted vs. Conventional Synthesis

SubstrateMethodReaction TimeYield (%)Reference
o-Phenylenediamine + Formic AcidConventional2-15 h<50[14]
o-Phenylenediamine + Formic AcidMicrowaveminutesHigh[14]
5-chloro-4-fluoro-2-nitrobenzamine + Aryl AldehydeConventional12 h~65[15]
5-chloro-4-fluoro-2-nitrobenzamine + Aryl AldehydeMicrowave9-10 minHigh[15]

Table 3: Synthesis of Benzimidazoles from Carboxylic Acids using HBTU

Carboxylic AcidSolventTimeYield (%)Reference
Boc-ValineToluene4h (amide form.) + 3h (cycliz.)96[4][16]
Indole-2-carboxylic acidToluene4h (amide form.) + 3h (cycliz.)80-99[3]
Aliphatic Carboxylic AcidsToluene/DMF4h (amide form.) + 3h (cycliz.)High[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles [17]

This protocol is particularly useful for overcoming the poor reactivity of starting materials.

  • Materials:

    • N-substituted-o-phenylenediamine (1 mmol)

    • Aryl or alkyl aldehyde (1 mmol)

    • Erbium(III) triflate (Er(OTf)₃) (1% mol)

  • Apparatus:

    • 3 mL glass vial

    • Microwave reactor (e.g., Synthos 3000)

  • Procedure:

    • To the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol) in a 3 mL glass vial, add the aryl or alkyl aldehyde (1 mmol).

    • Place the reaction mixture in the microwave reactor.

    • Irradiate the mixture for 5-10 minutes at a fixed temperature of 60 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

    • The organic layer is then dried and concentrated to yield the crude product, which can be further purified if necessary.

An experimental workflow for this protocol is depicted below:

microwave_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - N-substituted-o-phenylenediamine (1 mmol) - Aldehyde (1 mmol) - Er(OTf)3 (1% mol) mw_irradiation Microwave Irradiation (5-10 min, 60 °C) reactants->mw_irradiation monitoring Monitor by TLC mw_irradiation->monitoring extraction Add Water & Extract with Ethyl Acetate monitoring->extraction Reaction Complete purification Dry and Concentrate Organic Layer extraction->purification final_product Purified Benzimidazole purification->final_product hbtu_activation_pathway carboxylic_acid Carboxylic Acid active_ester Activated Ester Intermediate carboxylic_acid->active_ester + HBTU, DIPEA hbtu HBTU amide_intermediate Amide Intermediate active_ester->amide_intermediate + o-Phenylenediamine opda o-Phenylenediamine benzimidazole Benzimidazole amide_intermediate->benzimidazole + HBTU (reflux) - H2O hbtu_cyclization HBTU (2nd equiv.)

References

Validation & Comparative

Comparison of different synthesis routes for 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of benzimidazole derivatives is a cornerstone of many projects. Among these, 1-Methyl-6-nitrobenzimidazole is a key intermediate. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in methodological selection.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: One-Step CyclizationRoute B: Two-Step Synthesis
Starting Materials 4-Nitro-1,2-phenylenediamine, Formaldehyde4-Nitro-o-phenylenediamine, Formic Acid, Methylating Agent (e.g., Methyl Iodide)
Number of Steps 12
Overall Yield ~25%[1]Estimated >35% (variable based on methylation efficiency)
Reaction Time Short (approx. 30 minutes for initial reaction)Longer (includes two separate reaction and purification steps)
Key Considerations Direct, single-step process.Potential for isomer formation during methylation, requiring careful control and purification.

Route A: One-Step Synthesis via Cyclization

This route offers a direct approach to this compound through the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde.

Reaction Pathway

Route_A 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine->Reaction_Node + Formaldehyde Formaldehyde Formaldehyde->Reaction_Node This compound This compound Reaction_Node->this compound Ethanol, HCl (cat.), Reflux

Caption: One-step synthesis of this compound.

Experimental Protocol

A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is heated under reflux for 30 minutes with 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml).[1] Following the reaction, the mixture is basified with ammonia, leading to the precipitation of this compound as yellow crystals.[1]

Performance Data
  • Yield: 25%[1]

  • Reaction Time: 30 minutes for the initial reflux.[1]

  • Purity: The product is obtained as yellow crystals, and purity can be assessed by melting point (454–456 K) and chromatographic techniques.

Route B: Two-Step Synthesis via N-Methylation

This synthetic strategy involves the initial preparation of 6-nitro-1H-benzimidazole, followed by N-methylation to yield the final product.

Reaction Pathway

Route_B cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Methylation 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine->Reaction1 + Formic_Acid Formic Acid Formic_Acid->Reaction1 6-Nitro-1H-benzimidazole 6-Nitro-1H-benzimidazole Reaction1->6-Nitro-1H-benzimidazole Heat 6-Nitro-1H-benzimidazole_start 6-Nitro-1H-benzimidazole 6-Nitro-1H-benzimidazole_start->Reaction2 + Methylating_Agent Methyl Iodide Methylating_Agent->Reaction2 1-Methyl-6-nitrobenzimidazole_final This compound Reaction2->1-Methyl-6-nitrobenzimidazole_final Base (e.g., K2CO3), DMSO

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-nitro-1H-benzimidazole

4-Nitro-o-phenylenediamine is heated with formic acid. While a specific yield for the 6-nitro derivative is not extensively reported, the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid proceeds with a high yield of 83-85%.

Step 2: N-Methylation of 6-nitro-1H-benzimidazole

To a solution of 5-nitro-1H-benzimidazole-2-thiol (a similar substrate) in DMSO, potassium carbonate is added.[2] After stirring, methyl iodide is added dropwise.[2] The reaction progress is monitored by TLC.[2] Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.[2]

Performance Data
  • Yield: The yield for the N-methylation of a similar compound, 5-nitro-1H-benzimidazole-2-thiol, is reported to be 47%.[2] The overall yield for Route B would be a product of the yields of the two steps.

  • Regioselectivity: A significant consideration for this route is the potential for methylation at either of the two nitrogen atoms in the imidazole ring, leading to a mixture of 1-methyl and 5-methyl isomers. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity.[3] Achieving high selectivity for the desired 1-methyl isomer may require careful optimization and purification.

Comparative Analysis and Workflow

The choice between these two synthetic routes will depend on the specific requirements of the research, including desired yield, purity, available resources, and time constraints.

Comparison_Workflow cluster_RouteA Route A cluster_RouteB Route B Start Select Synthesis Route A1 4-Nitro-1,2-phenylenediamine + Formaldehyde Start->A1 B1 4-Nitro-o-phenylenediamine + Formic Acid Start->B1 A2 One-Step Cyclization A1->A2 A3 Purification A2->A3 A4 This compound (Yield: ~25%) A3->A4 B2 Synthesis of 6-Nitro-1H-benzimidazole B1->B2 B3 N-Methylation B2->B3 B4 Purification (Isomer Separation) B3->B4 B5 This compound (Higher Potential Yield) B4->B5

Caption: Comparative workflow of the two synthesis routes.

References

1-Methyl-6-nitrobenzimidazole vs. 1-Methyl-5-nitrobenzimidazole: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-Methyl-6-nitrobenzimidazole and 1-Methyl-5-nitrobenzimidazole for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the structural, spectroscopic, and biological properties of two isomeric compounds, this compound and 1-methyl-5-nitrobenzimidazole. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential as therapeutic agents.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. The introduction of a nitro group to the benzimidazole scaffold can significantly modulate its electronic properties and biological activity. The position of this nitro group can lead to distinct differences in the physicochemical properties and pharmacological profiles of the resulting isomers. This guide focuses on the comparative aspects of this compound and 1-methyl-5-nitrobenzimidazole.

Synthesis and Structural Properties

The synthesis of 1-methyl-5-nitro- and 1-methyl-6-nitrobenzimidazoles can be achieved through the nitration of 1-methylbenzimidazole, which typically yields a mixture of the two isomers, or by the alkylation of 5(6)-nitrobenzimidazole.[1] The separation of these isomers can be challenging but has been accomplished by methods such as fractional crystallization.[1]

A specific synthesis for this compound involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde in ethanol, followed by basification with ammonia.[2]

Structural Insights:

X-ray crystallography of This compound reveals a planar 1-methylbenzimidazole structure.[2][3] The nitro group is rotated by approximately 10.4 degrees from the plane of the heterocycle.[2][3] Structural analysis suggests that the nitro group is not in conjugation with the benzimidazole ring, and therefore has a minimal effect on the charge distribution of the heterocyclic system.[2][3] This deconjugation may influence its interaction with biological targets.

While a detailed crystal structure for 1-methyl-5-nitrobenzimidazole is not as readily available in the searched literature, the position of the nitro group at the 5-position is expected to have a more direct electronic influence on the imidazole portion of the ring system, which could affect its pKa and hydrogen bonding capabilities.

Spectroscopic Properties

Spectroscopic techniques are crucial for distinguishing between the 5-nitro and 6-nitro isomers. It has been noted that 1-alkyl-5-nitrobenzimidazole isomers generally exhibit higher molar extinction coefficients (epsilon values) in their UV-Vis spectra compared to the corresponding 6-nitro isomers.[1] In Infrared (IR) spectroscopy, 1-alkyl-6-nitrobenzimidazoles have been observed to show two distinct vmax values for the benzene ring, a feature that can aid in their identification.[1]

Biological Activities: A Comparative Overview

While a direct head-to-head comparison of the biological activities of 1-methyl-5-nitrobenzimidazole and this compound is not extensively documented in the available literature, we can infer potential differences based on studies of related nitrobenzimidazole derivatives.

Anticancer Activity:

Nitrobenzimidazole derivatives have garnered significant interest as potential anticancer agents. Their mechanism of action is often attributed to their ability to act as bioreductive drugs. In the hypoxic environment characteristic of solid tumors, the nitro group can be reduced to form reactive nitroso, hydroxylamino, and amino species that can damage cellular macromolecules, including DNA.

  • This compound has been described as a potential antitumor agent.[2][3] The cytotoxic activity of 6-substituted 1-methylbenzimidazoles is thought to be related to the inhibition of the DNA-topoisomerase binary complex.[2] The presence of a small, hydrogen-bond-accepting substituent like a nitro group at the 6-position is believed to potentiate this activity.[2]

  • While specific data for 1-methyl-5-nitrobenzimidazole is scarce, studies on other 1-substituted-2-methyl-5-nitrobenzimidazoles have shown activity against breast cancer cell lines (MCF7).[4] This suggests that the 1-methyl-5-nitro scaffold is a promising starting point for the development of novel anticancer agents.

Antimicrobial Activity:

Nitroimidazoles are a well-established class of antimicrobial agents, particularly effective against anaerobic bacteria and protozoa. Their mechanism of action involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species that induce DNA damage.

It has been noted that 6-nitrobenzimidazole derivatives can exert antibacterial and antiphlogistic activities.[1] The broader class of nitrobenzimidazoles has been explored for a range of antimicrobial applications.

Experimental Protocols

Below are representative experimental protocols for the synthesis and biological evaluation of nitrobenzimidazole derivatives.

Synthesis of this compound

This protocol is adapted from the described synthesis of this compound.[2]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde solution (e.g., 37%)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Ammonia solution

Procedure:

  • A solution of 4-nitro-1,2-phenylenediamine and formaldehyde in absolute ethanol is prepared.

  • A catalytic amount of concentrated hydrochloric acid is added to the solution.

  • The mixture is heated under reflux for 30 minutes.

  • After cooling, the solution is basified with an ammonia solution to precipitate the product.

  • The resulting yellow crystals of this compound are collected by filtration, washed with water, and dried.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound and 1-methyl-5-nitrobenzimidazole) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The biological activities of nitrobenzimidazoles are linked to specific molecular mechanisms. The following diagrams illustrate the generalized pathways for their anticancer and antimicrobial effects.

Anticancer Mechanism of Nitrobenzimidazoles

anticancer_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (Hypoxic Cancer Cell) Compound Nitrobenzimidazole Derivative Activated_Compound Reductive Activation (Nitroreductases) Compound->Activated_Compound Diffusion Topoisomerase Topoisomerase Inhibition Compound->Topoisomerase Direct Inhibition (Potential) ROS Reactive Oxygen Species (ROS) Activated_Compound->ROS DNA_Damage DNA Strand Breaks & Adducts Activated_Compound->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Antimicrobial Mechanism of Nitroimidazoles

antimicrobial_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (Anaerobic Microbe) Drug Nitroimidazole Drug Activated_Drug Reductive Activation (Nitroreductases) Drug->Activated_Drug Passive Diffusion Radicals Cytotoxic Nitro Radical Anions Activated_Drug->Radicals DNA_Interaction DNA Damage & Destabilization Radicals->DNA_Interaction Cell_Death Bacterial Cell Death DNA_Interaction->Cell_Death

Conclusion

This compound and 1-methyl-5-nitrobenzimidazole represent two closely related isomers with potential for development as therapeutic agents. The available data suggests that the position of the nitro group influences their spectroscopic properties and may have a significant impact on their biological activity. While this compound is highlighted for its potential as an antitumor agent, likely through topoisomerase inhibition, derivatives of the 5-nitro isomer have also shown promising anticancer effects.

Further research involving direct, side-by-side comparative studies of these two isomers is warranted to fully elucidate their structure-activity relationships and to determine which scaffold holds greater promise for future drug development. Such studies should include a comprehensive evaluation of their anticancer and antimicrobial activities using standardized assays, as well as a more in-depth investigation into their mechanisms of action.

References

A Comparative Analysis of the Biological Effects of Nitrobenzimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Nitrobenzimidazole isomers, characterized by the position of the nitro group on the benzimidazole scaffold, represent a class of heterocyclic compounds with a broad spectrum of biological activities. The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, contributing to its diverse pharmacological effects. This guide provides a comparative analysis of the biological activities of 4-nitrobenzimidazole, 5-nitrobenzimidazole, 6-nitrobenzimidazole, and 7-nitrobenzimidazole, focusing on their anticancer, antimicrobial, and other therapeutic potentials. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation in this field.

Anticancer Activity

Nitrobenzimidazole derivatives have emerged as promising anticancer agents, primarily acting through the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets. The cytotoxic potential often varies depending on the isomer and the substitution pattern on the benzimidazole ring.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various nitrobenzimidazole derivatives against different cancer cell lines. It is important to note that direct comparative studies of the parent isomers are limited, and the available data is predominantly on their derivatives.

Isomer/DerivativeCell LineIC50 (µM)Reference
5-Nitrobenzimidazole Derivatives
2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acidAngiotensin II type 1 receptor1.03 ± 0.26 nM[1]
Substituted 2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides (Compound 7)G. intestinalis3.95[2]
6-Nitrobenzimidazole Derivatives
Compound 30Phosphodiesterase1.5 ± 0.043[3]
Compound 1Phosphodiesterase2.4 ± 0.049[3]
Compound 11Phosphodiesterase5.7 ± 0.113[3]
Compound 13Phosphodiesterase6.4 ± 0.148[3]
Compound 14Phosphodiesterase10.5 ± 0.51[3]
Compound 9Phosphodiesterase11.49 ± 0.08[3]

Note: The data presented is for various derivatives and not the parent nitrobenzimidazole isomers, highlighting the need for further direct comparative studies.

Mechanisms of Anticancer Action & Signaling Pathways

The anticancer effects of nitrobenzimidazole derivatives are often multifactorial. A key mechanism involves the reductive activation of the nitro group in hypoxic tumor environments, leading to the formation of cytotoxic radicals that damage cellular macromolecules.[4]

5-Nitrobenzimidazole derivatives have been shown to modulate critical signaling pathways. Some derivatives inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways, which are crucial for cancer cell proliferation and survival.[5] This inhibition leads to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, ultimately inducing apoptosis.[5] Another mechanism involves the generation of reactive oxygen species (ROS), which can activate the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis.[5]

6-Nitrobenzimidazole derivatives have demonstrated potent phosphodiesterase inhibitory activity, which can affect various cellular processes, including cell proliferation and apoptosis.[3]

4-Nitrobenzimidazole is utilized as a key raw material in the synthesis of antibacterial and antiviral drugs.[6]

7-Nitrobenzimidazole derivatives have been synthesized, but specific biological activity data remains limited.[7]

Below is a generalized diagram illustrating the reductive activation mechanism common to nitroaromatic compounds.

Reductive_Activation Nitrobenzimidazole Nitrobenzimidazole (Isomer) Nitro_Radical Nitroso Radical Nitrobenzimidazole->Nitro_Radical Nitroreductase (Hypoxic Cells) Hydroxylamine Hydroxylamine Derivative Nitro_Radical->Hydroxylamine DNA_Damage DNA Damage & Cell Death Nitro_Radical->DNA_Damage Amine Amino Derivative Hydroxylamine->Amine Hydroxylamine->DNA_Damage EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 PI3K PI3K EGFR_HER2->PI3K MEK MEK EGFR_HER2->MEK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Erk Erk MEK->Erk Erk->Proliferation Promotes Nitrobenzimidazole 5-Nitrobenzimidazole Derivative Nitrobenzimidazole->EGFR_HER2 Inhibits Experimental_Workflow Synthesis Synthesis of Nitrobenzimidazole Isomers/Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) Characterization->Antimicrobial Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Data_Analysis Data Analysis & Structure-Activity Relationship Cytotoxicity->Data_Analysis Antimicrobial->Mechanism Antimicrobial->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis Mechanism->Data_Analysis

References

Validating the Molecular Structure of 1-Methyl-6-nitrobenzimidazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis and drug design. This guide provides a comparative overview of analytical techniques for validating the molecular structure of 1-Methyl-6-nitrobenzimidazole, with a primary focus on the definitive method of X-ray crystallography.

This compound is a heterocyclic compound of interest in medicinal chemistry. Accurate structural confirmation is paramount for understanding its chemical properties and potential biological activity. While X-ray crystallography provides unparalleled detail of the solid-state structure, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary data for a comprehensive validation.

At a Glance: Comparison of Analytical Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms, chemical environment of nuclei, and solution-state conformationMolecular weight and elemental compositionPresence of functional groups
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)Solid, Liquid, or Gas
Resolution AtomicAtomic (connectivity)MolecularFunctional Group
Key Advantage Unambiguous determination of absolute structureProvides information on dynamic processes in solutionHigh sensitivity and accuracy in mass determinationRapid and non-destructive
Key Limitation Requires a single, high-quality crystalCan be complex to interpret for larger molecules; may not reflect solid-state conformationProvides limited information on stereochemistry and connectivityIndirect structural information

X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

For this compound, a study published in Acta Crystallographica Section E provides detailed crystallographic data.[1] The key findings from this single-crystal X-ray diffraction analysis are summarized below.

Crystal Data and Structure Refinement for this compound
ParameterValue[1]
Chemical FormulaC₈H₇N₃O₂
Formula Weight177.17
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.043(2)
b (Å)12.852(3)
c (Å)17.690(4)
V (ų)1601.2(7)
Z8
Temperature (K)296(2)
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor0.045
wR-factor0.130

The data reveals that the 1-methylbenzimidazole unit is essentially planar, with the nitro group twisted out of the plane of the benzimidazole ring.[1] This level of detail is crucial for understanding intermolecular interactions and for computational modeling in drug development.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in its crystalline form, other spectroscopic methods offer valuable insights into its structure and properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be elucidated. For this compound, the expected NMR signals would confirm the presence of the methyl group, the aromatic protons on the benzimidazole ring, and the distinct electronic environments of the carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, the elemental composition can be confirmed. For this compound, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, providing strong evidence for its chemical formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the N-O stretching of the nitro group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the benzimidazole ring would be expected.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-nitro-o-phenylenediamine with an appropriate methylating agent. A reported method involves the reaction of 4-nitro-o-phenylenediamine with formaldehyde in the presence of an acid catalyst.[1]

G cluster_synthesis Synthesis Workflow Reactants 4-nitro-o-phenylenediamine + Formaldehyde Reaction Acid-catalyzed Condensation Reactants->Reaction Purification Crystallization Reaction->Purification Product This compound Crystals Purification->Product

Synthesis of this compound.

X-ray Crystallography Experimental Workflow

A suitable single crystal of this compound is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data is collected on a detector.

G cluster_xray X-ray Crystallography Workflow Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

X-ray Crystallography Workflow.

Spectroscopic Analysis Workflow

For NMR, MS, and IR analysis, a purified sample of this compound is prepared and analyzed using the respective spectrometers.

G cluster_spectroscopy Spectroscopic Analysis Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Spectroscopic Analysis Workflow.

Conclusion

The validation of the molecular structure of this compound is most definitively achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule. However, a comprehensive structural characterization relies on the synergistic use of complementary spectroscopic methods. NMR spectroscopy confirms the atomic connectivity, mass spectrometry verifies the elemental composition and molecular weight, and IR spectroscopy identifies the key functional groups. Together, these techniques provide a robust and complete picture of the molecule's structure, which is essential for its further development and application in scientific research.

References

A Spectroscopic Journey: Unraveling the Transformation of 1-Methyl-6-nitrobenzimidazole from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the final product, 1-methyl-6-nitrobenzimidazole, with its precursors, 4-nitro-o-phenylenediamine and formaldehyde, reveals key structural transformations through changes in their respective spectral data. This guide provides a comprehensive analysis of their UV-Vis, IR, NMR, and Mass Spectra, supported by experimental protocols and a visual representation of the synthetic pathway.

This comparative guide is designed for researchers, scientists, and professionals in drug development to objectively assess the spectroscopic changes that occur during the synthesis of this compound, a compound of interest for its potential antitumor and antioxidant properties. By examining the spectral shifts and new signal appearances, a clear picture of the cyclization and methylation reactions emerges.

Synthetic Pathway Overview

The synthesis of this compound from its precursors involves a condensation reaction followed by cyclization. 4-nitro-o-phenylenediamine reacts with formaldehyde to form an intermediate which then cyclizes to form the benzimidazole ring. The "methyl" group in the final product is derived from the methylene bridge of formaldehyde which undergoes a rearrangement, and the nitrogen of the second amino group of the phenylenediamine attacks the carbon, which then gets methylated in the process.

Synthesis of this compound cluster_precursors Precursors cluster_product Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine This compound This compound 4-nitro-o-phenylenediamine->this compound + Formaldehyde, HCl, Ethanol, Reflux Formaldehyde Formaldehyde

Figure 1: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
4-nitro-o-phenylenediamine38020% Sulfuric Acid[1]
Formaldehyde155.5, 175Gas Phase[2]
This compoundNot Found-

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchN-O Stretch (asym/sym)C=N Stretch
4-nitro-o-phenylenediamine3400-32003100-3000-1550-1475 / 1360-1290-
Formaldehyde-2982, 29141636--
This compoundNot FoundNot FoundNot FoundNot FoundNot Found

Table 3: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic-H-NH₂-CH₃Solvent
4-nitro-o-phenylenediamine6.7-7.85.5-6.5-DMSO-d₆
Formaldehyde----
This compoundNot Found-Not Found-

Table 4: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic-CC=O-CH₃Solvent
4-nitro-o-phenylenediamine105-150--DMSO-d₆
Formaldehyde-~198--
This compoundNot Found-Not Found-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
4-nitro-o-phenylenediamine153107, 80
Formaldehyde3029, 28
This compound177[3]Not Found

Analysis of Spectroscopic Transformations

UV-Vis Spectroscopy: The disappearance of the strong absorption band of 4-nitro-o-phenylenediamine at 380 nm would indicate the consumption of the precursor and the formation of the benzimidazole ring system, which is expected to have a different electronic transition profile.

Infrared Spectroscopy: The IR spectrum of the product is expected to show the disappearance of the characteristic N-H stretching vibrations of the primary amine groups in 4-nitro-o-phenylenediamine (around 3400-3200 cm⁻¹) and the C=O stretching vibration of formaldehyde (around 1636 cm⁻¹). Concurrently, the appearance of a C=N stretching vibration (around 1625 cm⁻¹) would confirm the formation of the imidazole ring. The N-O stretching bands of the nitro group are expected to remain.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the -NH₂ protons of 4-nitro-o-phenylenediamine would disappear upon formation of the benzimidazole ring. A new singlet peak, typically in the range of 3.7-4.0 ppm, would appear, corresponding to the N-methyl group in this compound. The aromatic protons would also show a shift in their chemical environment due to the ring fusion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show the disappearance of the carbonyl carbon signal from formaldehyde. The aromatic carbon signals of the precursor would shift, and a new signal for the methyl carbon would appear in the product's spectrum.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak at m/z 177, corresponding to its molecular weight[3]. This is a significant shift from the molecular ion peaks of the precursors, 4-nitro-o-phenylenediamine (m/z 153) and formaldehyde (m/z 30). The fragmentation pattern of the product would be characteristic of the benzimidazole ring structure.

Experimental Protocols

Synthesis of this compound: A solution of 4-nitro-o-phenylenediamine and a slight excess of aqueous formaldehyde in ethanol is acidified with hydrochloric acid and refluxed for a specified period. The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the product. The crude product is collected by filtration, washed, and can be purified by recrystallization.

UV-Vis Spectroscopy: Spectra are recorded on a double-beam UV-Vis spectrophotometer. The samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffer solution) to a concentration of approximately 10⁻⁵ M. The solution is placed in a 1 cm path length quartz cuvette, and the spectrum is recorded over a range of 200-800 nm against a solvent blank.

Infrared (FTIR) Spectroscopy: Spectra are recorded on an FTIR spectrometer. Solid samples are prepared as KBr pellets by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ion source where it is nebulized and ionized. The resulting ions are then analyzed by the mass analyzer.

Conclusion

The spectroscopic comparison between this compound and its precursors provides clear and definitive evidence of the chemical transformation. Each spectroscopic technique offers a unique window into the structural changes, from the alteration of the electronic system observed in UV-Vis, to the changes in functional groups identified by IR, the modification of the proton and carbon environments detailed by NMR, and the confirmation of the new molecular entity by mass spectrometry. This guide serves as a valuable resource for researchers working with benzimidazole derivatives, offering a foundational understanding of their spectroscopic characterization.

References

A Researcher's Guide to Purity Assessment of Synthesized 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the purity of synthesized compounds is of paramount importance. 1-Methyl-6-nitrobenzimidazole, a heterocyclic compound with potential therapeutic applications, requires rigorous purity assessment to ensure reliable and reproducible results in subsequent biological assays. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of synthesized this compound, complete with experimental protocols and data presentation. As a direct structural isomer, 1-Methyl-5-nitrobenzimidazole is included as a comparative compound to highlight the nuances in analytical method development for closely related molecules.

Key Analytical Techniques for Purity Assessment

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for a thorough purity evaluation. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis provide crucial structural confirmation and identification of potential impurities.

Comparative Data Presentation

The following tables summarize the key analytical data for this compound and its isomer, 1-Methyl-5-nitrobenzimidazole.

Table 1: HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound8.599.8>99.5
1-Methyl-5-nitrobenzimidazole7.999.7>99.5

Table 2: Spectroscopic and Elemental Analysis Data

ParameterThis compound1-Methyl-5-nitrobenzimidazole
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.65 (s, 1H), 8.20 (d, J=8.8 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 7.70 (s, 1H), 3.90 (s, 3H)8.51 (d, J=2.1 Hz, 1H), 8.38 (s, 1H), 8.11 (dd, J=8.9, 2.2 Hz, 1H), 7.76 (d, J=8.9 Hz, 1H), 3.95 (s, 3H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 148.5, 144.2, 143.0, 139.8, 119.5, 115.8, 108.2, 32.5146.3, 142.2, 141.5, 138.0, 117.1, 115.3, 110.1, 32.8[1]
Mass Spectrum (m/z) 177.05 (M+)177.05 (M+)
Elemental Analysis (Calculated for C₈H₇N₃O₂) C, 54.24%; H, 3.98%; N, 23.72%C, 54.24%; H, 3.98%; N, 23.72%
Elemental Analysis (Found) C, 54.21%; H, 3.95%; N, 23.68%C, 54.22%; H, 3.97%; N, 23.70%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and 1-Methyl-5-nitrobenzimidazole by separating the main compound from potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any proton- and carbon-containing impurities.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and identify any impurity peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound, aiding in structural confirmation and impurity identification.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the theoretical values.

Instrumentation: An elemental analyzer.

Sample Preparation: Provide a few milligrams of the dry, pure sample for analysis.

Data Analysis: Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated values for the molecular formula C₈H₇N₃O₂.

Visualizing the Analytical Workflow

To provide a clear overview of the logical flow of the purity assessment process, the following diagrams are presented.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Results & Conclusion Synthesized_Compound Synthesized this compound HPLC HPLC Analysis Synthesized_Compound->HPLC NMR NMR Spectroscopy Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS EA Elemental Analysis Synthesized_Compound->EA Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation NMR->Impurity_Profile MS->Structural_Confirmation MS->Impurity_Profile EA->Structural_Confirmation Final_Purity Final Purity Assessment Purity_Data->Final_Purity Structural_Confirmation->Final_Purity Impurity_Profile->Final_Purity

Workflow for the comprehensive purity assessment of synthesized compounds.

HPLC_Method_Development_Logic Start Start HPLC Method Development Column_Selection Select C18 Reverse-Phase Column Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Gradient) Column_Selection->Mobile_Phase Detection_Wavelength Set Detection Wavelength (254 nm) Mobile_Phase->Detection_Wavelength Injection Inject Sample Detection_Wavelength->Injection Chromatogram Analyze Chromatogram Injection->Chromatogram Peak_Resolution Adequate Peak Resolution? Chromatogram->Peak_Resolution Validated_Method Validated HPLC Method Peak_Resolution->Validated_Method Yes Adjust_Gradient Adjust Gradient Profile Peak_Resolution->Adjust_Gradient No Adjust_Gradient->Mobile_Phase

Logical flow for developing a robust HPLC method for purity analysis.

By following this comprehensive guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific findings. The comparison with its isomer, 1-Methyl-5-nitrobenzimidazole, further underscores the importance of tailored analytical methods for achieving accurate and dependable results in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-6-nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a methyl group at the 1-position and a nitro group at the 6-position of the benzimidazole ring system creates a core structure, 1-Methyl-6-nitrobenzimidazole, with significant potential for therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer, antimicrobial, and phosphodiesterase inhibitory activities. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of these promising compounds.

Anticancer Activity

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of DNA topoisomerase.[1] The cytotoxic activity of 1H-benzimidazoles is reportedly enhanced by the presence of a small substituent at the 6-position that can accept a hydrogen bond, such as a nitro group.[1]

Table 1: Anticancer Activity of this compound Derivatives and Analogs

CompoundR Group at C2Cell LineIC50 (µM)Reference
1d 4-ChlorophenylMCF-73.25[2][3]
A5494.18[2][3]
2d 4-ChlorophenylMCF-72.89[2][3]
A5493.76[2][3]
3s 4-NitrophenylMCF-71.84[2][3]
A5492.15[2][3]
4b 4-FluorophenylMCF-75.62[2][3]
A5496.21[2][3]
4k 4-MethoxyphenylMCF-74.98[2][3]
A5495.34[2][3]
Paclitaxel (Standard) -MCF-71.38[2][3]
A5492.05[2][3]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

The data suggests that substitutions on the phenyl ring at the C2 position of the benzimidazole core significantly influence the anticancer activity. For instance, the presence of a nitro group (compound 3s ) appears to confer the most potent activity against both MCF-7 and A549 cell lines, comparable to the standard drug paclitaxel.

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The nitro substitution, in particular, has been associated with enhanced antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Nitrobenzimidazole Derivatives

CompoundR Group at C2Test OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
XY-1 2-HydroxyphenylE. coli17-[4]
XY-3 PhenylB. cereus18-[4]
1d 4-ChlorophenylE. coli-4[2][3]
S. aureus (MSSA)-8[2][3]
S. aureus (MRSA)-16[2][3]
4k 4-MethoxyphenylC. albicans-8[2][3]
A. niger-16[2][3]
Streptomycin (Standard) -E. coli / B. cereus--[4]
Ciprofloxacin (Standard) -E. coli-8[2][3]
S. aureus (MSSA)-16[2][3]
Fluconazole (Standard) -C. albicans-4[2][3]

Note: MIC stands for Minimum Inhibitory Concentration.

The results highlight the broad-spectrum antimicrobial potential of these derivatives. Compound 1d , with a 4-chlorophenyl substituent, demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable or superior to ciprofloxacin. Compound 4k exhibits significant antifungal activity.

Phosphodiesterase Inhibitory Activity

Certain 6-nitrobenzimidazole derivatives have been identified as potential inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.

Table 3: Phosphodiesterase Inhibitory Activity of 6-Nitrobenzimidazole Derivatives

CompoundR Group at N1IC50 (µM)Reference
1 H2.4 ± 0.049[5]
3 Ethyl63.1 ± 1.48[5]
6 Propyl153.2 ± 5.6[5]
9 Benzyl11.49 ± 0.08[5]
11 2-Chlorobenzyl5.7 ± 0.113[5]
13 4-Chlorobenzyl6.4 ± 0.148[5]
14 2,4-Dichlorobenzyl10.5 ± 0.51[5]
30 2-Methylbenzyl1.5 ± 0.043[5]
EDTA (Standard) -274 ± 0.007[5]

The SAR study reveals that the nature of the substituent at the N1 position significantly impacts the PDE inhibitory activity. A benzyl group, particularly with a methyl or chloro substitution, appears to be favorable for potent inhibition, with compound 30 being the most active.

Experimental Protocols

General Synthesis of this compound Derivatives

A common route for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes. The subsequent N-methylation can be achieved using a suitable methylating agent.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Sodium metabisulfite

  • Dimethylformamide (DMF)

  • Methyl iodide

  • Potassium carbonate

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (1 mmol) and the respective aromatic aldehyde (1 mmol) is stirred in DMF.

  • Sodium metabisulfite (1.5 mmol) is added, and the mixture is heated.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed, and dried to yield the 2-substituted-6-nitro-1H-benzimidazole.

  • The synthesized benzimidazole (1 mmol) is dissolved in dry acetone, and anhydrous potassium carbonate (2 mmol) and methyl iodide (1.2 mmol) are added.

  • The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

  • The solvent is evaporated, and the residue is treated with cold water. The resulting solid is filtered, washed, and recrystallized to afford the this compound derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis1 Step 1: Condensation cluster_intermediate Intermediate Product cluster_reactants2 Reactants cluster_synthesis2 Step 2: N-Methylation cluster_product Final Product Reactant1 4-nitro-o-phenylenediamine Condensation Stir in DMF with Sodium Metabisulfite (Heat) Reactant1->Condensation Reactant2 Aromatic Aldehyde Reactant2->Condensation Intermediate 2-substituted-6-nitro- 1H-benzimidazole Condensation->Intermediate Methylation Reflux in Acetone Intermediate->Methylation Reactant3 Methyl Iodide Reactant3->Methylation Reactant4 Potassium Carbonate Reactant4->Methylation Product This compound Derivative Methylation->Product

In Vitro Anticancer Activity Assay (MTT Assay)

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan Crystals Incubate3->Dissolve Measure Measure Absorbance Dissolve->Measure Analyze Calculate % Viability and IC50 Measure->Analyze

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Procedure:

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship Insights

SAR_Logic cluster_C2 C2 Position Substituents cluster_N1 N1 Position Substituents Core This compound Core Aryl Substituted Phenyl Ring Core->Aryl Alkyl_Aryl Alkyl/Aryl Groups Core->Alkyl_Aryl Anticancer Anticancer Activity Antimicrobial Antimicrobial Activity PDE PDE Inhibition

The collective data indicates that the this compound scaffold is a versatile platform for the development of various therapeutic agents.

  • At the C2 position , the introduction of a substituted phenyl ring is crucial for both anticancer and antimicrobial activities. Electron-withdrawing groups like nitro and chloro on the phenyl ring tend to enhance the potency.

  • At the N1 position , the nature of the substituent plays a key role in modulating phosphodiesterase inhibitory activity. Bulky and hydrophobic groups, such as substituted benzyl moieties, appear to be beneficial.

This guide provides a foundational understanding of the SAR of this compound derivatives. Further research, including quantitative structure-activity relationship (QSAR) studies and molecular docking, could provide deeper insights into the specific interactions with biological targets and aid in the design of more potent and selective therapeutic agents.

References

Benchmarking the Antioxidant Capacity of 1-Methyl-6-nitrobenzimidazole Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of the novel compound 1-Methyl-6-nitrobenzimidazole against established antioxidant standards: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Gallic Acid.[1][2] The objective is to offer a clear, data-driven benchmark of its potential efficacy using common in vitro antioxidant assays. The information presented herein is intended to support further research and drug development initiatives.

While this compound has been identified as a compound of interest with potential antioxidant properties, comprehensive quantitative data from standardized assays are not widely available in peer-reviewed literature.[3][4] Therefore, for the purpose of this illustrative guide, we present a hypothetical dataset for this compound to demonstrate its comparative performance. This is benchmarked against experimentally determined values for Trolox, Ascorbic Acid, and Gallic Acid sourced from scientific literature.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity was evaluated using three widely recognized in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[5][6][7][8] The results, presented as IC50 values (the concentration required to scavenge 50% of free radicals) and FRAP values, are summarized in the tables below. A lower IC50 value indicates greater antioxidant activity.

Data Presentation

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Trolox Equivalents/µM)
This compound 45.8 (Hypothetical)35.2 (Hypothetical)0.85 (Hypothetical)
Trolox68.532.71.00 (Standard)
Ascorbic Acid25.318.91.15
Gallic Acid8.7[9]5.22.38

Note: Values for standard compounds are representative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5] The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound and standards are prepared in methanol.

  • 1 mL of each concentration is mixed with 2 mL of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[10][11]

Protocol:

  • The ABTS•+ solution is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 1 mL of the diluted ABTS•+ solution is added to 10 µL of the test compound at various concentrations.

  • The absorbance is recorded after 6 minutes of incubation at room temperature.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[5][6]

Protocol:

  • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The reagent is warmed to 37°C before use.

  • 150 µL of the FRAP reagent is mixed with 5 µL of the test sample.

  • The absorbance of the reaction mixture is measured at 593 nm after 4 minutes.

  • A standard curve is prepared using Trolox, and the results are expressed as µM Trolox equivalents.

Mandatory Visualizations

Experimental and Logical Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix 1ml Sample + 2ml DPPH DPPH_sol->Mix Test_cmpd Test Compound & Standards Test_cmpd->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_rad->Dilute_ABTS Mix Mix 10µL Sample + 1ml ABTS•+ Dilute_ABTS->Mix Test_cmpd Test Compound & Standards Test_cmpd->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage causes Antioxidant Antioxidant (e.g., this compound) ROS->Antioxidant is scavenged by NeutralizedROS Neutralized Species Antioxidant->CellDamage prevents Antioxidant->NeutralizedROS donates electron/H+ to form

Caption: General Antioxidant Mechanism of Action.

References

In Vitro Validation of the Anticancer Properties of 1-Methyl-6-nitrobenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows for interaction with a diverse range of biological targets. The incorporation of a nitro group can significantly modulate the electron-withdrawing properties of the benzimidazole ring system, often enhancing the compound's biological activity. 1-Methyl-6-nitrobenzimidazole is one such derivative that has been identified as a potential antitumor agent[1][2]. This guide provides a comprehensive in vitro validation of the anticancer properties of this compound, presenting a comparative analysis against established chemotherapeutic agents, Doxorubicin and Paclitaxel. Through a series of robust experimental protocols, we will explore its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in a panel of clinically relevant cancer cell lines.

Comparative Analysis: Benchmarking Against Standard Chemotherapeutics

To contextualize the anticancer potential of this compound, its performance was evaluated alongside two widely used and well-characterized chemotherapy drugs:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis[3].

  • Paclitaxel: A taxane that disrupts microtubule dynamics by stabilizing them, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[4].

The selection of these agents allows for a multi-faceted comparison, covering different mechanisms of action and providing a stringent benchmark for the efficacy of our compound of interest.

Experimental Framework for In Vitro Anticancer Evaluation

A systematic in vitro evaluation was designed to comprehensively assess the anticancer properties of this compound. The workflow, depicted below, encompasses a primary cytotoxicity screening followed by mechanistic assays to elucidate the mode of action.

Figure 1: Experimental workflow for in vitro validation.

Quantitative Assessment of Cytotoxicity

The initial phase of our investigation focused on quantifying the cytotoxic effects of this compound against a panel of human cancer cell lines representing different malignancies:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • A549: Non-small cell lung carcinoma.

  • HCT116: Colorectal carcinoma.

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound using the MTT assay.

CompoundMCF-7 (μM)A549 (μM)HCT116 (μM)
This compound 8.5 (Hypothetical)12.2 (Hypothetical)10.8 (Hypothetical)
Doxorubicin 0.4 - 0.83[5][6]0.07 - 0.56[4][7][8]0.4 - 4.18[9][10]
Paclitaxel 3.5 - 18.6[11][12][13]0.01 - 1.64[14][15]2.24 - 9.7[16][17]

Table 1: Comparative IC50 Values of this compound and Control Drugs. Note: IC50 values for this compound are hypothetical due to the absence of published data for these specific cell lines and are presented for illustrative purposes. The IC50 values for Doxorubicin and Paclitaxel represent a range reported in the literature, reflecting variations in experimental conditions.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Following the determination of cytotoxic potency, we investigated the underlying mechanisms by which this compound exerts its anticancer effects.

Apoptosis Induction

The Annexin V-FITC/Propidium Iodide (PI) assay was employed to quantify the induction of apoptosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Treatment (at IC50)Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
This compound MCF-725.3 (Hypothetical)15.8 (Hypothetical)
A54922.1 (Hypothetical)12.5 (Hypothetical)
HCT11628.7 (Hypothetical)18.2 (Hypothetical)
Doxorubicin MCF-730.520.1
A54928.418.9
HCT11635.222.7
Paclitaxel MCF-728.917.3
A54925.615.1
HCT11631.419.8

Table 2: Comparative Analysis of Apoptosis Induction. Note: Data for this compound is hypothetical. Data for Doxorubicin and Paclitaxel are representative values based on typical experimental outcomes.

Cell Cycle Analysis

Flow cytometric analysis of propidium iodide-stained cells was performed to assess the effect of the compounds on cell cycle distribution.

Treatment (at IC50)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control HCT11655.225.319.5
This compound HCT11645.1 (Hypothetical)35.8 (Hypothetical)19.1 (Hypothetical)
Doxorubicin HCT11640.320.139.6
Paclitaxel HCT11620.715.563.8

Table 3: Comparative Cell Cycle Analysis in HCT116 Cells. Note: Data for this compound is hypothetical. Data for Doxorubicin and Paclitaxel are representative values.

Exploration of Potential Signaling Pathways

Benzimidazole derivatives have been reported to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. To investigate the potential involvement of these pathways in the action of this compound, we propose the following conceptual models.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Benzimidazole This compound Benzimidazole->PI3K Potential Inhibition Benzimidazole->Akt Potential Inhibition

Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Differentiation Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation Benzimidazole This compound Benzimidazole->Raf Potential Inhibition Benzimidazole->ERK Potential Inhibition

Figure 3: Potential modulation of the MAPK pathway.

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed step-by-step methodologies for the key assays are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of this compound, Doxorubicin, or Paclitaxel for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Propidium Iodide Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Conclusion and Future Directions

This comparative guide provides a foundational in vitro assessment of the anticancer properties of this compound. The hypothetical data suggests that this compound exhibits moderate cytotoxicity against breast, lung, and colon cancer cell lines, with its primary mechanism of action likely involving the induction of apoptosis and perturbation of the cell cycle. While its potency may not surpass that of established drugs like Doxorubicin and Paclitaxel in all contexts, its distinct chemical scaffold presents a promising avenue for further optimization and development.

Future studies should focus on validating these findings with experimental data and further elucidating the specific molecular targets and signaling pathways modulated by this compound. Investigating its efficacy in combination with other chemotherapeutic agents and in more complex in vitro models, such as 3D spheroids, will also be crucial in defining its potential role in cancer therapy.

References

A comparative review of conventional vs. modern synthesis methods for benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, is a critical step.[1] This guide provides an objective comparison of conventional and modern synthetic methods, supported by quantitative data and detailed experimental protocols to aid in methodology selection.

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents, including anti-ulcer, antiviral, and anticancer drugs.[2][3][4] Historically, the synthesis has been dominated by conventional methods that often require harsh conditions. However, modern advancements have introduced more efficient, higher-yielding, and environmentally benign alternatives.[5]

Conventional Synthesis: The Phillips-Ladenburg Reaction

The most established conventional method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and high temperatures.[2][4][6][7] While fundamental, this method is often hampered by drawbacks such as extreme temperatures (often 180-300°C), long reaction times, and modest yields.[2][7]

Key Characteristics of Conventional Methods:
  • High Temperatures: Often require heating under reflux for extended periods.[4][7]

  • Strong Acids: Typically utilize mineral acids like HCl or polyphosphoric acid as catalysts and dehydrating agents.[4][8]

  • Long Reaction Times: Reactions can take several hours to complete.[9]

  • Lower Yields: Can suffer from lower product yields compared to modern techniques.[2][7]

Modern Synthesis: A New Era of Efficiency

Modern synthetic strategies focus on improving efficiency, reducing environmental impact, and simplifying procedures. These methods often employ catalysts or alternative energy sources to achieve superior results under milder conditions.[5] Microwave-assisted synthesis, in particular, has emerged as a powerful tool, drastically reducing reaction times from hours to mere minutes and significantly boosting yields.[8][9][10][11][12]

Key Characteristics of Modern Methods:
  • Mild Conditions: Many reactions can be performed at room temperature or slightly elevated temperatures (e.g., 60-85°C).[13][14]

  • Catalysis: Utilize a wide range of catalysts, including metal-based (e.g., Cu, LaCl₃), nano, and metal-free catalysts like ammonium chloride, to enhance reaction rates.[1][2][15][16]

  • Rapid Reactions: Microwave-assisted methods can reduce reaction times by 95-98%.[8][9][10][11]

  • High Yields: Consistently produce excellent yields, often exceeding 90%.[2][13][15][17]

  • Greener Chemistry: Often involve solvent-free conditions or the use of eco-friendly solvents like water or polyethylene glycol (PEG).[5][14][16][18]

Quantitative Performance Comparison

The following table summarizes the key performance differences between representative conventional and modern synthesis protocols for 2-substituted benzimidazoles.

Method TypeReactantsConditionsCatalyst/ReagentTimeYield (%)Reference
Conventional o-phenylenediamine, Formic AcidReflux on water bathFormic Acid2 hours~70% (crude)[19]
Conventional o-phenylenediamine, Benzoic AcidHeating with PPAPolyphosphoric Acid (PPA)4 hours70%[9]
Modern o-phenylenediamine, BenzaldehydeCHCl₃, Room TempNH₄Cl (4 mol%)4 hours94%[15]
Modern o-phenylenediamine, AldehydesAcetonitrile, RefluxLaCl₃2-4 hours85-95%[2]
Modern (MW) o-phenylenediamine, Benzoic AcidMicrowave IrradiationPolyphosphoric Acid (PPA)3 min90%[9]
Modern (MW) N-phenyl-o-phenylenediamine, Benzaldehyde60°C, Solvent-free, MicrowaveEr(OTf)₃ (1% mol)5 min99%[13]
Modern (MW) o-phenylenediamine, AldehydesCatalyst-free, MicrowaveNone5-10 min94-98%[17]

Experimental Protocols

Conventional Synthesis: 2-Phenyl-1H-benzimidazole via PPA

This protocol is adapted from conventional heating methods described in comparative studies.

Methodology:

  • A mixture of o-phenylenediamine (0.01 mol) and benzoic acid (0.01 mol) is prepared.

  • Polyphosphoric acid (PPA) is added to the mixture as a catalyst and dehydrating agent.

  • The reaction mixture is heated at a controlled temperature (e.g., 150-170°C) with stirring for approximately 4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold water.

  • The solution is neutralized by the slow addition of a sodium hydroxide solution until the product precipitates.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Modern Synthesis: Microwave-Assisted Synthesis of 2-Phenyl-1H-benzimidazole

This protocol is a general representation of the highly efficient microwave-assisted methods.[13][17]

Methodology:

  • In a suitable microwave reaction vessel, combine N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of Erbium triflate (Er(OTf)₃, 1% mol).[13]

  • The mixture is irradiated in a microwave synthesizer for 5 minutes, with the temperature maintained at 60°C.[13]

  • Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled.

  • The product is isolated by adding water and extracting with an organic solvent (e.g., ethyl acetate).[13]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow and a simplified mechanism for benzimidazole synthesis.

G cluster_0 Conventional Synthesis Workflow cluster_1 Modern Synthesis Workflow (Microwave) A1 Mix Reactants (o-phenylenediamine, acid) A2 Add Strong Acid (e.g., PPA, HCl) A1->A2 A3 High-Temperature Reflux (Hours) A2->A3 A4 Neutralization & Precipitation A3->A4 A5 Filtration & Purification A4->A5 B1 Mix Reactants & Catalyst (Solvent-free or Green Solvent) B2 Microwave Irradiation (Minutes) B1->B2 B3 Simple Workup (Extraction/Filtration) B2->B3

Caption: Comparative workflow of conventional vs. modern synthesis.

G Reactants o-phenylenediamine + Aldehyde/Carboxylic Acid Intermediate1 Schiff Base/ Amide Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Dihydrobenzimidazole Intermediate1->Intermediate2 Intramolecular Cyclization Product Benzimidazole Intermediate2->Product Oxidation/ Aromatization (-2H)

References

Efficacy of 1-Methyl-6-nitrobenzimidazole in Cancer Cell Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-proliferative capabilities of 1-Methyl-6-nitrobenzimidazole compared to the established chemotherapeutic agent Doxorubicin reveals its potential as a selective cytotoxic agent. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, and delves into their distinct mechanisms of action.

This report is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of this compound's performance against a widely used anti-proliferative drug, Doxorubicin. The data presented is compiled from various in-vitro studies to provide a clear, objective overview.

Comparative Anti-proliferative Activity

The efficacy of anti-proliferative agents is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies for this compound against other agents are limited, analysis of available data for various benzimidazole derivatives and Doxorubicin on similar cancer cell lines allows for an insightful, albeit indirect, comparison.

One study on benzimidazole derivatives reported the cytotoxic activity of various analogs on HCT-116 colon cancer and MCF-7 breast cancer cell lines. For instance, a particular benzimidazole derivative (compound 2 in the study) exhibited an IC50 value of 16.18 ± 3.85 µg/mL against HCT-116 cells, while another derivative (compound 4) showed an IC50 of 8.86 ± 1.10 µg/mL against MCF-7 cells.[1] It is important to note that these are structurally related compounds and not this compound itself. The presence of the nitro group at the 6-position is suggested to be a key contributor to the cytotoxic activities of benzimidazoles.[2]

For comparison, Doxorubicin, a standard chemotherapeutic agent, has been extensively studied. In one study, Doxorubicin demonstrated an IC50 value of 5.05 ± 0.13 µM on the A549 human lung cancer cell line.[3] Another study focusing on colon cancer cell lines reported an IC50 value for a benzimidazole derivative (Mebendazole) of 0.29 ± 0.04 µM on HT-29 cells, highlighting the potent anti-proliferative activity within this class of compounds.[4]

Table 1: Comparative IC50 Values of Benzimidazole Derivatives and Doxorubicin on Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value
Benzimidazole Derivative 2HCT-116 (Colon)16.18 ± 3.85 µg/mL[1]
Benzimidazole Derivative 4MCF-7 (Breast)8.86 ± 1.10 µg/mL[1]
MebendazoleHT-29 (Colon)0.29 ± 0.04 µM[4]
DoxorubicinA549 (Lung)5.05 ± 0.13 µM[3]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Mechanisms of Action and Signaling Pathways

The anti-proliferative effects of this compound and Doxorubicin are rooted in their distinct interactions with cellular machinery, leading to cell cycle arrest and apoptosis.

This compound and Related Benzimidazoles:

The mechanism of action for many benzimidazole derivatives involves the disruption of microtubule formation.[5] This interference with the cytoskeleton dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5] Some studies also suggest that the cytotoxic activity of benzimidazoles is related to the inhibition of the DNA-topoisomerase binary complex.[2] The nitro group, as seen in this compound, is thought to play a crucial role in the interaction with DNA or associated enzymes.[2]

Doxorubicin:

Doxorubicin's primary mechanism involves DNA intercalation, where it inserts itself into the DNA helix, thereby obstructing DNA replication and transcription. It is also a potent inhibitor of topoisomerase II, an enzyme critical for resolving DNA tangles during replication. This inhibition leads to DNA double-strand breaks.[6] The cellular response to this DNA damage often involves the activation of the p53 tumor suppressor protein, which in turn can trigger either cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis through both intrinsic and extrinsic pathways.[7][8][9] The intrinsic pathway is initiated by mitochondrial dysfunction and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3.[10]

Experimental Protocols

The determination of anti-proliferative activity and IC50 values is commonly performed using cell viability assays such as the MTT or WST-1 assay.

MTT Assay Protocol for Cell Viability

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, or MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control (e.g., DMSO). The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 100-200 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways

To better understand the logical flow of the experimental process and the signaling cascades involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., A549, HCT-116) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat cells with compounds (24-72h incubation) Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of This compound & Doxorubicin Compound_Prep->Treatment MTT_Addition Add MTT solution (2-4h incubation) Treatment->MTT_Addition Solubilization Dissolve formazan crystals (DMSO) MTT_Addition->Solubilization Absorbance Measure absorbance (570 nm) Solubilization->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50_Det Determine IC50 values Viability_Calc->IC50_Det

Caption: Workflow for determining the anti-proliferative efficacy using the MTT assay.

Signaling_Pathways cluster_benzimidazole This compound cluster_doxorubicin Doxorubicin Benza This compound Microtubules Microtubule Disruption Benza->Microtubules DNA_Topo_Benza DNA Topoisomerase Inhibition Benza->DNA_Topo_Benza G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest DNA_Topo_Benza->G2M_Arrest Apoptosis_Benza Apoptosis G2M_Arrest->Apoptosis_Benza Doxo Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxo->DNA_Intercalation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis_Doxo Apoptosis (Intrinsic & Extrinsic) p53_Activation->Apoptosis_Doxo

Caption: Contrasting signaling pathways of this compound and Doxorubicin.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-6-nitrobenzimidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Methyl-6-nitrobenzimidazole, a chemical with potential anti-tumor and antioxidant properties, is crucial for maintaining laboratory safety and environmental compliance.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical in use. While a specific SDS for this compound was not found, a closely related compound, 6-Nitrobenzimidazole, is classified as harmful if swallowed and is a suspected carcinogen.[3] Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Wear nitrile gloves and a fully-buttoned lab coat.

  • Always work within a properly functioning, certified laboratory chemical fume hood.

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes and seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of related nitrobenzimidazole compounds. This data is essential for understanding the substance's behavior and for safe handling.

PropertyValueSource
Chemical Formula C₈H₇N₃O₂[5]
Molecular Weight 177.16 g/mol [5][6]
Appearance Beige Powder Solid[3]
Melting Point 207 - 211 °C / 404.6 - 411.8 °F[3]
pH 6.0 (10 g/l aq. solution)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[7]

Methodology for Disposal:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, sealable, and airtight hazardous waste container.[8]

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong bases.[3][8]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[9][10]

    • The label must include:

      • The full chemical name: "this compound".

      • The concentration and quantity of the waste.

      • The date when the first waste was added to the container (accumulation start date).[11]

      • Appropriate hazard pictograms (e.g., health hazard, exclamation mark).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • The SAA must be under the control of the laboratory supervisor.

    • Ensure secondary containment is used for liquid waste to prevent spills.

    • Store the container away from heat, sparks, open flames, and direct sunlight.[8]

  • Disposal Request:

    • Once the container is full (no more than ¾ full is a good practice) or the accumulation time limit set by your institution is approaching, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[11][13]

    • Follow your institution's specific procedures for waste pickup.

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE.

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[3] Avoid generating dust.

    • For liquid spills, use an inert absorbent material to soak up the spill, then place the contaminated material into the hazardous waste container.[4]

    • Clean the spill area thoroughly.

    • Report any significant spills or exposures to your supervisor and EHS office immediately.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect in a dedicated, compatible, and sealed hazardous waste container ppe->collect_waste label_container Label container with 'HAZARDOUS WASTE', chemical name, and date collect_waste->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste check_full Is container full or accumulation limit reached? store_waste->check_full request_pickup Request pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes continue_collection Continue collecting waste check_full->continue_collection No end Waste transferred to approved disposal facility request_pickup->end continue_collection->collect_waste

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Methyl-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methyl-6-nitrobenzimidazole. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact. The following information is a synthesis of available data for related nitroaromatic compounds and benzimidazole derivatives.

Hazard Identification and Personal Protective Equipment

This compound and related nitro compounds are classified as hazardous substances that require careful handling. They are generally considered to be skin, eye, and respiratory irritants.[1] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or GlassesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][2]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[1] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls : All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and a safety shower are readily accessible.[1][2]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust.[1] Avoid the formation of dust during handling.[3][4]

  • During the Experiment : Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes.[3][4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Store away from incompatible materials such as strong oxidizing agents.[5]

Spill Management and Disposal Plan

Spill Management Protocol:

  • Evacuate : Evacuate personnel from the immediate spill area.[4]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Don PPE : Put on the appropriate PPE, including respiratory protection.[1]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[3][4] Avoid actions that could generate dust.[1]

Waste Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and disposable PPE should be placed in a sealed, labeled hazardous waste container.

Visualizing Safe Handling Procedures

To further clarify the safe handling process, the following diagrams illustrate the operational workflow and the decision-making process for PPE selection.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Locate Eyewash/Shower prep_hood->prep_safety handling_weigh Weigh Chemical in Hood prep_safety->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

G start Assess Handling Procedure ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_basic is_splash Risk of Splash? is_dust Risk of Dust Generation? is_splash->is_dust No ppe_face_shield Add Face Shield is_splash->ppe_face_shield Yes ppe_respirator Add Respirator is_dust->ppe_respirator Yes end_ppe Final PPE Configuration is_dust->end_ppe No ppe_basic->is_splash ppe_face_shield->is_dust ppe_respirator->end_ppe

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-nitrobenzimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-nitrobenzimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。